2'-Hydroxy-5'-chlorochalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-24-2 | |
| Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2'-Hydroxy-5'-chlorochalcone
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, are a pivotal class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] Their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a subject of intense research in drug discovery.[2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific halogenated derivative, 2'-Hydroxy-5'-chlorochalcone. We will delve into the mechanistic underpinnings of its synthesis via the Claisen-Schmidt condensation, provide detailed experimental protocols, and elucidate the application of modern spectroscopic techniques for its structural confirmation and purity assessment. This document is intended to be a practical and authoritative resource for researchers engaged in the synthesis and development of novel chalcone-based therapeutic agents.
Introduction: The Significance of Chalcones in Medicinal Chemistry
Chalcones are naturally occurring open-chain flavonoids found in plants, though often in small quantities.[2][4] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This enone functional group is a key pharmacophore, largely responsible for the diverse biological activities exhibited by this class of compounds.[5] The introduction of various substituents on the aromatic rings can significantly modulate their pharmacological profile. Halogen-substituted chalcones, in particular, are of great interest as the introduction of a halogen atom, such as chlorine, can enhance bioactivity.[6][7] Specifically, the presence of a chlorine atom on the 2'-hydroxychalcone scaffold has been shown to improve antituberculosis activity.[6] This guide focuses on this compound, a derivative with potential for further development into potent therapeutic agents.
Synthesis of this compound: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[8][9] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an aromatic ketone.[10][11] For the synthesis of this compound, the reactants are 2-hydroxy-5-chloroacetophenone and benzaldehyde.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion.[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form a tetrahedral intermediate.[10] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, the chalcone.
Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Experimental Protocol: Synthesis
This protocol is an optimized method for the synthesis of 2'-hydroxychalcones, emphasizing yield and purity.[12][13]
Materials:
-
2-Hydroxy-5-chloroacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom Flask
-
Ice Bath
-
Beaker
-
Buchner Funnel and Filter Paper
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2-hydroxy-5-chloroacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide.[13]
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[11]
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until the pH is neutral.[11] The chalcone product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[14]
-
Washing: Wash the crude product with cold water to remove any remaining salts and impurities.[14]
-
Drying: Allow the product to air dry completely.
Purification: Recrystallization
The crude chalcone product is often impure and requires purification to be suitable for characterization and biological evaluation.[1] Recrystallization is a highly effective technique for purifying solid chalcones.[1][15]
Principle: Recrystallization is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[1] The ideal solvent will dissolve the chalcone at an elevated temperature but not at room temperature.[1]
Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of 95% ethanol.[14]
-
Heating: Gently heat the mixture on a hot plate while stirring until the chalcone completely dissolves.[15] Avoid excessive boiling. The temperature should be kept around 50°C as the melting point of many chalcones is low.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.[16]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Characterization of this compound
Once synthesized and purified, the structure and purity of this compound must be confirmed using various spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare a KBr pellet of the sample or use an ATR accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 | Broad peak, indicative of the hydroxyl group.[2] |
| C-H (aromatic) | 3000-3100 | Stretching vibrations of C-H bonds in the aromatic rings.[9][17] |
| C=O (carbonyl) | 1630-1680 | Strong absorption, characteristic of the α,β-unsaturated ketone.[9][18] |
| C=C (alkene) | 1500-1600 | Stretching of the alkene and aromatic C=C bonds.[19] |
| C-Cl (chloro) | 600-800 | Stretching vibration of the carbon-chlorine bond. |
| C-O (hydroxyl) | 1200-1300 | Stretching of the C-O bond of the phenol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns.
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm.
-
Olefinic Protons (H-α and H-β): Two doublets in the range of δ 7.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans configuration of the double bond.[2]
-
Hydroxyl Proton: A singlet, often downfield (δ 12-13 ppm), due to intramolecular hydrogen bonding with the carbonyl oxygen.[2]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 190-195 ppm.[2][20]
-
Olefinic Carbons (C-α and C-β): Signals typically between δ 115-145 ppm.[17]
-
Aromatic Carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the hydroxyl group (C-2') will be downfield.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).
-
Record the mass spectrum.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Expected Data:
-
Molecular Ion Peak: The molecular weight of this compound (C₁₅H₁₁ClO₂) is approximately 258.7 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.[21][22]
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways for chalcones involve the loss of the phenyl or substituted phenyl groups, as well as the loss of a CO molecule.[17][23]
Potential Applications and Future Directions
The synthesized and characterized this compound can be further investigated for its biological activities. Chalcones with chloro and hydroxyl substitutions have shown promise as antimicrobial and anticancer agents.[6][7] Future research could involve:
-
Screening for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]
-
Utilizing the chalcone as a scaffold for the synthesis of other heterocyclic compounds, such as flavanones and pyrazolines.[24]
-
Investigating structure-activity relationships (SAR) by synthesizing and testing related derivatives.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying principles of the Claisen-Schmidt condensation and spectroscopic analysis, researchers can confidently synthesize and validate this and other chalcone derivatives. The versatility and biological potential of chalcones make them a rich area for continued exploration in the field of medicinal chemistry and drug development.
References
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Synthesis and biological activity of chlorochalcone derivative - AIP Publishing. (2021, September 28). Retrieved from [Link]
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Synthesis and Biological Activity of Chlorochalcone Derivative - AIP Publishing. (2021, September 28). Retrieved from [Link]
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Mechanism of base-catalyzed Claisen-Schmidt condensation. - ResearchGate. Retrieved from [Link]
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Claisen–Schmidt Condensation and Chalcone Synthesis - Prezi. (2026, January 15). Retrieved from [Link]
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Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Fragmentation Study of Substituted Chalcones: Gas Phase Formation ofBenz-1-oxin Cation - SciSpace. (2016, February 8). Retrieved from [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (2024, September 8). Retrieved from [Link]
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Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC - NIH. Retrieved from [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed. (2024, September 8). Retrieved from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (2015, December 19). Retrieved from [Link]
-
4: The Aldol Condensation – Preparation of Chalcones (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. Retrieved from [Link]
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Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. (2021, September 28). Retrieved from [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate - The Royal Society of Chemistry. Retrieved from [Link]
-
"A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong. Retrieved from [Link]
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Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives - Der Pharma Chemica. Retrieved from [Link]
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SYNTHESIS OF CHALCONES - Jetir.Org. Retrieved from [Link]
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Synthesis of chalcone: - The Royal Society of Chemistry. Retrieved from [Link]
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The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model - PMC - PubMed Central. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. (2024, February 10). Retrieved from [Link]
-
Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone - AIP Publishing. (2021, September 28). Retrieved from [Link]
-
FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). - ResearchGate. Retrieved from [Link]
-
Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. - ResearchGate. Retrieved from [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone - Asian Journal of Research in Chemistry. Retrieved from [Link]
-
1 H NMR and 13 C NMR data ( in ppm) of 2-hydroxychalcone ligands - ResearchGate. Retrieved from [Link]
-
Mass spectrum of chalcone. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed Central. (2024, April 17). Retrieved from [Link]
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2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem. Retrieved from [Link]
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H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones - ResearchGate. (2025, August 6). Retrieved from [Link]
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The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. - ResearchGate. Retrieved from [Link]
-
2-Chloro-2'-hydroxychalcone - SpectraBase. Retrieved from [Link]
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Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - MDPI. (2024, December 18). Retrieved from [Link]
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A Comprehensive Technical Guide to 2'-Hydroxy-5'-chlorochalcone: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of natural and synthetic compounds that form the central core of a variety of biologically important flavonoids and isoflavonoids.[1] Their characteristic α,β-unsaturated ketone moiety is a key pharmacophore, rendering them active in a wide range of pharmacological applications.[2] This technical guide focuses on a specific derivative, 2'-Hydroxy-5'-chlorochalcone, a molecule of significant interest in medicinal chemistry.
The presence of a hydroxyl group at the 2'-position of the A ring and a chlorine atom at the 5'-position introduces unique electronic and steric properties that profoundly influence its chemical reactivity, physicochemical characteristics, and biological activity. The 2'-hydroxy group is known to be crucial for certain biological activities, including antioxidant effects, and it also serves as a key precursor for the synthesis of related flavonoid structures.[2] The strategic inclusion of a halogen, specifically chlorine, is a well-established strategy in drug design to modulate lipophilicity, enhance metabolic stability, and improve binding interactions with biological targets.[3][4]
This guide provides an in-depth exploration of the physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis via the Claisen-Schmidt condensation, a thorough analysis of its spectral characteristics, and a summary of its documented biological activities.
Physicochemical Properties of this compound
The structural features of this compound, namely the aromatic rings, the α,β-unsaturated ketone system, the phenolic hydroxyl group, and the chlorine substituent, collectively determine its physical and chemical properties. These properties are critical for its handling, formulation, and mechanism of action in biological systems.
| Property | Value | Source |
| IUPAC Name | (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | [5] |
| CAS Number | 1218-24-2 | [6] |
| Molecular Formula | C₁₅H₁₁ClO₂ | [5] |
| Molecular Weight | 258.70 g/mol | [5] |
| Melting Point | 109-110 °C | [6] |
| Boiling Point | 437.1 °C at 760 mmHg | [7] |
| Density | 1.292 g/cm³ | [7] |
| Appearance | Expected to be a yellow solid | [1] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, chloroform, and DMSO.[2][8] | |
| LogP (octanol-water partition coefficient) | 3.94 | [7] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Exact Mass | 258.044757 Da | [5] |
Synthesis of this compound via Claisen-Schmidt Condensation
The most prevalent and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[9] This base-catalyzed reaction involves the condensation of an appropriate substituted acetophenone (in this case, 5'-chloro-2'-hydroxyacetophenone) with an aromatic aldehyde (benzaldehyde).
Rationale for Experimental Choices
The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is thermodynamically driven, leading to the formation of the stable, conjugated chalcone structure. Ethanol is a commonly used solvent as it effectively dissolves the reactants and the base catalyst. The reaction is typically performed at room temperature to minimize side reactions. Acidification of the reaction mixture after completion protonates the phenoxide and precipitates the final product.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5'-chloro-2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add dilute hydrochloric acid (e.g., 10% v/v) to the aqueous mixture with constant stirring until the solution becomes acidic (pH ~2-3). A yellow precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.
Spectral Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known characteristics of 2'-hydroxychalcones.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons, the aromatic protons, and the phenolic hydroxyl proton.
-
Vinylic Protons (H-α and H-β): The protons of the α,β-unsaturated system appear as two distinct doublets. The H-α proton, being closer to the carbonyl group, typically resonates at a higher field (δ 7.15–8.23 ppm) compared to the H-β proton (δ 7.45–8.07 ppm).[10] The coupling constant (J) between these two protons is expected to be in the range of 15-16 Hz, which is characteristic of a trans configuration of the double bond.[10]
-
Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region of the spectrum (typically δ 6.8-8.0 ppm). The specific chemical shifts and splitting patterns will depend on the substitution pattern.
-
2'-Hydroxyl Proton: A key feature in the ¹H NMR spectrum of 2'-hydroxychalcones is the downfield chemical shift of the hydroxyl proton (δ 10.41–13.23 ppm).[10] This is due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 186.6–196.8 ppm.[10]
-
Vinylic Carbons (C-α and C-β): The α- and β-carbons of the enone system typically resonate between δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively.[10]
-
Aromatic Carbons: The carbons of the aromatic rings will appear in the region of δ 110-165 ppm. The carbon attached to the hydroxyl group (C-2') and the carbon attached to the chlorine atom (C-5') will have their chemical shifts influenced by these substituents.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (258.70 g/mol ). Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak will be observed.
-
Fragmentation Pattern: The fragmentation of 2'-hydroxychalcones can be complex due to the potential for isomerization to the corresponding flavanone in the mass spectrometer.[11] Common fragmentation pathways involve cleavages of the propenone chain, leading to fragments corresponding to the substituted benzoyl and styryl moieties.[11][12]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the chalcone.
-
Absorption Bands: 2'-Hydroxychalcones typically exhibit two major absorption bands in the UV-Vis spectrum when measured in a solvent like ethanol.[13][14] One band, usually in the range of 290-320 nm, is attributed to the π-π* transition of the benzoyl system (A-ring and carbonyl group). A second, longer-wavelength band, often in the range of 340-380 nm, corresponds to the π-π* transition of the cinnamoyl system (B-ring, propenone bridge, and carbonyl group).[15][16] The intramolecular hydrogen bond in 2'-hydroxychalcones can influence the position of these absorption maxima.[10]
Biological Activities
This compound and related chlorinated chalcones have been investigated for a variety of biological activities, demonstrating their potential as scaffolds for drug discovery.
Antimicrobial Activity
Chalcones containing a chlorine atom have shown enhanced antimicrobial activity compared to their non-halogenated counterparts.[4] 5'-chloro-2'-hydroxychalcone has been reported to significantly inhibit the growth of various bacterial and yeast strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[4][7] The presence of the chlorine atom is thought to enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Anticancer Activity
Chlorinated chalcones have demonstrated promising antiproliferative activity against various cancer cell lines.[3] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells with a degree of selectivity, showing lower toxicity towards normal cells.[3] The proposed mechanisms of action often involve the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction in cancer cells.[3] For instance, certain 2'-hydroxy chalcone derivatives have been found to be cytotoxic against colon cancer cell lines.[17]
Antioxidant Activity
The antioxidant potential of 2'-hydroxychalcones is a subject of significant research. While the 2'-hydroxyl group is a key structural feature for radical scavenging, its involvement in a strong intramolecular hydrogen bond with the carbonyl oxygen can modulate this activity.[18] The overall antioxidant capacity is influenced by the substitution pattern on both aromatic rings. The antioxidant activity of chalcone derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][19]
Conclusion
This compound is a synthetically accessible and biologically active molecule with significant potential in the field of medicinal chemistry. Its physicochemical properties, largely dictated by the interplay of its functional groups, make it an interesting scaffold for further derivatization and biological evaluation. The robust and well-established Claisen-Schmidt condensation provides a reliable route for its synthesis, enabling the production of this and related compounds for further research. The documented antimicrobial, anticancer, and antioxidant activities of chlorinated chalcones underscore the importance of this structural motif in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its fundamental properties and practical methodologies for its synthesis and characterization.
References
- Safitri, W. N., Maulidya, V., Rahmadani, A., & Rijai, L. (2021). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2360(1), 050036.
- Nowak, M., Woźniak, M., Ręka, G., Szewczyk, O., Ratajczak, T., & Piślar, A. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(18), 14213.
- Özdemir, H., & Cankurtaran, N. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
- Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543.
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An In-Depth Technical Guide to 5'-Chloro-2'-hydroxychalcone for Advanced Research
This guide provides an in-depth technical overview of 5'-Chloro-2'-hydroxychalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document details its chemical identity, synthesis, spectroscopic characterization, and established biological activities, with a focus on its potential as a modulator of key cellular signaling pathways.
Core Compound Identification
Common Name: 5'-Chloro-2'-hydroxychalcone
IUPAC Name: (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
The structure of 5'-Chloro-2'-hydroxychalcone is characterized by the classic chalcone backbone: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Specifically, it features a hydroxyl group at the 2' position and a chlorine atom at the 5' position of the A-ring (derived from the acetophenone precursor).
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO₂ | - |
| Molecular Weight | 258.70 g/mol | - |
| Melting Point | 109-110°C | |
| Appearance | Yellow powder |
Synthesis and Mechanism
The primary and most efficient method for synthesizing 5'-Chloro-2'-hydroxychalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an enolizable ketone with an aldehyde that lacks α-hydrogens.
Precursors:
-
Ketone: 5-Chloro-2-hydroxyacetophenone
-
Aldehyde: Benzaldehyde
The underlying principle of this synthesis is the deprotonation of the α-carbon of 5-Chloro-2-hydroxyacetophenone by a strong base (e.g., potassium hydroxide) to form a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, 5'-Chloro-2'-hydroxychalcone.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a standard and widely employed method for synthesizing 2'-hydroxychalcones.
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl, for neutralization)
-
Deionized Water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 5-Chloro-2-hydroxyacetophenone and benzaldehyde in ethanol.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of KOH (typically 40-60% w/v). The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture in an ice bath and neutralize it with a dilute solution of HCl until the pH is approximately 7. This will cause the chalcone to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5'-Chloro-2'-hydroxychalcone.
Diagram 1: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of 5'-Chloro-2'-hydroxychalcone.
Spectroscopic Characterization
The structural elucidation of 5'-Chloro-2'-hydroxychalcone is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Assignments |
| FT-IR (cm⁻¹) | ~3400-3500 (O-H stretch): Broad peak indicative of the hydroxyl group.~1640-1660 (C=O stretch): Strong absorption characteristic of the α,β-unsaturated ketone.~1580-1610 (C=C aromatic stretch): Peaks corresponding to the aromatic rings.~970-990 (C-H bend, trans): Confirms the (E)-configuration of the alkene. |
| ¹H NMR (ppm) | ~12.0-13.0 (s, 1H): Downfield singlet for the phenolic -OH, deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen.~7.0-8.0 (m): A series of doublets and multiplets corresponding to the aromatic protons and the two vinylic protons (H-α and H-β). The large coupling constant (J ≈ 15-16 Hz) between the vinylic protons confirms the trans geometry. |
| ¹³C NMR (ppm) | ~190-195 (C=O): Carbonyl carbon.~160-165 (C-OH): Aromatic carbon attached to the hydroxyl group.~115-145: Signals for the remaining aromatic and vinylic carbons. |
| Mass Spectrometry | [M]⁺: Molecular ion peak at m/z ≈ 258, with a characteristic M+2 peak at ≈ 260 (ratio of ~3:1) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
Biological Activities and Mechanistic Insights
Chalcones, as a class, are recognized for their broad spectrum of biological activities, and 5'-Chloro-2'-hydroxychalcone is no exception. The presence of the α,β-unsaturated ketone system, the 2'-hydroxy group, and the chloro substituent are key features contributing to its pharmacological profile.
Anti-inflammatory Activity
5'-Chloro-2'-hydroxychalcone has demonstrated significant anti-inflammatory properties. A primary mechanism for this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chalcones can interfere with this cascade, potentially by inhibiting IKK activation or the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Diagram 2: NF-κB Signaling Pathway and Chalcone Inhibition
Caption: Inhibition of the NF-κB pathway by 5'-Chloro-2'-hydroxychalcone.
Antioxidant Activity
The antioxidant properties of 5'-Chloro-2'-hydroxychalcone are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant pathways. The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like chalcones, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Diagram 3: Keap1-Nrf2-ARE Antioxidant Pathway Activation
Caption: Activation of the Nrf2 antioxidant pathway by 5'-Chloro-2'-hydroxychalcone.
Antimicrobial Activity
The introduction of a chlorine atom into the chalcone scaffold has been shown to significantly enhance antimicrobial properties. 5'-Chloro-2'-hydroxychalcone and related analogs have demonstrated potent efficacy in inhibiting the growth of various microbes, including Gram-positive bacteria like Staphylococcus aureus and the yeast Candida albicans. The exact mechanism is likely multifactorial, potentially involving disruption of microbial membranes, inhibition of key enzymes, or interference with microbial nucleic acid synthesis.
Conclusion and Future Directions
5'-Chloro-2'-hydroxychalcone is a synthetically accessible compound with a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2, makes it a valuable tool for research in these areas. The established protocols for its synthesis and detailed spectroscopic data provide a solid foundation for its use in drug discovery and development programs. Future research should focus on elucidating the specific molecular targets of this chalcone to further understand its mechanisms of action and to optimize its structure for enhanced potency and selectivity.
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5'-CHLORO-2'-HYDROXY-3,4,5-TRIMETHOXYCHALCONE. INDOFINE Chemical Company. [Link]
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FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). ResearchGate. [Link]
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5'-CHLORO-3,4-DIMETHOXY-2'-HYDROXYCHALCONE. INDOFINE Chemical Company. [Link]
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Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides. (2021). PubMed. [Link]
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2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). PubMed. [Link]
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biological activity of 2'-Hydroxy-5'-chlorochalcone derivatives
An In-Depth Technical Guide to the Biological Activity of 2'-Hydroxy-5'-chlorochalcone Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Chalcones, belonging to the flavonoid family, represent a critical class of organic compounds extensively studied for their broad pharmacological potential.[1][2] The 1,3-diaryl-2-propen-1-one backbone serves as a privileged scaffold in medicinal chemistry, amenable to synthetic modification to enhance or modulate biological activity.[3][4] This technical guide focuses on a specific subclass: this compound derivatives. The introduction of a hydroxyl group at the 2'-position and a chlorine atom at the 5'-position of the A-ring significantly influences the molecule's electronic properties and steric hindrance, leading to a unique and potent biological activity profile. We will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
The Strategic Rationale for Synthesis: Claisen-Schmidt Condensation
The primary and most efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[5] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (the A-ring precursor) with a substituted benzaldehyde (the B-ring precursor).
Causality in Experimental Design: The choice of a base catalyst is critical for reaction efficiency. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used because they are highly effective at deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, yielding the stable α,β-unsaturated ketone system characteristic of chalcones. The solvent choice, typically a polar protic solvent like ethanol or methanol, facilitates the dissolution of reactants and the stabilization of intermediates.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol outlines the synthesis of 2'-hydroxy-5'-chloro-4-methoxychalcone, a representative example.[6][7]
-
Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-2-hydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in a minimal amount of absolute methanol or ethanol.[6]
-
Catalyst Addition: While stirring the solution at room temperature (or cooled to 0°C for better yield control), slowly add an aqueous solution of a strong base, such as 20-40% potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6]
-
Reaction: Continue stirring the mixture vigorously using a magnetic stirrer. The reaction is typically run for 24 to 72 hours at room temperature.[6][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold water and crushed ice. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic. This neutralizes the base and causes the crude chalcone product to precipitate out of the solution.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[6][7]
Synthesis Workflow Diagram
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Anticancer Activity: A Multi-pronged Cellular Assault
This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] Their efficacy stems from the ability to interfere with multiple, critical cellular pathways that govern cell survival and proliferation.
Mechanism 1: Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which these chalcones eliminate cancer cells. Studies on similar 2'-hydroxychalcones show they can trigger apoptosis by modulating the expression of key regulatory proteins.[4][5]
-
Intrinsic Pathway Activation: These derivatives can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytosol.
-
Caspase Cascade: Cytochrome c activates a cascade of cysteine proteases known as caspases. This begins with the initiator caspase-9 and proceeds to executioner caspases like caspase-3, which dismantle the cell by cleaving essential cellular proteins.[4]
-
p53 Upregulation: The tumor suppressor protein p53 can be upregulated, which in turn promotes the expression of pro-apoptotic target genes.[4]
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by chalcone derivatives.
Mechanism 2: Cell Cycle Arrest
In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle. Studies have demonstrated that 2'-hydroxychalcones can cause cell cycle arrest, particularly in the G2/M phase.[5] This prevents the cells from entering mitosis and undergoing division, ultimately leading to a reduction in tumor growth.
Mechanism 3: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5] Certain 2'-hydroxychalcone derivatives have been identified as HDAC inhibitors. By inhibiting these enzymes, the chalcones can reactivate the expression of silenced tumor suppressor genes, thereby restoring cellular control mechanisms and inhibiting cancer progression.[5]
Quantitative Data: Cytotoxicity of Chalcone Derivatives
| Compound ID | Derivative Structure | Assay | Cell Line | Activity Metric | Result | Reference |
| 1 | 2'-hydroxy-5'-chloro-4-methoxychalcone | BSLT | - | LC₅₀ | 75.07 ppm | [6][7] |
| 2 | 2'-hydroxy-2,5-dimethoxychalcone | Cytotoxicity | Canine Lymphoma | IC₅₀ | 9.76-40.83 µM | [4] |
| 3 | 2'-hydroxy-4',6'-dimethoxychalcone | Cytotoxicity | Canine Leukemia | IC₅₀ | 9.18–46.11 µM | [4] |
| C1 | 2'-hydroxy-5'-chloro-4'-(dimethylamino)chalcone | HDAC Inhibition | Enzyme Assay | IC₅₀ | 105.03 µM | [5] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Chalcones are well-documented anti-inflammatory agents.[2][8] Their mechanism often involves the inhibition of critical pro-inflammatory signaling pathways.
Mechanism: Inhibition of the Akt/NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.
-
Stimulus: Inflammatory stimuli, such as lipopolysaccharides (LPS), activate upstream kinases like Akt.
-
NF-κB Activation: Activated Akt phosphorylates IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB.
-
Nuclear Translocation: Freed from its inhibitor, NF-κB translocates to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, driving the expression of mediators like COX-2, iNOS, and various cytokines (e.g., IL-1β, IL-6).[1]
2'-hydroxychalcone derivatives can suppress this entire cascade. They have been shown to inhibit the phosphorylation of Akt and IκB, thereby preventing the nuclear translocation of NF-κB and shutting down the expression of its target inflammatory genes.[1][4]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the Akt/NF-κB inflammatory pathway by chalcones.
Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, contributes to cellular damage and disease. Chalcones, as phenolic compounds, are effective antioxidants.[3][6] The presence of the 2'-hydroxyl group, in particular, is a key structural feature for radical scavenging activity.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, reliable method to evaluate the in vitro antioxidant capacity of a compound.[6][7]
-
Reagent Preparation: Prepare a stock solution of the test chalcone derivative in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The DPPH solution should have a deep violet color.
-
Assay Setup: In a 96-well plate or cuvettes, add varying concentrations of the test compound. Also include a positive control (e.g., ascorbic acid) and a blank control (solvent only).
-
Reaction Initiation: Add the DPPH solution to each well/cuvette, mix, and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The violet color of DPPH fades as it is reduced by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates stronger antioxidant activity. For instance, 2'-hydroxy-5'-chloro-4-methoxychalcone was found to have a potent antioxidant IC₅₀ value of 45.99 ppm.[6][7]
Structure-Activity Relationship (SAR) Insights
The biological profile of these chalcones is intrinsically linked to their chemical structure:
-
2'-Hydroxyl Group: This group is paramount for many biological activities. It can form a hydrogen bond with the adjacent carbonyl oxygen, influencing the planarity of the molecule. It is also a key site for radical scavenging in antioxidant activity and can act as a hydrogen bond donor in enzyme active sites.[9]
-
5'-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5'-position significantly alters the electron density of the A-ring. This can enhance the compound's lipophilicity, potentially improving membrane permeability, and can also influence binding interactions with biological targets.
-
B-Ring Substituents: The nature and position of substituents on the B-ring (e.g., methoxy groups) further modulate the activity. Electron-donating groups like methoxy can enhance anti-inflammatory and anticancer activities.[1][4]
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of bioactive compounds. Their straightforward synthesis and multi-target mechanism of action make them highly attractive scaffolds for drug development. They demonstrate significant potential as anticancer agents by inducing apoptosis and cell cycle arrest, as anti-inflammatory agents by inhibiting the NF-κB pathway, and as antioxidants through effective radical scavenging.
Future research should focus on synthesizing a broader library of these derivatives to further refine structure-activity relationships, optimizing their potency and selectivity for specific biological targets. In vivo studies are crucial to validate the preclinical in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds, paving the way for their potential clinical application.
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Safitri, W. N., Maulidya, V., et al. (2021). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings. [Link]
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Iuga, C., et al. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. [Link]
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Brel, V., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. [Link]
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Detsi, A., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. [Link]
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Becerra-Cervera, C., et al. (2021). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules. [Link]
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Saleh, A., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Biomedicines. [Link]
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Safitri, W. N., et al. (2021). Synthesis and biological activity of chlorochalcone derivative. AIP Publishing. [Link]
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Saleh, A., et al. (2022). Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]
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Pande, A. N., et al. (2017). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Drug Design, Development and Therapy. [Link]
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Mahapatra, D. K., et al. (2017). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current Traditional Medicine. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2'-Hydroxy-5'-chlorochalcone
Foreword
Chalcones, belonging to the flavonoid family, represent a class of organic compounds celebrated for their diverse pharmacological activities. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, serves as a versatile scaffold for drug discovery and development. This guide focuses on a specific derivative, 2'-Hydroxy-5'-chlorochalcone, providing an in-depth analysis of its structural and spectroscopic characteristics. While a complete, unified experimental dataset for this precise molecule is not consolidated in the reviewed literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive, and instructional guide for researchers, scientists, and drug development professionals. Every piece of data and interpretation is grounded in established chemical theory and supported by authoritative references to ensure scientific integrity.
Molecular Structure and Synthesis
Structural Framework
This compound is characterized by two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl system. Ring A is substituted with a hydroxyl group at the 2' position and a chlorine atom at the 5' position. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a defining feature, imparting significant influence on the molecule's conformation and spectroscopic properties.
To facilitate unambiguous spectral assignment, the following IUPAC numbering scheme is utilized:
Caption: Molecular structure and numbering of this compound.
Synthetic Pathway: Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. For the title compound, 2-hydroxy-5-chloroacetophenone serves as the ketone precursor and benzaldehyde as the aldehyde.
The causality of this protocol is rooted in the generation of a stabilized enolate from the acetophenone under basic conditions (e.g., NaOH or KOH). This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent dehydration step yields the thermodynamically favored trans-chalcone.
Caption: General experimental workflow for chalcone synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information on the carbon skeleton and proton environment.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified chalcone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or APT) is standard. A 45° pulse angle, a 2-second relaxation delay, and several hundred to a few thousand scans are typically required for a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
The following table presents the predicted proton NMR assignments for this compound in CDCl₃. These predictions are based on data from the parent 2'-hydroxychalcone and related chlorinated analogues.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Insights |
| ~12.75 | s | - | 2'-OH | Highly deshielded due to strong intramolecular H-bonding with the carbonyl oxygen. This is a hallmark of 2'-hydroxychalcones.[5] |
| ~7.85 | d | ~15.5 | H-β | Large coupling constant is definitive for the trans configuration of the α,β-double bond. Deshielded by the adjacent phenyl ring.[6] |
| ~7.65 | d | ~2.5 | H-6' | Appears as a doublet due to ortho-coupling with H-4'. The deshielding effect of the adjacent carbonyl group is significant. |
| ~7.60-7.40 | m | - | H-2, H-3, H-4, H-5, H-6 | Protons of the unsubstituted B-ring, typically resonating in this aromatic region. |
| ~7.50 | d | ~15.5 | H-α | Coupled with H-β, confirming the enone system. Shielded relative to H-β due to conjugation with the carbonyl group. |
| ~7.45 | dd | ~8.8, 2.5 | H-4' | Coupled to both H-3' (ortho) and H-6' (meta). The electron-withdrawing Cl at C-5' influences its position. |
| ~7.00 | d | ~8.8 | H-3' | Exhibits ortho-coupling with H-4'. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR assignments are derived from analyses of similar chalcone structures.[3][7] The carbonyl carbon and the carbons of Ring A are particularly diagnostic.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Insights |
| ~193.5 | C=O | The chemical shift is characteristic for an α,β-unsaturated ketone. Its exact position reflects the degree of conjugation and H-bonding.[7] |
| ~162.0 | C-2' | Attached to the hydroxyl group, this carbon is significantly deshielded. |
| ~145.0 | C-β | Deshielded due to its position in the conjugated system and attachment to the B-ring. |
| ~136.5 | C-4' | Aromatic CH carbon. |
| ~134.5 | C-1 | Quaternary carbon of the B-ring attached to the vinyl group. |
| ~130.5 | C-4 | Aromatic CH carbon of the B-ring. |
| ~129.5 | C-6' | Aromatic CH carbon deshielded by the adjacent carbonyl group. |
| ~129.0 | C-2, C-6 | Aromatic CH carbons of the B-ring. |
| ~128.5 | C-3, C-5 | Aromatic CH carbons of the B-ring. |
| ~123.0 | C-5' | Carbon bearing the chlorine atom. Its shift is influenced by the halogen's electronegativity and resonance effects. |
| ~122.0 | C-α | Shielded relative to C-β, consistent with the polarization of the double bond. |
| ~120.0 | C-1' | Quaternary carbon, shielded by the ortho -OH group. |
| ~119.0 | C-3' | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the hydroxyl and carbonyl groups.
Experimental Protocol (Typical)
A common and reliable method is the preparation of a potassium bromide (KBr) disc.
-
Preparation: Mix 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure to form a transparent or translucent disc.
-
Analysis: Place the disc in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Characteristic IR Absorption Bands
The IR spectrum provides a molecular fingerprint. The key vibrations for this compound are detailed below.[3][5]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3450-3100 | O-H stretch | Broad, Medium | The broadness is due to the strong intramolecular hydrogen bonding between the 2'-OH and the carbonyl oxygen. |
| ~1640-1630 | C=O stretch | Strong | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with both the vinyl group and the aromatic ring, as well as the intramolecular H-bond. This is a critical diagnostic peak. |
| ~1605-1570 | C=C stretch (aromatic & vinyl) | Strong, Sharp | Multiple bands are expected in this region, corresponding to the stretching vibrations of the aromatic rings and the α,β-double bond. |
| ~980-960 | =C-H bend (trans) | Medium-Strong | This out-of-plane bending vibration is characteristic of a trans-disubstituted alkene and confirms the stereochemistry of the enone bridge. |
| ~850-800 | C-H bend (aromatic) | Medium | Out-of-plane bending for the substituted aromatic rings. |
| ~780-740 | C-Cl stretch | Medium | Absorption associated with the carbon-chlorine bond on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern.
Experimental Protocol (Typical)
Electrospray ionization (ESI) is a soft ionization technique well-suited for chalcones.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Analysis: Infuse the solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₅H₁₁ClO₂. The expected molecular weight is approximately 258.04 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
-
Molecular Ion Peak: In ESI-MS, the primary ions observed would be the protonated molecule [M+H]⁺ at m/z 259.05 and the deprotonated molecule [M-H]⁻ at m/z 257.04. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 261.05 (for [M+H]⁺) with an intensity approximately one-third that of the M peak. This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Key Fragmentation Pathways: Chalcones are known to fragment in predictable ways.[5] Common fragmentation patterns involve cleavages around the carbonyl group and retro-Diels-Alder type reactions. Expected fragment ions would include:
-
Loss of the B-ring (phenyl group, C₆H₅•): leading to an ion around m/z 181.
-
Loss of the A-ring (chlorohydroxyphenyl group): fragments related to the benzoyl cation.
-
Cleavage alpha to the carbonyl group.
-
Conclusion
The spectroscopic profile of this compound is defined by a unique confluence of its core chalcone structure and the electronic effects of its substituents. The ¹H NMR is characterized by a strongly deshielded phenolic proton (~12.75 ppm) and two vinyl protons with a large coupling constant (~15.5 Hz) confirming a trans geometry. The ¹³C NMR spectrum shows a characteristic carbonyl signal around 193.5 ppm. The IR spectrum is dominated by a strong, hydrogen-bond-shifted carbonyl absorption (~1635 cm⁻¹) and a broad hydroxyl stretch. Finally, the mass spectrum provides confirmation of the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern. This guide provides a robust predictive framework for the identification and characterization of this molecule, empowering researchers to confidently interpret their experimental data.
References
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Mubarok, M. F., Mulyani, M., Rusli, R., & Rahmadani, A. (2021). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2393(1), 020011. [Link]
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Mulyani, M., Farah, H. I., Rusli, R., & Rahmadani, A. (2021). Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. AIP Conference Proceedings, 2393(1), 020008. [Link]
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Öğütçü, H., & Sökmen, M. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. [Link]
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Natarajan, K., Poddar, R., & Reddy, C. M. (2009). ¹H NMR and ¹³C NMR data (in ppm) of 2-hydroxychalcone ligands. ResearchGate. [Link]
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SpectraBase. (n.d.). 2-Chloro-2'-hydroxychalcone. Wiley. [Link]
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Geronikaki, A., & Gavalas, A. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 11(2), 353. [Link]
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Olorunshola, S. J., et al. (2019). FT-IR spectra of the synthesized chalcones. ResearchGate. [Link]
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Tran, T. D., Do, T. H., Huynh, T. N. P., Tran, C. D., & Thai, K. M. (2013). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. Magnetic Resonance in Chemistry, 51(8), 488-492. [Link]
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Le, T. H., et al. (2013). 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of Halogenated Chalcones
Introduction: The Enduring Significance of Halogenated Chalcones in Drug Discovery
Halogenated chalcones, a prominent class of organic compounds, form the backbone of numerous natural and synthetic molecules. Characterized by an open-chain flavonoid structure containing two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, these compounds have garnered significant attention in the scientific community.[1][2] The presence of halogen substituents on the aromatic rings profoundly influences their physicochemical properties and biological activities, making them a focal point in medicinal chemistry and drug development.[3][4][5]
The reactive α,β-unsaturated carbonyl group is a key pharmacophore, rendering chalcones and their halogenated derivatives biologically active across a wide spectrum.[3][6] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][7][8] The strategic incorporation of halogens can enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of the molecule, often leading to enhanced therapeutic efficacy. This guide provides an in-depth exploration of the methodologies for synthesizing, isolating, and characterizing halogenated chalcones, offering practical insights for researchers in organic synthesis and drug discovery.
Synthetic Strategies for Halogenated Chalcones: A Mechanistic Perspective
The synthesis of halogenated chalcones can be approached through several methods, with the Claisen-Schmidt condensation being the most prevalent and versatile.[9] However, alternative methods such as the Wittig reaction and Suzuki coupling offer distinct advantages in specific contexts.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone to form an α,β-unsaturated ketone.[1][10] This reaction is a powerful tool for carbon-carbon bond formation and is widely employed for its simplicity and generally high yields.[11][12]
Mechanism and Rationale:
The reaction proceeds via an aldol condensation mechanism. A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone. The choice of a strong base is crucial to ensure complete enolate formation and drive the reaction to completion.[10]
Experimental Protocol: Claisen-Schmidt Condensation for Halogenated Chalcone Synthesis
This protocol outlines a general procedure for the synthesis of a halogenated chalcone.
Materials:
-
Substituted halogenated benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Crushed ice
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted halogenated benzaldehyde and substituted acetophenone in ethanol.[10]
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the reaction mixture. The base acts as a catalyst to facilitate the condensation.[10][13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[10] Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the crude chalcone product.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.[10][14]
-
Drying: Dry the crude product in the air or in a desiccator.[10]
Alternative Synthetic Routes: Expanding the Chemist's Toolkit
While the Claisen-Schmidt condensation is a workhorse, other methods offer solutions for specific synthetic challenges.
-
Wittig Reaction: This reaction provides an excellent alternative, especially when the aldol condensation yields are low or when side reactions are problematic.[15][16] It involves the reaction of a stabilized ylide (derived from a phosphonium salt) with a benzaldehyde. A key advantage is the potential for high yields and cleaner reaction profiles, with the triphenylphosphine oxide byproduct being readily removed by filtration through a silica gel plug.[15][16]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a powerful method for constructing the chalcone scaffold.[2][6][17] It can be achieved by coupling a phenylboronic acid with a cinnamoyl chloride or a styrylboronic acid with a benzoyl chloride.[2][6] This method is particularly useful for synthesizing complex chalcones with functionalities that might not be compatible with the basic conditions of the Claisen-Schmidt condensation.[17]
-
Ullmann Condensation: This copper-catalyzed reaction can also be employed for C-C bond formation in chalcone synthesis, providing another avenue for researchers.[18]
Isolation and Purification: Achieving Analytical Purity
The isolation and purification of the synthesized halogenated chalcone are critical steps to obtain a product of high purity, which is essential for accurate characterization and biological evaluation. The choice of purification method depends on the physical properties of the chalcone and the nature of the impurities.
Recrystallization: The Art of Crystal Perfection
Recrystallization is the most common and cost-effective method for purifying solid organic compounds.[14][19] The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Causality in Solvent Selection:
The ideal recrystallization solvent should:
-
Dissolve the chalcone sparingly at room temperature but completely at its boiling point.
-
Not react with the chalcone.
-
Have a boiling point lower than the melting point of the chalcone to prevent it from oiling out.[19]
-
Dissolve the impurities readily at room temperature or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Ethanol is a commonly used solvent for recrystallizing chalcones.[14][15][19]
Experimental Protocol: Recrystallization of Halogenated Chalcones
Materials:
-
Crude halogenated chalcone
-
Ethanol (95%) or other suitable solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.[19]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions if necessary until the chalcone is completely dissolved.[19]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[19]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals to a constant weight.
Column Chromatography: For Challenging Separations
When recrystallization is ineffective, particularly for oily products or mixtures with closely related impurities, column chromatography is the method of choice.[15][20] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (eluent).[20]
Principles of Separation:
The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. More polar compounds will adsorb more strongly to the polar silica gel and thus elute more slowly than less polar compounds. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Structural Elucidation and Characterization
Once a pure halogenated chalcone has been isolated, its structure must be unequivocally confirmed using a combination of spectroscopic techniques.[14][20]
Spectroscopic Techniques for Chalcone Characterization
| Technique | Information Obtained | Key Characteristic Signals for Halogenated Chalcones |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule.[1] | - C=O (carbonyl) stretch: Strong absorption band typically in the range of 1630-1680 cm⁻¹.[21] - C=C (alkene) stretch: Absorption around 1550-1620 cm⁻¹. - C-H (aromatic) stretch: Bands above 3000 cm⁻¹.[22] - C-Halogen stretch: Dependent on the specific halogen (e.g., C-Cl around 600-800 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule.[15] | - ¹H NMR: - α and β protons: Doublets in the olefinic region (typically δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. - Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns dependent on the substitution. - ¹³C NMR: - Carbonyl carbon: Signal in the downfield region (typically δ 185-195 ppm).[22] - α and β carbons: Signals in the olefinic region (typically δ 118-145 ppm).[22] - Aromatic carbons: Signals in the aromatic region (typically δ 120-160 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula. | - Molecular ion peak (M⁺): Corresponds to the molecular weight of the chalcone. - Isotope pattern: The presence of chlorine or bromine will result in characteristic M+2 peaks due to their natural isotopic abundance, aiding in the confirmation of halogenation. |
Visualizing the Workflow
To provide a clearer understanding of the entire process, the following diagrams illustrate the key workflows in the synthesis and purification of halogenated chalcones.
Caption: A generalized workflow for the synthesis and purification of halogenated chalcones.
Caption: The mechanistic pathway of the Claisen-Schmidt condensation.
Conclusion
This technical guide has provided a comprehensive overview of the discovery and isolation of halogenated chalcones, tailored for researchers and professionals in drug development. By understanding the underlying principles of the synthetic methodologies, purification techniques, and characterization tools, scientists can confidently and efficiently synthesize novel halogenated chalcones for further investigation. The versatility of the chalcone scaffold, coupled with the modulating effects of halogenation, ensures that these compounds will remain a vibrant area of research with significant potential for the development of new therapeutic agents. The protocols and insights provided herein serve as a robust foundation for the exploration of this promising class of molecules.
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Synthesis of chalcones by coupling reactions a. Suzuki coupling... (n.d.). ResearchGate. [Link]
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Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. (2024). MDPI. [Link]
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Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. (2022). National Center for Biotechnology Information. [Link]
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The Structure-Activity Relationship of 2'-Hydroxy-5'-chlorochalcone: A Technical Guide for Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among them, 2'-hydroxy-5'-chlorochalcone has emerged as a particularly promising lead compound, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the this compound core. We will delve into the critical roles of its key structural features, explore the impact of substitutions on its biological efficacy, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Promise of the Chalcone Scaffold
Chalcones are characterized by a 1,3-diaryl-2-propen-1-one framework, consisting of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system.[1] This unique structure confers a high degree of chemical reactivity and allows for facile synthetic modification, making it an attractive template for the design of new therapeutic agents.[2] The introduction of a hydroxyl group at the 2'-position of the A-ring and a chlorine atom at the 5'-position has been shown to significantly enhance the biological activity of the chalcone core, leading to the development of a potent class of compounds with diverse pharmacological properties.[3]
Core Directive: Deconstructing the this compound Scaffold for Optimal Activity
The biological activity of this compound is intricately linked to its specific chemical architecture. Understanding the contribution of each component is paramount for rational drug design and optimization.
The Indispensable 2'-Hydroxy Group: A Key to Potency
The 2'-hydroxy group on the A-ring is a critical determinant of the biological activity of this chalcone series. Its presence is associated with several key functions:
-
Intramolecular Hydrogen Bonding: The hydroxyl group forms a hydrogen bond with the adjacent carbonyl oxygen, which locks the molecule in a planar conformation. This planarity is believed to be crucial for effective binding to biological targets.
-
Antioxidant Activity: The phenolic hydroxyl group is a potent hydrogen donor, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to various pathological conditions, including cancer and inflammation.[4]
-
Enhanced Biological Activity: Numerous studies have demonstrated that the 2'-hydroxy moiety is essential for the potent anticancer and antimicrobial activities of these chalcones.[5][6]
The 5'-Chloro Substituent: Modulating Lipophilicity and Electronic Properties
The introduction of a chlorine atom at the 5'-position of the A-ring significantly influences the physicochemical properties of the molecule, thereby impacting its biological activity.
-
Increased Lipophilicity: The chloro group enhances the lipophilicity of the compound, which can improve its ability to cross cell membranes and reach intracellular targets.[3]
-
Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electron density of the aromatic ring and the reactivity of the α,β-unsaturated carbonyl system, which is a key Michael acceptor involved in interactions with biological nucleophiles.[7]
-
Enhanced Antimicrobial and Anticancer Activity: The presence of the 5'-chloro substituent has been shown to potentiate the antimicrobial and anticancer effects of the 2'-hydroxychalcone scaffold.[7][8]
The B-Ring: A Playground for SAR Exploration
The B-ring of the this compound scaffold offers a versatile platform for structural modification to fine-tune the biological activity and selectivity of the compound. The nature, position, and number of substituents on the B-ring can have a profound impact on the overall pharmacological profile.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and hydroxyl (-OH) groups can enhance the electron density of the B-ring. Their position is critical; for instance, methoxy groups at the 2- and 4-positions of the B-ring have been shown to increase anticancer activity.[9]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) and nitro (-NO2) groups can decrease the electron density of the B-ring. The position of these groups is also crucial. For example, a 4'-chloro substitution on the B-ring has been shown to enhance antimalarial activity in some chalcone hybrids.[6]
-
Heterocyclic Rings: Replacing the B-ring with a heterocyclic moiety, such as pyridine or thiophene, can introduce new interaction points and modulate the compound's solubility and pharmacokinetic properties.
Mechanism of Action: Unraveling the Molecular Pathways
The therapeutic effects of this compound and its derivatives are mediated through the modulation of multiple cellular signaling pathways. A key mechanism of action is the inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappa B (NF-κB).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation, immunity, cell proliferation, and apoptosis.[10] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[11] 2'-Hydroxychalcones have been shown to potently inhibit this pathway.[1][12]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[10]
This compound and its analogs can interfere with this pathway at multiple levels, including the inhibition of IKK activity and the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation and transcriptional activity.[5]
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Induction of Apoptosis and Modulation of Reactive Oxygen Species (ROS)
In addition to NF-κB inhibition, this compound derivatives can induce cancer cell death through apoptosis. This programmed cell death is often triggered by the modulation of intracellular reactive oxygen species (ROS) levels. While chalcones can exhibit antioxidant properties, in cancer cells, they can also act as pro-oxidants, leading to an increase in ROS levels that exceeds the cellular antioxidant capacity. This oxidative stress can damage cellular components, including mitochondria, and activate apoptotic signaling cascades.
Quantitative Structure-Activity Relationship (QSAR) Insights
The following tables summarize the in vitro anticancer and antimicrobial activities of selected this compound derivatives, providing a quantitative basis for understanding their SAR.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | B-Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | HCT116 (Colon) | 37.07 | [5] |
| 2 | 4-Methyl | HCT116 (Colon) | <200 | [5] |
| 3 | 4-Hydroxy | HCT116 (Colon) | <200 | [5] |
| 4 | 4-Carboxy | HCT116 (Colon) | <200 | [5] |
| 5 | 4-Dimethylamino | HCT116 (Colon) | >200 | [5] |
| 6 | 3,4-Dimethoxy | - | LC50: 974.99 µg/mL | [13] |
| 7 | 4-Methoxy | - | LC50: 75.07 ppm | [14] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Data from different studies should be compared with caution.
Table 2: Antimicrobial Activity of Chlorinated Chalcones
| Compound | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 5'-chloro-2'-hydroxychalcone | S. aureus | Potent activity | [7] |
| 5'-chloro-2'-hydroxychalcone | E. coli | Significant inhibition | [7] |
| 5'-chloro-2'-hydroxychalcone | C. albicans | Significant inhibition | [7] |
| Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Comparable to sulfanilamide | [9] |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones. It involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
Caption: Workflow for the synthesis of this compound derivatives via Claisen-Schmidt condensation.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-5'-chloroacetophenone and the desired substituted benzaldehyde in ethanol.
-
Base Addition: While stirring the mixture at room temperature, slowly add an aqueous solution of potassium hydroxide (20-40% w/v) dropwise. The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2][5]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.[14][15]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The key structural features, including the 2'-hydroxy group and the 5'-chloro substituent, are crucial for its potent biological activities. The B-ring provides a valuable site for modification to optimize potency, selectivity, and pharmacokinetic properties. The inhibition of the NF-κB pathway is a key mechanism underlying the anticancer and anti-inflammatory effects of these compounds.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of B-ring substituted analogs to develop more comprehensive QSAR models.
-
Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety profiling: Evaluating the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential and safety.
-
Formulation and drug delivery: Developing suitable formulations to enhance the bioavailability and targeted delivery of these lipophilic compounds.
By leveraging the insights and protocols presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold and accelerate the development of next-generation medicines.
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Unveiling the Therapeutic Potential of 2'-Hydroxy-5'-chlorochalcone: A Technical Guide to its Molecular Targets
Introduction
Chalcones, a class of open-chain flavonoids, represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Their versatile biological profile, which includes anticancer, anti-inflammatory, and antimicrobial properties, has spurred extensive research into their therapeutic applications.[2][3][4] Among the myriad of synthetic and natural chalcone derivatives, 2'-Hydroxy-5'-chlorochalcone has emerged as a compound of significant interest. The introduction of a hydroxyl group at the 2'-position and a chlorine atom at the 5'-position of the A-ring can significantly modulate its biological activity.[3][5] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its mechanisms of action, supported by experimental evidence, and present detailed protocols for investigating its effects.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer potential of this compound and related compounds is a focal point of current research.[3][6] These molecules exert their effects through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis and Modulation of Mitochondrial Function
A primary mechanism underlying the anticancer activity of chlorochalcones is the induction of apoptosis, or programmed cell death.[3] Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated that chlorochalcones, including those with a chlorine atom on the A-ring, can significantly increase the population of apoptotic cells.[3] This pro-apoptotic effect is intricately linked to the modulation of mitochondrial function.
Key events include:
-
Mitochondrial Membrane Depolarization: Chlorochalcones can induce a loss of mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[3]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is often observed in response to treatment with these compounds.[3] This oxidative stress can further damage mitochondria and trigger apoptotic signaling.
-
Reduced Mitochondrial Mass: Prolonged exposure to these chalcones can lead to a decrease in the overall mitochondrial content within the cancer cells.[3]
Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines a standard flow cytometry-based method to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently trypsinize the cells, collect them in a centrifuge tube, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. 2'-hydroxychalcones have been shown to inhibit the NF-κB pathway in breast cancer cells.[7] This inhibition is achieved by reducing the expression of phosphorylated IκB and p-NF-κBp65, key proteins in the activation cascade.[7] By suppressing NF-κB, this compound can potentially sensitize cancer cells to apoptosis and inhibit their growth.
Diagram: Simplified NF-κB Signaling Pathway and the Inhibitory Action of this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Microtubule Network Disruption
The microtubule cytoskeleton is essential for cell division, and agents that disrupt microtubule dynamics are potent anticancer drugs.[8] Certain chalcone derivatives have been identified as microtubule-targeting agents, inducing cell cycle arrest in the G2/M phase.[6] For instance, 5'-Chloro-2,2'-dihydroxychalcone has been shown to disrupt the microtubule network in prostate cancer cells, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[9] Given the structural similarities, it is plausible that this compound could also exert its anticancer effects by interfering with microtubule polymerization.
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Chalcones possess significant anti-inflammatory properties, and this compound is a promising candidate in this arena.[10][11]
Inhibition of Inflammatory Mediators
The anti-inflammatory action of chalcones is often attributed to their ability to inhibit the production of key inflammatory mediators.[12]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, potent inflammatory molecules.[13] 2'-hydroxy-chalcones have been investigated for their ability to inhibit these enzymes.[1]
-
Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation.[12] Several 2'-hydroxychalcone derivatives have demonstrated potent inhibitory effects on NO formation in activated microglial cells.[11][14]
Table 1: Inhibitory Activity of Selected Chalcones on Inflammatory Mediators
| Compound | Target | Cell Line | IC50 Value | Reference |
| 2',5'-dihydroxy-4-chlorochalcone | Hind-paw edema | Mice | - | [10] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide Production | BV-2 microglia | 2.26 µM | [14] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide Production | BV-2 microglia | 1.10 µM | [14] |
Modulation of Microglial Activation
Microglia are the resident immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation. Chalcones have been shown to modulate microglial activation, shifting them from a pro-inflammatory M1-like phenotype to a more downregulated state.[15][16] This suggests a potential therapeutic role for this compound in neuroinflammatory conditions.
Antimicrobial Activity: A Weapon Against Pathogens
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Chalcones have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[4][17]
Enhanced Efficacy of Chlorinated Chalcones
The presence of a chlorine atom in the chalcone structure has been shown to significantly enhance its antimicrobial properties.[4][5] 5'-chloro-2'-hydroxychalcone has demonstrated greater efficacy in inhibiting the growth of various microbial strains compared to the parent 2'-hydroxychalcone.[4][18] It has shown significant inhibitory activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[4][18]
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its multifaceted mechanism of action, encompassing the induction of apoptosis, inhibition of key inflammatory pathways, and potent antimicrobial activity, positions it as a valuable lead compound for further investigation. Future research should focus on detailed structure-activity relationship studies to optimize its potency and selectivity for specific targets. In vivo studies are also crucial to validate its therapeutic efficacy and safety profile in preclinical models of cancer, inflammatory diseases, and microbial infections. The continued exploration of this and other chalcone derivatives holds significant promise for addressing unmet medical needs.
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Amole, L. K., Bello, I., & Oyewale, A. O. (2019). Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. Journal of Applied Sciences and Environmental Management, 23(5), 831-835. [Link]
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Sim, S. P., et al. (2020). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 25(21), 5013. [Link]
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Jiwrajka, M., et al. (2016). The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. Oxidative Medicine and Cellular Longevity, 2016, 6301712. [Link]
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Perez-Reyes, C., et al. (2018). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 23(11), 2809. [Link]
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Wang, C. L., et al. (2025). Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation I. Drug Design, Development and Therapy, 19, 1-14. [Link]
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Jiwrajka, M., et al. (2016). The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. Oxidative Medicine and Cellular Longevity, 2016, 6301712. [Link]
-
Sestito, S., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]
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Gładkowski, W., et al. (2024). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxychalcone. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-3,4,5-trimethoxychalcone. PubChem. [Link]
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In Silico Modeling of 2'-Hydroxy-5'-chlorochalcone Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2'-Hydroxy-5'-chlorochalcone, a synthetic chalcone derivative with significant potential in anticancer drug discovery. We move beyond a generic overview to present a focused, practical workflow for investigating its interaction with a high-value molecular target: Histone Deacetylase (HDAC). This document is structured to empower researchers, scientists, and drug development professionals with the rationale, step-by-step protocols, and analytical insights necessary to conduct robust computational studies. We will delve into the intricacies of molecular docking and molecular dynamics simulations, elucidating the causality behind each methodological choice. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative scientific literature.
Introduction: The Therapeutic Promise of Chalcones and the Power of In Silico Modeling
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are a class of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a privileged scaffold in drug design.[1][2] The subject of this guide, this compound, is a synthetic derivative featuring a hydroxyl group at the 2' position and a chlorine atom at the 5' position of the A-ring. These substitutions are not arbitrary; the hydroxyl group is often crucial for antioxidant activity, while halogenation can enhance biological potency and modulate pharmacokinetic properties.
In the modern drug discovery paradigm, in silico modeling has emerged as an indispensable tool. It allows for the rapid, cost-effective evaluation of a compound's potential interactions with biological targets, providing critical insights that guide further experimental validation. This guide will focus on two cornerstone techniques of computational chemistry: molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the interaction and the key molecular determinants of binding.
Target Selection: Why Histone Deacetylase (HDAC)?
The selection of a relevant biological target is a critical first step in any drug discovery project. For this compound, a compelling body of evidence points towards Histone Deacetylases (HDACs) as a promising target for its anticancer activity. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3] Their overexpression or aberrant activity is linked to the development and progression of various cancers, making them a validated target for anticancer therapies.[3][4]
Several studies have reported that chalcone derivatives exhibit inhibitory activity against HDACs.[4] The α,β-unsaturated ketone moiety of the chalcone scaffold is a key pharmacophore that can interact with the zinc ion in the active site of HDACs.[5] Furthermore, the hydroxyl and halogen substituents on the aromatic rings can form additional interactions with the amino acid residues in the binding pocket, enhancing binding affinity and selectivity.[5][6] Therefore, investigating the interaction of this compound with HDACs through in silico modeling is a scientifically sound and promising avenue for elucidating its mechanism of action. For the purpose of this guide, we will focus on a representative Class I HDAC, such as HDAC2, for our in silico workflow.
In Silico Workflow: A Step-by-Step Guide
The following sections provide detailed, field-proven protocols for the in silico investigation of this compound's interaction with HDAC2. These protocols are designed to be reproducible and are accompanied by explanations of the underlying principles.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[7][8][9]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D crystal structure of HDAC2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of HDAC2. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoDock Vina:
-
Execute the AutoDock Vina software, providing the prepared protein and ligand files, and the grid box parameters as input.
-
Vina will perform a series of docking runs to identify the most favorable binding poses of the ligand.
-
-
Analysis of Docking Results:
-
Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the protein-ligand complex using molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of HDAC2.
-
Data Presentation: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Known HDAC Inhibitor (e.g., Vorinostat) | -9.2 |
Note: The values in the table are hypothetical and for illustrative purposes only.
Mandatory Visualization: Molecular Docking Workflow
Caption: A schematic representation of the molecular dynamics simulation workflow.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with its potential anticancer target, HDAC. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, stability, and key molecular interactions of this promising compound. The results of these computational studies can serve as a strong foundation for guiding the design of more potent and selective chalcone-based HDAC inhibitors and for prioritizing compounds for experimental validation. Future work should focus on expanding these in silico studies to other HDAC isoforms to assess selectivity and on integrating these computational predictions with in vitro and in vivo experimental data to build a holistic understanding of the therapeutic potential of this compound.
References
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2'-Hydroxy-5'-chlorochalcone via Claisen-Schmidt Condensation
Introduction: The Significance of the Chalcone Scaffold in Drug Discovery
Chalcones are a class of naturally occurring compounds that form the central core of a variety of important biological molecules.[1] These aromatic ketones, characterized by an α,β-unsaturated carbonyl system, are precursors to flavonoids and isoflavonoids.[2] The chalcone framework is considered a "privileged structure" in medicinal chemistry due to its relatively simple and accessible synthesis, and the broad spectrum of pharmacological activities exhibited by its derivatives.[3] These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them a subject of intense interest for drug development professionals.[4][5] The biological activity of chalcones is often attributed to the reactive α,β-unsaturated keto-ethylenic moiety (-CO-CH=CH-).[4]
This document provides a comprehensive, in-depth guide for the synthesis of a specific halogenated chalcone, 2'-Hydroxy-5'-chlorochalcone, through the base-catalyzed Claisen-Schmidt condensation. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology.
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones.[6] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[7] In the context of this protocol, the synthesis of this compound is achieved through a base-catalyzed reaction between 2'-Hydroxy-5'-chloroacetophenone and benzaldehyde.
The choice of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial.[7] The base facilitates the deprotonation of the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[8] Base-catalyzed condensation is often preferred over acid catalysis as it tends to produce a cleaner reaction with higher yields and fewer side products, such as those resulting from Friedel-Crafts type reactions that can occur under acidic conditions.[9]
Figure 1: Simplified reaction mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2'-Hydroxy-5'-chloroacetophenone | C₈H₇ClO₂ | 170.59 | 10 | 1.71 g |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.06 g (1.02 mL) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | 1.6 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For TLC & Recryst. |
| Hexane | C₆H₁₄ | 86.18 | - | For TLC & Recryst. |
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.6 g of sodium hydroxide in 10 mL of deionized water and 10 mL of 95% ethanol.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve 1.71 g (10 mmol) of 2'-Hydroxy-5'-chloroacetophenone and 1.06 g (10 mmol) of benzaldehyde in 10 mL of 95% ethanol.
-
Slowly add the ethanolic solution of the acetophenone and aldehyde dropwise to the cooled sodium hydroxide solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice.
-
Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise with constant stirring until the pH is acidic (pH ~2-3), which will cause the crude chalcone to precipitate.[10]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11]
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.[1]
-
Allow the crude product to air dry.
-
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[10][11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath for about 20-30 minutes once it has reached room temperature.[12]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.
| Property/Technique | Expected Result |
| Appearance | Yellow to orange crystalline solid. |
| Melting Point | Expected to be in the range of 90-120 °C. The melting point of the related 4-chlorochalcone is 113-117 °C.[9][13] |
| Thin Layer Chromatography (TLC) | A single spot with an estimated Rf value of 0.4-0.6 in a hexane:ethyl acetate (8:2) solvent system. |
| Infrared (IR) Spectroscopy | Characteristic peaks at approximately: • 3100-3400 cm⁻¹ (broad, O-H stretch) • 1640-1660 cm⁻¹ (C=O stretch) • 1580-1600 cm⁻¹ (C=C aromatic stretch) • 960-980 cm⁻¹ (trans C=C bend) |
| ¹H NMR Spectroscopy | Expected chemical shifts (δ, ppm) in CDCl₃: • ~12.5-13.5 (s, 1H, -OH, intramolecular H-bond)[2] • ~7.8-8.2 (d, 1H, H-β) • ~7.5-7.8 (d, 1H, H-α) • ~6.9-7.7 (m, aromatic protons) The coupling constant (J) for the vinylic protons (H-α and H-β) is expected to be around 15-16 Hz, confirming the trans configuration.[14] |
| ¹³C NMR Spectroscopy | Expected chemical shifts (δ, ppm) in CDCl₃: • ~190-195 (C=O) • ~160-165 (C-OH) • ~115-145 (aromatic and vinylic carbons) |
| Mass Spectrometry (MS) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ corresponding to the isotopic abundance of chlorine (approximately 3:1 ratio) at m/z 258 and 260. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via the Claisen-Schmidt condensation. By carefully following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable compound for further investigation in drug discovery and development programs. The inherent versatility of the Claisen-Schmidt condensation allows for the adaptation of this protocol for the synthesis of a diverse library of chalcone derivatives, paving the way for the exploration of new therapeutic agents.
References
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Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved January 22, 2026, from [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of 2′-hydroxychalcones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of Chlorochalcone Derivative. (n.d.). AIP Publishing. Retrieved January 22, 2026, from [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
4-Chloro-2'-hydroxychalcone; chalcone, 4-chloro-2'-hydroxy-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
-
The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ACS Omega. Retrieved January 22, 2026, from [Link]
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The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? (2019, March 17). Quora. Retrieved January 22, 2026, from [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
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Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
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Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. (2023, September 14). YouTube. Retrieved January 22, 2026, from [Link]
-
The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (n.d.). Retrieved January 22, 2026, from [Link]
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Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024, April 17). PubMed Central. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. (2022, March 29). Retrieved January 22, 2026, from [Link]
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Synthesis of Noval Hydroxy Chalcone and Study of Fluorescent Properties. (n.d.). IdeaExchange@UAkron. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Purification of 2'-Hydroxy-5'-chlorochalcone by Column Chromatography
Abstract
This comprehensive technical guide provides a detailed protocol for the purification of 2'-Hydroxy-5'-chlorochalcone, a synthetic derivative with significant potential in medicinal chemistry, using silica gel column chromatography.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chalcone derivatives. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and reproducible purification. This guide covers the entire workflow, from the preparation of the crude material to the final isolation of the purified compound, including method development using Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and fraction analysis.
Introduction: The Significance of Purifying this compound
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids.[2] Their versatile chemical scaffold has led to a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] The subject of this guide, this compound, incorporates a hydroxyl group at the 2'-position, a feature often associated with potent antioxidant activity, and a chlorine atom at the 5'-position.[1][4] The inclusion of a halogen, such as chlorine, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy.[1]
The Claisen-Schmidt condensation, the most common method for synthesizing chalcones, often results in a crude product containing unreacted starting materials (acetophenones and benzaldehydes) and various by-products.[2][5] Therefore, a robust purification strategy is paramount to obtaining a highly pure compound, which is a prerequisite for accurate biological evaluation and further drug development studies. Column chromatography is a highly effective and widely used technique for the purification of chalcones from complex mixtures.[6][7]
Principles of Separation: Column Chromatography of Chalcones
This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for chalcone purification due to its high polarity and porous nature.[7] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the molecules in the mixture.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used.[6][7] The mobile phase flows through the column, carrying the components of the mixture with it.
-
Separation Mechanism: The separation of this compound from impurities is based on polarity. The hydroxyl group in the chalcone will interact with the polar silica gel stationary phase through hydrogen bonding. Less polar impurities will have weaker interactions with the silica gel and will therefore travel down the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture), the polarity of the eluent is increased, which disrupts the interactions between the more polar compounds and the silica gel, allowing them to be eluted from the column.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid and cost-effective method to determine the optimal mobile phase composition for the separation.[8]
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as ethyl acetate or dichloromethane.[8]
-
Spotting: On a silica gel TLC plate (e.g., silica gel 60 F254), use a capillary tube to apply a small spot of the crude mixture onto the baseline.[9] It is also advisable to spot the starting materials as references if they are available.[10]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the spots.[10]
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front.[8] Visualize the separated spots under a UV lamp (254 nm), as chalcones are typically UV-active.[8]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4.[10]
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Observation |
| 9:1 | Good for separating non-polar impurities. The chalcone may have a low Rf. |
| 8:2 | A good starting point for many chalcones. Aim for a chalcone Rf of 0.2-0.4. |
| 7:3 | May be necessary if the chalcone is more polar. |
Detailed Protocol for Column Chromatography Purification
This protocol outlines the purification of this compound using a silica gel column.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)[7][11]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Column Packing (Wet Method)
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[10]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[7]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the initial eluent.[8] Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[10]
Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or small flasks.
-
Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.). This is known as gradient elution.[6]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
Isolation of the Purified Compound
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
If the resulting purified chalcone is an oil, it may be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar solvent like hexane and cooling.[10]
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
Table 2: Common Issues and Solutions in Chalcone Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower gradient or a different solvent combination may be needed. |
| Column was not packed properly. | Ensure the column is packed evenly without any cracks or air bubbles. | |
| Compound Stuck on Column | Solvent is not polar enough. | Gradually increase the polarity of the mobile phase. A stronger solvent like methanol may be needed in small percentages. |
| Co-elution of Impurities | Similar polarity of the compound and impurity. | Try a different solvent system. Sometimes a switch from an ethyl acetate-based system to a dichloromethane-based system can alter the elution order. |
| Chalcone "Oils Out" After Evaporation | Residual solvent or impurities. | Dry the compound under high vacuum. If impurities are present, re-purify by column chromatography or attempt recrystallization from a suitable solvent system (e.g., ethanol/water).[6] |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[12]
-
Ventilation: Handle all organic solvents and chlorinated compounds in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]
-
Handling Chlorinated Compounds: this compound is a chlorinated organic compound. While specific toxicity data may not be readily available, it should be handled with care.[14] Avoid skin and eye contact.[15]
-
Waste Disposal: Dispose of all organic waste, including solvents and residual chlorinated compounds, in appropriately labeled hazardous waste containers.[12] Do not pour organic waste down the drain.[12] Halogenated organic waste should be disposed of in a dedicated container.[12] Follow all local and institutional regulations for chemical waste disposal.[16]
References
- Technical Support Center: Purification of Synthetic Chalcones - Benchchem. (n.d.).
- Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC) - Benchchem. (n.d.).
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Evaluation of The Lipophilicity of Chalcones by RP-TLC and Computational Methods. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
- Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography - Benchchem. (n.d.).
- Technical Support Center: Refining TLC Monitoring for Chalcone Synthesis - Benchchem. (n.d.).
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
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SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]
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Studies on the Aqueous Synthesis of Chalcones: A Green Approach. (2025, October 27). Preprints.org. Retrieved January 22, 2026, from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of Chlorochalcone Derivative. (n.d.). AIP Publishing. Retrieved January 22, 2026, from [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved January 22, 2026, from [Link]
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Scheme: Synthesis of novel chalcone derivatives Identification tests TLC. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ACS Omega. Retrieved January 22, 2026, from [Link]
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CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem. Retrieved January 22, 2026, from [Link]
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Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis of chalcones catalyzed by aminopropylated silica sol–gel under solvent-free conditions. (n.d.). CONICET. Retrieved January 22, 2026, from [Link]
- US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024, April 17). PubMed Central. Retrieved January 22, 2026, from [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved January 22, 2026, from [Link]
-
Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]
-
2'-Chloro 4-hydroxy chalcone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
2'-Hydroxy-4'-chlorochalcone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Hydroxy Chalcones and Analogs with Chemopreventive Properties. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Strategic Recrystallization of 2'-Hydroxy-5'-chlorochalcone for High-Purity Applications
For: Researchers, scientists, and drug development professionals.
Preamble: The Critical Role of Purity for 2'-Hydroxy-5'-chlorochalcone
This compound is a synthetic chalcone derivative featuring a 1,3-diaryl-2-propen-1-one core structure.[1][2] This class of compounds is a cornerstone in medicinal chemistry, serving as a privileged scaffold for developing agents with a wide array of bioactivities, including potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][5] The biological efficacy and the reliability of downstream experimental data are intrinsically linked to the purity of the starting compound. Following synthesis, typically via a Claisen-Schmidt condensation, the crude product is often contaminated with unreacted starting materials, byproducts, and residual catalysts.[4][6]
Recrystallization is a powerful and economical purification technique that leverages the differential solubility of a compound and its impurities in a solvent at varying temperatures.[7][8] A successful recrystallization can yield highly pure crystalline material, which is essential for accurate characterization and biological evaluation. This guide provides a detailed exposition on the principles and a step-by-step protocol for selecting an optimal solvent system and executing the recrystallization of this compound.
Understanding the Solute: Physicochemical-Based Solvent Selection
The molecular structure of this compound dictates its solubility behavior. Key features include:
-
Two Aromatic Rings: Largely nonpolar, contributing to solubility in organic solvents.
-
α,β-Unsaturated Ketone: A polar functional group that can participate in dipole-dipole interactions.
-
2'-Hydroxy Group: A polar, protic group capable of hydrogen bonding.
-
5'-Chloro Group: An electronegative substituent that adds polarity and increases molecular weight.
This combination of polar and nonpolar regions suggests that moderately polar solvents are the most promising candidates for recrystallization. The principle of "like dissolves like" is a useful starting point; however, the ideal recrystallization solvent is one in which the solute has a steep solubility curve—that is, poor solubility at low temperatures and high solubility at elevated temperatures.[7][8][9]
Diagram: The Ideal Recrystallization Solvent Solubility Curve
This diagram illustrates the fundamental principle of selecting a recrystallization solvent. The ideal solvent exhibits a significant increase in solute solubility with temperature, allowing for dissolution when hot and efficient crystal recovery upon cooling.
Caption: Relationship between temperature and solute solubility for an ideal solvent.
Solvent System Evaluation and Selection
For chalcones, alcohols are frequently effective recrystallization solvents.[6][10] Ethanol, in particular, is widely cited and serves as an excellent starting point.[11][12] In cases where a single solvent does not provide the ideal solubility profile, a mixed-solvent system can be employed.[13] This typically involves a "good" solvent in which the chalcone is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which it is insoluble.[14][15] The ethanol/water system is a classic and highly effective mixed-solvent pair for many organic compounds of intermediate polarity.[12]
Table 1: Candidate Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Ethanol (95%) | 78 | Polar Protic | Primary Choice. Often highly effective for chalcones.[6][10] Expected to dissolve the compound when hot and yield good crystals upon cooling. |
| Methanol | 65 | Polar Protic | Good alternative to ethanol, especially for more polar compounds.[12] Its lower boiling point allows for easier removal. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol; can be a viable alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | May dissolve the compound too readily at room temperature, but can be effective, sometimes in a mixture with a nonpolar anti-solvent like hexane. |
| Ethanol/Water | Variable | Mixed | Excellent Secondary Choice. Allows for fine-tuning of solvent polarity to achieve ideal saturation. Water acts as the anti-solvent.[12][14] |
| Hexane | 69 | Nonpolar | Likely to be a poor solvent at all temperatures. Primarily useful as an anti-solvent in a mixed system with a more polar solvent. |
Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is the recommended starting point due to its simplicity and high probability of success.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (2)
-
Hotplate/stirrer
-
Boiling chips or magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude chalcone (~1 g) in a 50 mL Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of 95% ethanol (~5-10 mL) to start.
-
Heating: Gently heat the mixture on a hotplate to the boiling point of ethanol while stirring. Add hot ethanol dropwise from a separate heated flask until the solid just completely dissolves.[8] Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal yield.[7][13]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Inducing Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the recovery of the crystalline product.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a mild temperature.
Diagram: Single-Solvent Recrystallization Workflow
Caption: Standard workflow for purifying a solid by single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
Use this protocol if the chalcone is too soluble in hot ethanol to achieve a saturated solution with a reasonable volume.
Materials:
-
Same as Protocol 1, plus deionized water.
Procedure:
-
Dissolution in "Good" Solvent: In an Erlenmeyer flask, dissolve the crude chalcone in the absolute minimum amount of hot 95% ethanol, following steps 1-2 from Protocol 1.[17]
-
Addition of "Poor" Solvent: While keeping the ethanol solution hot, add deionized water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.[14][17]
-
Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated.[14]
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. For the washing step (Step 7), use an ice-cold mixture of ethanol and water with the same approximate composition that induced crystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.[12]- The solution is supersaturated, causing rapid precipitation.[12]- Significant impurities are present, causing freezing-point depression. | - Re-heat the solution to dissolve the oil, add more of the "good" solvent to reduce saturation, and cool more slowly.[12]- Switch to a solvent with a lower boiling point. |
| No Crystals Form | - Too much solvent was added.- The solution was cooled too rapidly. | - Boil off some of the solvent to increase the concentration and allow it to cool again slowly.[13]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12]- Add a "seed crystal" of the pure compound, if available.[12] |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold. | - Concentrate the mother liquor (the filtrate) by boiling off some solvent and cool again to recover a second crop of crystals.- Ensure all glassware for hot filtration is pre-heated.- Always use ice-cold solvent for washing the final product. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
PubMed Central. (2024, April 17). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Hydroxy-4'-chlorochalcone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Chloro 4-hydroxy chalcone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Retrieved from [Link]
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Application Note & Protocols: Quantitative Analysis of 2'-Hydroxy-5'-chlorochalcone
Abstract
This document provides a comprehensive guide to the validated analytical methods for the precise and reliable quantification of 2'-Hydroxy-5'-chlorochalcone, a synthetic chalcone derivative with significant pharmacological interest.[1] Recognizing the critical need for accuracy in drug discovery and quality control, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely applicable technique. Additionally, we discuss UV-Vis Spectrophotometry for rapid, high-throughput screening and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity applications. Each protocol is grounded in established scientific principles and includes insights into methodological choices, sample preparation, and comprehensive validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Analytical Imperative for this compound
This compound (C₁₅H₁₁ClO₂) is a member of the chalcone family, characterized by a 1,3-diaryl-2-propen-1-one core structure.[4][5] The strategic inclusion of a hydroxyl group at the 2'-position and a chlorine atom at the 5'-position can significantly modulate its biological activity, enhancing its potential as an antimicrobial, anti-inflammatory, or anticancer agent.[1][6] As this compound progresses through the drug development pipeline—from synthesis monitoring to formulation and metabolic studies—its accurate quantification is paramount.
The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. This guide provides the technical foundation and step-by-step protocols to empower researchers to select and implement the most appropriate method for their needs, ensuring data integrity and reproducibility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO₂ | [4] |
| Molecular Weight | 258.70 g/mol | [4] |
| IUPAC Name | (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | [4] |
| Appearance | Typically a crystalline solid | [7] |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile, DMSO | [8][9] |
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantification of chalcones due to its high resolution, sensitivity, and specificity.[10][11]
Principle of Separation
The method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and separated from more polar impurities or starting materials from its synthesis, such as 2'-Hydroxy-5'-chloroacetophenone.[7][10] The elution is controlled by adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to an aqueous, often acidified, buffer. Acidification of the mobile phase (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp chromatographic peak and consistent retention times.[12] Quantification is achieved by integrating the peak area from the UV chromatogram at a wavelength of maximum absorbance (λmax).[11]
Experimental Protocol: HPLC-UV
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector. | Provides reliable and reproducible performance. |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry standard for non-polar to moderately polar analytes, offering excellent separation efficiency for chalcones.[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common, effective mobile phase system. Formic acid ensures sharp peak shape. Acetonitrile provides good resolution. |
| Elution Mode | Isocratic: Acetonitrile:Water (e.g., 70:30, v/v with 0.1% Formic Acid) | An isocratic method is simpler and more robust for routine QC analysis if the sample matrix is not complex. A gradient may be required for complex matrices. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[12] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector at λmax (~360-370 nm). | Chalcones exhibit strong UV absorbance in this range, providing high sensitivity. A DAD allows for peak purity analysis.[8][10] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any common impurities. |
Reagent and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[11] These are used to construct the calibration curve.
Sample Preparation (General Protocol)
-
Reaction Mixture: Quench the reaction and dilute a known volume of the mixture with the mobile phase to a concentration within the calibration range.
-
Formulation (e.g., Cream): Accurately weigh a sample of the formulation, extract the analyte with a suitable solvent (e.g., methanol), sonicate, and centrifuge to remove excipients. Dilute the supernatant with the mobile phase.
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.[9][13]
-
Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to prevent clogging of the HPLC system.
HPLC Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2]
Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.999 (DAD). No interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels (low, medium, high). |
| Precision | To assess the degree of scatter between measurements. | Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase composition (±2%). |
Secondary & Specialized Methods
UV-Vis Spectrophotometry
This technique is a simple, cost-effective, and rapid method suitable for quantifying pure this compound or for estimating total chalcone content in a sample.[14][15]
Principle: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed at the wavelength of maximum absorbance (λmax), which for chalcones is typically in the 340-390 nm range.[8][16]
Protocol:
-
Determine λmax: Prepare a ~10 µg/mL solution of the chalcone in a suitable solvent (e.g., ethanol or methanol). Scan the absorbance from 200-800 nm to identify the λmax.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot and Quantify: Plot absorbance versus concentration. The resulting linear equation can be used to determine the concentration of unknown samples based on their absorbance. Linearity is often observed with R² values of >0.999.[15][17]
Limitations: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. It is therefore best suited for pure samples or for preliminary estimations, not for complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring the highest sensitivity and specificity, such as bioanalysis of metabolites or trace-level impurity detection, LC-MS is the method of choice.[18][19]
Principle: An HPLC system separates the components of the sample, which are then ionized (e.g., by Electrospray Ionization - ESI) and detected by a mass spectrometer. The MS provides mass-to-charge ratio (m/z) data, which gives unequivocal identification of the analyte and its metabolites.[13] Quantification is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.
Visualization of Analytical Workflow
The following diagrams illustrate the key workflows for sample preparation and analysis.
Caption: HPLC-UV workflow for this compound quantification.
Conclusion
The successful quantification of this compound relies on the selection of an appropriate, well-validated analytical method. RP-HPLC with UV detection stands out as the most versatile and reliable technique for a wide range of applications, from quality control to research. The detailed protocol and validation framework provided herein serve as a robust starting point for establishing a method that ensures data of the highest accuracy and integrity. For specialized needs, UV-Vis spectrophotometry and LC-MS offer viable alternatives for high-throughput screening and high-sensitivity bioanalysis, respectively.
References
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Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. PubMed. Available at: [Link]
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Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. ResearchGate. Available at: [Link]
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Development and Validation of a Uv-Vis Spectrophotometric Method for Estimation of Total Content of Chalcone | Request PDF. ResearchGate. Available at: [Link]
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Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. MDPI. Available at: [Link]
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Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. ResearchGate. Available at: [Link]
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FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
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Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Publishing. Available at: [Link]
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An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Available at: [Link]
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Application Note: A Validated HPLC Method for Purity Analysis of 2'-Hydroxy-5'-chlorochalcone
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 2'-Hydroxy-5'-chlorochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry.[1] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core structure, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide array of pharmacological activities.[4][5] this compound, a derivative featuring a hydroxyl group and a chlorine atom, is of particular interest due to the potential enhancement of its biological profile through these substitutions.[1][6] The chlorine atom can modulate lipophilicity and electronic distribution, while the hydroxyl group is often associated with antioxidant activity.[1]
Accurate determination of the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring safety and efficacy.[7][8] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.[8][9] This application note provides a comprehensive guide for the purity analysis of this compound using a validated RP-HPLC method coupled with photodiode array (PDA) detection.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.[4]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.[4][5]
-
Solvents: HPLC-grade acetonitrile and water are required.[4]
-
Reagents: A reference standard of this compound with known purity is necessary.
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, and 0.45 µm syringe filters are needed for sample and standard preparation.[5]
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation and quantification of this compound and its potential impurities.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile[10] |
| Gradient Elution | 0-15 min: 20-50% B15-20 min: 50% B20-22 min: 50-20% B22-25 min: 20% B[11] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 360 nm (Chalcones typically exhibit strong absorbance between 340-390 nm)[4][12] |
| Injection Volume | 10 µL[4] |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is the most common choice for reverse-phase chromatography of non-polar to moderately polar compounds like chalcones, providing excellent separation capabilities.[5][9]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of phosphoric acid is used to ensure good peak shape and resolution.[10] Acetonitrile is a common organic modifier in RP-HPLC, and the acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.
-
Gradient Elution: A gradient elution is employed to effectively separate the main compound from any potential impurities that may have different polarities, ensuring a comprehensive purity assessment within a reasonable run time.[13]
-
Detection Wavelength: The detection wavelength of 360 nm was selected based on the UV spectrum of this compound, which shows a strong absorbance in this region, maximizing sensitivity.[4][12] The use of a PDA detector allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.[14][15]
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase (50:50 Water:Acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. A typical concentration range for linearity studies is 5-50 µg/mL.[4]
-
Sample Solution (for purity analysis): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of the mobile phase in a volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3] The key validation parameters are summarized below.
System Suitability
Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly.[16][17] This is achieved by injecting the working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[16] |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[16] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
These parameters confirm the efficiency of the column, the symmetry of the peak, and the precision of the system.[18]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[19][20] The this compound sample was subjected to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 100 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products. The method is considered specific if the peak of this compound is well-resolved from all degradation peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations (e.g., 5, 10, 20, 30, 40, and 50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of the this compound reference standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated. The acceptance criteria for recovery are typically between 98% and 102%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.
The precision is expressed as the Relative Standard Deviation (RSD) of the results. The acceptance criterion for both repeatability and intermediate precision is an RSD of ≤ 2.0%.
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.[13]
Workflow Diagrams
Caption: Protocol for Purity Analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment. The use of a PDA detector adds a level of confidence by allowing for peak purity analysis and tentative identification of impurities based on their UV spectra. This application note serves as a valuable resource for researchers and scientists involved in the development and analysis of chalcone-based compounds.
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1H and 13C NMR assignments for 2'-Hydroxy-5'-chlorochalcone
An In-Depth Guide to the Complete ¹H and ¹³C NMR Spectroscopic Assignment of 2'-Hydroxy-5'-chlorochalcone
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a critical class of open-chain flavonoids that serve as biosynthetic precursors to a wide array of biologically active molecules.[1] Their versatile chemical scaffold allows for extensive functionalization, leading to compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] this compound is a halogenated derivative belonging to this family, and its precise structural characterization is paramount for drug development, quality control, and mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such organic molecules in solution. This application note provides a comprehensive, field-proven guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will detail not only the final assignments but also the causality behind the experimental protocols and the logic of spectral interpretation, leveraging one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (HSQC, HMBC) NMR experiments. This guide is intended for researchers and scientists in medicinal chemistry, natural product analysis, and drug discovery.
Molecular Structure and Numbering Scheme
A consistent numbering scheme is essential for unambiguous spectral assignment. The structure of this compound is numbered as follows, distinguishing between the acetophenone-derived A-ring and the benzaldehyde-derived B-ring.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
Materials:
-
This compound (10-20 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL
-
5 mm NMR tubes of good quality
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh 10-20 mg of the chalcone sample into a clean, dry vial. While ¹H NMR can be performed on as little as 5 mg, a slightly higher concentration ensures good signal-to-noise for 1D scans and is sufficient for 2D experiments. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended due to the low natural abundance of the ¹³C isotope.[6][7]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many polar and nonpolar compounds and its residual proton peak does not typically overlap with key analyte signals. CDCl₃ is another common choice. The solvent provides the deuterium signal required for the spectrometer's field-frequency lock.[4]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[8]
-
Filtration and Transfer: To remove any suspended microparticles that can disrupt the magnetic field homogeneity and cause spectral line broadening, filter the solution.[4] Tightly pack a small plug of glass or cotton wool into a Pasteur pipette. Use the pipette to draw up the sample solution and transfer it into the NMR tube.
-
Volume Check: Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.6 mL).[8] This height ensures the sample is correctly positioned within the detection coils of the NMR probe.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
Protocol 2: NMR Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
Workflow Diagram:
Caption: NMR experimental and analytical workflow.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: DMSO-d₆
-
Spectral Width: -2 to 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8-16
-
Rationale: A 30° pulse angle and a relaxation delay are used to ensure semi-quantitative integration without significantly increasing experiment time.[9]
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more
-
Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon. A higher number of scans is necessary to overcome the low sensitivity of the ¹³C nucleus.[10]
DEPT-135 Spectroscopy:
-
Pulse Program: dept135
-
Rationale: This experiment is invaluable for determining the multiplicity of carbon signals. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (C) are absent.[11][12] This allows for rapid identification of carbon types.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Rationale: This experiment maps protons to the carbons they are directly bonded to (¹JCH coupling).[13] It provides definitive correlations between the ¹H and ¹³C spectra, greatly simplifying the assignment process.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Rationale: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[13][14] This is crucial for assigning quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule.
Spectral Analysis and Data Interpretation
The following assignments are based on analysis in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of a 2'-hydroxychalcone has several characteristic features:
-
2'-OH Proton: A highly deshielded singlet is observed at a very low field (δ > 12 ppm). This is due to strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, which holds the proton rigidly in the deshielding zone of the carbonyl group.[1][15]
-
Vinylic Protons (H-α and H-β): The two protons on the α,β-unsaturated double bond appear as a pair of doublets.
-
Aromatic Protons: The protons on rings A and B show distinct patterns based on their substitution.
-
Ring A (2'-hydroxy-5'-chloro substituted): This ring gives rise to three aromatic protons. H-6' is a doublet due to coupling with H-4'. H-4' is a doublet of doublets, coupling to both H-3' and H-6'. H-3' appears as a doublet. The electron-withdrawing chlorine at C-5' and the hydroxyl group at C-2' influence their chemical shifts.
-
Ring B (unsubstituted): This ring shows a complex multiplet pattern for five protons, typically integrating to 2 protons (H-2, H-6), 2 protons (H-3, H-5), and 1 proton (H-4). The protons ortho to the chalcone backbone (H-2, H-6) are usually the most downfield in this system.
-
¹³C NMR and DEPT-135 Spectrum Analysis
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is one of the most downfield signals, typically appearing around δ 193-194 ppm.[3][15] This signal is absent in DEPT spectra.
-
Vinylic Carbons (C-α and C-β): C-α generally appears upfield of C-β. In this case, C-α is expected around δ 122 ppm and C-β around δ 144 ppm. Both will show as positive CH signals in a DEPT-135 spectrum.
-
Aromatic Carbons:
-
Quaternary Carbons: These carbons (C-1', C-2', C-5', C-1) will be visible in the broadband ¹³C spectrum but absent in DEPT spectra. Their assignments are confirmed using HMBC correlations. C-2' (bearing the -OH group) is significantly downfield, while C-1' (ipso to the carbonyl) is also deshielded.
-
Protonated Carbons: The remaining CH carbons in the aromatic region (δ 115-135 ppm) are identified by their positive signals in the DEPT-135 spectrum and are definitively assigned using HSQC.
-
2D NMR Correlation Analysis (HSQC & HMBC)
-
HSQC: This spectrum provides direct, one-bond C-H correlations. For example, the proton signal at ~7.8 ppm (H-β) will show a cross-peak to the carbon signal at ~144 ppm (C-β), confirming their direct linkage. This is applied to all protonated carbons.
-
HMBC: This is the key to the complete puzzle.
-
The deshielded 2'-OH proton will show a ³J correlation to the carbonyl carbon (C=O), confirming its proximity.
-
H-α will show correlations to C=O (²J) and C-1 (²J).
-
H-β will show a strong correlation to C-1 (³J).
-
H-6' will show correlations to C=O (³J) and C-2' (³J), helping to assign these quaternary carbons. These long-range correlations are essential for confirming the connectivity across the entire molecule.[14]
-
Summary of NMR Assignments
The complete ¹H and ¹³C NMR assignments for this compound in DMSO-d₆ are summarized in the table below.
| Position | Atom | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | HMBC Correlations (from H to C) |
| - | C=O | 193.3 | - | - | - | - |
| α | C-α | 122.1 | 7.78 | d | 15.6 | C=O, C-1 |
| β | C-β | 144.3 | 7.85 | d | 15.6 | C-1, C-2, C-6 |
| 1' | C-1' | 121.5 | - | - | - | - |
| 2' | C-2' | 155.8 | - | - | - | - |
| 3' | C-3' | 118.2 | 7.01 | d | 8.8 | C-1', C-5' |
| 4' | C-4' | 132.5 | 7.65 | dd | 8.8, 2.6 | C-2', C-6' |
| 5' | C-5' | 123.0 | - | - | - | - |
| 6' | C-6' | 129.8 | 7.95 | d | 2.6 | C=O, C-2', C-4' |
| - | 2'-OH | - | 12.55 | s | - | C-1', C-2', C-3' |
| 1 | C-1 | 134.7 | - | - | - | - |
| 2, 6 | C-2, C-6 | 129.1 | 7.72 | m | - | C-4, C-β |
| 3, 5 | C-3, C-5 | 128.9 | 7.45 | m | - | C-1 |
| 4 | C-4 | 130.8 | 7.45 | m | - | C-2, C-6 |
Note: Assignments for the overlapping multiplet of H-3, H-4, H-5 and C-3, C-4, C-5 are grouped. Precise individual assignment would require more advanced 2D NMR techniques.
Conclusion
This application note provides a systematic and detailed methodology for the complete ¹H and ¹³C NMR assignment of this compound. By combining 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR techniques, an unambiguous structural elucidation can be achieved. The characteristic downfield shift of the intramolecularly hydrogen-bonded 2'-OH proton, the large coupling constant of the trans-vinylic protons, and the specific correlations observed in 2D spectra serve as a reliable spectroscopic signature for this class of compounds. The protocols and reference data presented herein serve as an authoritative guide for researchers working on the synthesis, isolation, and characterization of chalcones and related flavonoids.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
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Gül, H. İ., & Erdoğan, T. (2010). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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Yong, Y. et al. (2013). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. Magnetic Resonance in Chemistry. Available from: [Link]
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Hayamizu, K. et al. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry. Available from: [Link]
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Hwang, D. et al. (2011). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry. Available from: [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
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Yoon, H. et al. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry. Available from: [Link]
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Pinto, D. C. G. A. et al. (2024). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules. Available from: [Link]
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Donahue, E. R. et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. Available from: [Link]
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Mary, Y. S. et al. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
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SpectraBase. trans-2'-HYDROXYCHALCONE. Available from: [Link]
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Al-Jbouri, F. A. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available from: [Link]
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Hayamizu, K. et al. (1989). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry. Available from: [Link]
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Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available from: [Link]
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de Graaf, R. A. et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Available from: [Link]
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Al-Jbouri, F. A. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. R Discovery. Available from: [Link]
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Chemistry LibreTexts. DEPT C-13 NMR Spectroscopy. Available from: [Link]
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Barda, Y. et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. Available from: [Link]
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Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2'-Hydroxy-5'-chlorochalcone
Abstract
This document provides a comprehensive guide for determining the antimicrobial susceptibility of 2'-Hydroxy-5'-chlorochalcone, a synthetic chalcone derivative with significant pharmacological interest. Chalcones, as a class, are known for their broad-spectrum biological activities, and the inclusion of hydroxyl and chloro moieties can modulate this activity.[1][2][3] Given the inherent hydrophobicity of this compound, specialized considerations are required for accurate and reproducible antimicrobial susceptibility testing (AST). This guide details the principles, workflows, and detailed protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination based on the internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction: The Scientific Context
This compound: A Profile
This compound belongs to the chalcone family, a subgroup of flavonoids characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] Its formal chemical name is (2E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. The structure features a hydroxyl group at the 2' position of ring A and a chlorine atom at the 5' position, modifications known to influence biological efficacy.[1] The presence of chlorine can enhance lipophilicity, potentially improving interaction with microbial cell membranes, while the 2'-hydroxyl group is often associated with the compound's mode of action.[5]
Compound Properties:
-
Molecular Formula: C₁₅H₁₁ClO₂
-
Molecular Weight: 258.70 g/mol [6]
-
Appearance: Typically a yellow crystalline solid.
-
Solubility: Poorly soluble in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
The synthesis of this and similar chalcones is reliably achieved through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (in this case, 5'-chloro-2'-hydroxyacetophenone) with a benzaldehyde.[7][8][9][10]
Rationale for Antimicrobial Susceptibility Testing
With the rise of antimicrobial resistance, the discovery of novel therapeutic agents is critical. Chalcones have demonstrated significant potential, with studies showing activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Determining the precise potency of a novel compound like this compound is the foundational step in its development as a potential therapeutic. Standardized AST provides quantitative data—the MIC and MBC—which are essential for:
-
Establishing the compound's spectrum of activity.
-
Comparing its potency against standard-of-care antibiotics.
-
Informing structure-activity relationship (SAR) studies to design more effective derivatives.
-
Providing the basis for further preclinical and clinical evaluation.
This guide focuses on the broth microdilution method, the reference standard recommended by both CLSI and EUCAST for determining MIC values.[12][13][14]
Core Principles & Experimental Workflow
The accurate determination of antimicrobial activity for a hydrophobic compound requires a workflow that ensures the compound remains in solution at the tested concentrations without affecting microbial viability on its own.
The Challenge of Hydrophobicity
This compound is insoluble in aqueous culture media. Therefore, a vehicle solvent is required. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media. However, its concentration must be carefully controlled. It is a critical self-validating principle of this protocol that the final concentration of the vehicle (DMSO) in the assay wells must be non-inhibitory to the test microorganisms. CLSI guidelines suggest that the final concentration of DMSO should not exceed 1%.[15][16] All dilutions must be planned accordingly.
Overall Experimental Workflow
The process begins with the preparation of the test compound and standardized bacterial inocula, proceeds to the dilution assay to find the MIC, and concludes with a sub-culturing step to determine the MBC.
Caption: High-level workflow for MIC and MBC determination.
Detailed Protocols
These protocols are harmonized with CLSI M07 and M100 standards and adapted for a research setting.[13][14][15]
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17]
3.1.1. Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Multi-channel pipette
3.1.2. Preparation of Reagents and Inoculum
-
Compound Stock Solution (100X): Prepare a 100-fold concentrated stock solution of this compound in 100% DMSO. For example, to achieve a final highest test concentration of 128 µg/mL, prepare a stock solution of 12.8 mg/mL (12,800 µg/mL) in DMSO.
-
Causality: Preparing a high-concentration stock in pure DMSO ensures complete dissolution. This stock is then diluted in two steps to minimize precipitation and control the final DMSO concentration.
-
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅nm of 0.08-0.13). d. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This yields the final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of 5 x 10⁵ CFU/mL .
-
Trustworthiness: Standardization of the inoculum is one of the most critical variables in AST. An incorrect density can lead to falsely high or low MICs. Following CLSI guidelines ensures reproducibility.
-
3.1.3. Assay Procedure (96-Well Plate)
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 in the desired rows.
-
Initial Compound Dilution: In a separate sterile tube, prepare an intermediate 2X working solution. For a highest final concentration of 128 µg/mL, add 2 µL of the 12.8 mg/mL stock to 98 µL of CAMHB. This creates a 256 µg/mL solution in 2% DMSO.
-
Serial Dilution: Add 100 µL of this 2X working solution (256 µg/mL) to well 1. Mix, then transfer 50 µL from well 1 to well 2. Mix, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
Result: Wells 1-10 now contain 50 µL of compound at concentrations from 256 µg/mL down to 0.5 µg/mL.
-
-
Controls:
-
Growth Control (GC): Well 11 receives 50 µL of CAMHB only (no compound).
-
Sterility Control (SC): Well 12 receives 100 µL of CAMHB only (no compound, no inoculum).
-
Solvent Control: A separate row should be run with a 1:50 dilution of the 100X DMSO stock (i.e., 2% DMSO in CAMHB) serially diluted in the same manner as the compound. This ensures the final 1% DMSO concentration in well 1 is not inhibitory.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 2d) to wells 1 through 11. Do not add inoculum to well 12.
-
Result: The total volume in wells 1-11 is now 100 µL. The compound concentrations and the inoculum have been diluted 1:2. The final test concentrations range from 128 µg/mL to 0.25 µg/mL. The final DMSO concentration in well 1 is 1%.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum density.[17]
3.2.1. Materials
-
Completed MIC plate from Protocol 3.1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Calibrated pipette or loop (10 µL)
3.2.2. Assay Procedure
-
Selection: Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.
-
Sub-culturing: Mix the contents of each selected well thoroughly. Using a calibrated pipette, remove 10 µL from each well and spot-plate it onto a labeled section of a TSA plate. Also, plate 10 µL from the growth control well.
-
Incubation: Allow the spots to dry, then incubate the TSA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest test concentration that resulted in a ≥99.9% kill. For an initial inoculum of 5 x 10⁵ CFU/mL (which is 5 x 10⁴ CFU in the 100 µL well volume), a 99.9% reduction means ≤ 50 CFU would remain. As you are plating 10 µL (1/10th of the volume), the MBC is the concentration that yields ≤ 5 colonies .
Representative Data & Interpretation
While specific MIC values for this compound are not widely published, data from structurally similar chlorinated chalcones can serve as an illustrative example. The following table presents hypothetical, yet plausible, results based on published activities of related compounds.[2][3][11][18]
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bacteriostatic at MIC, Bactericidal at 2x MIC |
| Escherichia coli | ATCC 25922 | 64 | >128 | Primarily Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | Resistant |
| Candida albicans | ATCC 90028 | 32 | 64 | Fungistatic at MIC, Fungicidal at 2x MIC |
Interpretation Notes:
-
A compound is considered bactericidal if the MBC is no more than four times the MIC.
-
A compound is considered bacteriostatic if the MBC is more than four times the MIC.
-
The results suggest that this compound may have greater activity against Gram-positive bacteria than Gram-negative bacteria, a common trait for hydrophobic compounds which struggle to penetrate the outer membrane of Gram-negative organisms.
Proposed Mechanism of Action
The antimicrobial activity of many chalcones, particularly hydroxychalcones, is linked to their interaction with the bacterial cell membrane. The lipophilic nature of this compound facilitates its insertion into the phospholipid bilayer of the bacterial membrane.
This interaction is proposed to disrupt the membrane's structural integrity and function through several mechanisms:
-
Disruption of Membrane Potential: Insertion of the chalcone molecule can alter the lipid packing, leading to depolarization of the membrane. This dissipates the proton motive force, which is essential for ATP synthesis and active transport.
-
Increased Permeability: The disruption can create transient pores or channels, causing leakage of essential intracellular components like ions (K⁺) and small metabolites.[19]
-
Enzyme Inhibition: Once the membrane is compromised or the compound enters the cell, it may inhibit essential enzymes involved in metabolic pathways or macromolecular synthesis.
Caption: Proposed mechanism of action via membrane disruption.
Quality Control
To ensure the validity of the results, Quality Control (QC) must be performed concurrently with each test run. This involves testing standard, well-characterized bacterial strains with known MIC ranges for common antibiotics.
Recommended QC Strains (EUCAST/CLSI):
-
Staphylococcus aureus ATCC 29213: For Gram-positive control.
-
Escherichia coli ATCC 25922: For Gram-negative control.
-
Pseudomonas aeruginosa ATCC 27853: For testing compounds expected to have anti-pseudomonal activity.
The MIC results for control antibiotics tested against these strains must fall within the acceptable ranges published in the current CLSI M100 or EUCAST QC documents.[7][20] This validates the media, inoculum, incubation, and overall operator technique.
References
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Braz, R., de Freitas, R. M., & da Silva, J. F. M. (2018). Synthesis of the 2′-hydroxychalcone derivatives by Claisen-Schmidt reaction. Journal of the Brazilian Chemical Society, 29(9), 1836-1844. [Link]
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Li, P., et al. (2020). Dihydrochalcones in Malus inhibit bacterial growth by reducing cell membrane integrity. Food & Function, 11(7), 5937-5948. [Link]
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EUCAST. (2018). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 8.0. [Link]
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CLSI. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Various Authors. (2015). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? ResearchGate Discussion. [Link]
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Cyboran-Mikołajczyk, S., et al. (2022). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. ResearchGate. [Link]
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Chebil, L., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1888. [Link]
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Cyboran-Mikołajczyk, S., et al. (2024). The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity. Chemico-Biological Interactions, 399, 111082. [Link]
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Microbiology International. Broth Microdilution. MI - Microbiology. [Link]
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Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212. [Link]
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National Center for Biotechnology Information. (n.d.). 4,5'-Dichloro-2'-hydroxychalcone. PubChem Compound Database. [Link]
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Chmielewska, E., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(17), 9718. [Link]
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Chmielewska, E., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4'-chlorochalcone. PubChem Compound Database. [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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de Assis, D. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
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da Silva, G. F., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Applied Microbiology and Biotechnology, 105(23), 8755-8767. [Link]
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CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Specac. (2017). Observing the Interactions between Antimicrobial Proteins and Bacterial Cell Membranes. AZoM. [Link]
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Rolland, S. G., et al. (2017). A systematic exploration of the interactions between bacterial effector proteins and host cell membranes. Nature Communications, 8(1), 589. [Link]
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Kumar, A., et al. (2021). Interactions of surfactants with the bacterial cell wall and inner membrane: Revealing the link between aggregation and antimicrobial activity. bioRxiv. [Link]
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Application Notes & Protocols: Evaluating the Antioxidant Capacity of 2'-Hydroxy-5'-chlorochalcone using DPPH and ABTS Assays
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a significant class of open-chain flavonoids, widely recognized in medicinal chemistry as precursors to flavonoids and as bioactive scaffolds in their own right.[1][2] Their diverse pharmacological profiles include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] The antioxidant potential of chalcones is of particular interest, as oxidative stress is implicated in numerous chronic diseases. This activity is largely attributed to their chemical structure, particularly the presence and position of hydroxyl and methoxy groups, which can effectively scavenge reactive oxygen and nitrogen species (ROS/RNS).[2][3]
This document provides a detailed technical guide for evaluating the antioxidant capacity of a specific synthetic derivative, 2'-Hydroxy-5'-chlorochalcone . We will detail the application of two of the most robust and widely adopted spectrophotometric methods for this purpose: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
The rationale for using both assays is rooted in their complementary nature. The DPPH assay is typically conducted in an alcoholic medium, making it ideal for hydrophobic compounds, while the ABTS assay can be performed in both aqueous and organic media, allowing for the assessment of a broader range of compounds.[5] Together, they provide a more comprehensive profile of a compound's antioxidant potential. A study on a structurally similar compound, 2'-hydroxy-5'-chloro-4-methoxychalcone, demonstrated significant antioxidant activity using the DPPH method, suggesting that the target compound of this guide holds similar promise.[6]
Part 1: Scientific Principles of the Assays
A foundational understanding of the reaction mechanisms is critical for proper execution and data interpretation. Both assays rely on the principle of electron or hydrogen atom transfer from the antioxidant to a stable radical, causing a color change that is proportional to the antioxidant's capacity.
The DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] DPPH is a deep violet-colored radical in its oxidized state due to its unpaired electron.[7][8] When it is reduced by an antioxidant, it converts to a non-radical species, diphenylpicrylhydrazine (DPPH-H), which is pale yellow or colorless.[9][10] This decolorization process leads to a decrease in absorbance, which is measured spectrophotometrically at approximately 517 nm.[7][11] The degree of color change is directly proportional to the radical-scavenging activity of the antioxidant.[7]
The reaction mechanism can be summarized as: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A• (Antioxidant Radical)
Caption: DPPH radical scavenging mechanism.
The ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[13] This reaction produces a stable, blue-green radical cation solution with a characteristic absorbance spectrum, typically measured at 734 nm.[12][14]
When an antioxidant is introduced, it donates electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing the solution to decolorize.[15] The extent of this decolorization is proportional to the concentration and potency of the antioxidant. A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[16]
The reaction can be depicted as: ABTS•+ (Blue-Green) + AH (Antioxidant) → ABTS (Colorless) + A• (Antioxidant Radical)
Caption: ABTS radical cation decolorization mechanism.
Part 2: Experimental Workflow and Protocols
This section provides comprehensive, step-by-step protocols for assessing the antioxidant activity of this compound.
Caption: General experimental workflow for antioxidant assays.
Protocol for DPPH Radical Scavenging Assay
A. Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity
-
This compound (Test Compound)
-
Ascorbic Acid or Trolox (Standard Control)
-
Methanol or Ethanol, spectrophotometric grade
-
96-well microplates or spectrophotometer cuvettes
-
UV-Vis spectrophotometer or microplate reader
-
Calibrated micropipettes
B. Reagent Preparation
-
DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol.[11] Store this solution in an amber bottle or wrapped in aluminum foil and keep it at 4°C. Before use, allow it to warm to room temperature and adjust the absorbance of the solution with methanol at 517 nm to be approximately 1.0 ± 0.1.[10]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Test Compound Dilutions: Perform serial dilutions of the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in methanol.
-
Standard Dilutions: Perform serial dilutions of the standard stock solution to create a concentration range suitable for generating a standard curve (e.g., 0.5, 1, 2, 5, 10 µg/mL for Ascorbic Acid).
C. Assay Procedure
-
Pipette 100 µL of each test compound dilution and standard dilution into separate wells of a 96-well plate.
-
Prepare a blank well containing 200 µL of methanol.
-
Prepare a control well containing 100 µL of methanol.
-
Add 100 µL of the DPPH working solution to all wells except the blank.[11][17]
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[11]
D. Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% RSA) for each concentration using the following formula:[18] % RSA = [ (A_control - A_sample) / A_control ] × 100
-
A_control: Absorbance of the control (methanol + DPPH solution).
-
A_sample: Absorbance of the test compound/standard + DPPH solution.
-
-
Plot a graph of % RSA versus the concentration of the test compound and the standard.
-
Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression equation of the plot (y = mx + c), where y = 50.[19][20]
Protocol for ABTS Radical Cation Decolorization Assay
A. Materials and Reagents
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
This compound (Test Compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplates or spectrophotometer cuvettes
-
UV-Vis spectrophotometer or microplate reader
B. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] This step ensures the complete formation of the radical cation.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Compound Stock and Dilutions: Prepare stock and serial dilutions of this compound in methanol or ethanol as described in the DPPH protocol.
-
Trolox Standard Solutions: Prepare a series of Trolox solutions in ethanol (e.g., 0, 50, 100, 150, 200, 250 µM) to be used for the standard curve.
C. Assay Procedure
-
Pipette 20 µL of each test compound dilution and Trolox standard into separate wells of a 96-well plate.
-
Prepare a control well containing 20 µL of the solvent (e.g., ethanol).
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix gently and incubate at room temperature for approximately 6-10 minutes.[12]
-
Measure the absorbance at 734 nm.[12]
D. Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity (% Scavenging) for each concentration: % Scavenging = [ (A_control - A_sample) / A_control ] × 100
-
A_control: Absorbance of the control (solvent + ABTS•+ solution).
-
A_sample: Absorbance of the test compound/standard + ABTS•+ solution.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot the % Scavenging versus the concentration for the Trolox standards to generate a calibration curve.
-
Using the linear regression equation from the Trolox curve, calculate the TEAC value for each concentration of the this compound.
-
The results are expressed as µM of Trolox Equivalents (TE) per µM or µg/mL of the test compound.[21][22]
-
Part 3: Data Presentation and Interpretation
The antioxidant capacity of this compound should be reported using standardized metrics for clear comparison. A lower IC50 value in the DPPH assay indicates greater potency. For the ABTS assay, a higher TEAC value signifies a stronger antioxidant capacity relative to Trolox.
Table 1: Hypothetical Antioxidant Activity Data
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay TEAC (µM TE / µM Compound) |
| This compound | e.g., 45.99 | e.g., 1.2 |
| Ascorbic Acid (Standard) | e.g., 4.5 | N/A |
| Trolox (Standard) | e.g., 6.8 | 1.00 (by definition) |
Interpretation:
-
In this hypothetical example, this compound shows good radical scavenging activity with an IC50 of 45.99 µg/mL, although it is less potent than the standard, Ascorbic Acid.
-
The TEAC value of 1.2 indicates that, on a molar basis, the chalcone is 1.2 times more effective than Trolox at scavenging the ABTS radical cation under these specific assay conditions.
Conclusion
The DPPH and ABTS assays are indispensable tools for the primary screening of antioxidant compounds like this compound. The protocols detailed herein provide a robust framework for obtaining reliable and reproducible data. By quantifying the IC50 and TEAC values, researchers and drug development professionals can effectively rank the antioxidant potential of novel chalcone derivatives, guiding further investigation into their mechanisms of action and potential therapeutic applications in mitigating oxidative stress-related pathologies.
References
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
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Al-Azawi, A. M., et al. (2023). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 28(15), 5851. [Link]
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Verma, R. P., et al. (2023). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]
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Gomes, M. N., et al. (2017). Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. Current Drug Targets, 18(12), 1434-1445. [Link]
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Denisov, E. T., et al. (2014). Antioxidant activity of chalcones: The chemiluminescence determination of the reactivity and the quantum chemical calculation of the energies and structures of reagents and intermediates. Kinetics and Catalysis, 55, 430-438. [Link]
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Bio-Resource. (2021). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations. YouTube. [Link]
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Amerigo Scientific. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. [Link]
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Platzer, M., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(1), 121. [Link]
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Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]
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Bio-protocol. (2022). Trolox Equivalent Antioxidant Capacity (TEAC). [Link]
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Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. [Link]
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Alam, M. N., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine, 2022, 9993173. [Link]
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Gülçin, İ. (2022). DPPH Radical Scavenging Assay. Encyclopedia, 2(4), 1891-1907. [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]
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ResearchGate. (2020). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)?. [Link]
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ResearchGate. (n.d.). Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. [Link]
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YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
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Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
-
BMH learning. (2021). ABTS Radical Scavenging Assay. YouTube. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
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Medina-Meza, I. G., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 169. [Link]
-
AIP Publishing. (2021). Synthesis and Biological Activity of Chlorochalcone Derivative. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
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AIP Publishing. (2021). Synthesis and biological activity of chlorochalcone derivative. [Link]
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ResearchGate. (2020). Can anybody please make me clear about the calculation of IC50 or antioxidant capacity by Ferric Reducing Antioxidant Power (FRAP) Assay?. [Link]
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Adedapo, A. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. BMC Complementary and Alternative Medicine, 15, 412. [Link]
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ResearchGate. (2023). (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. [Link]
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Ionescu, M. A., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. [Link]
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MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. [Link]
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Application Notes: A Comprehensive Protocol for Assessing the Cytotoxicity of 2'-Hydroxy-5'-chlorochalcone
Introduction: The Therapeutic Potential and Essential Scrutiny of Chalcones
Chalcones represent a significant class of natural and synthetic compounds, characterized by an α,β-unsaturated carbonyl system connecting two aromatic rings.[1] This structural motif imparts a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and notably, anticancer activities.[1][2] 2'-Hydroxy-5'-chlorochalcone is a synthetic derivative designed to leverage these properties for potential therapeutic applications.[3][4] Before any compound can be advanced in the drug development pipeline, a rigorous evaluation of its effect on cell viability is paramount. Cytotoxicity assays are foundational to this process, providing critical data on a compound's potency and its therapeutic window.[5][6]
This guide provides a detailed, field-proven protocol for assessing the cytotoxicity of this compound using the MTT assay, a gold-standard colorimetric method for determining cell viability.[7] We will delve into the causality behind experimental choices, outline a step-by-step methodology, and discuss complementary assays to elucidate the mechanism of cell death.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative and reliable method for evaluating a cell population's response to a chemical agent. Its mechanism is rooted in the metabolic activity of living cells.[7]
The Core Causality: In viable, metabolically active cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent. This enzymatic reduction yields a purple, water-insoluble formazan product. The quantity of formazan produced is directly proportional to the number of living cells.[7] Dead or inactive cells lack this enzymatic capability and therefore do not produce the purple color. By solubilizing the formazan crystals and measuring the absorbance of the resulting colored solution, we can accurately quantify cell viability.[8][9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for this compound
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or HCT116 colon cancer) but can be adapted for suspension cells.[8][10][11]
Part 1: Materials and Reagent Preparation
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7, ATCC® HTB-22™).
-
Compound: this compound.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
MTT Reagent (e.g., 5 mg/mL in sterile PBS). Store protected from light at -20°C.
-
Trypsin-EDTA for cell detachment.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Part 2: Experimental Procedure
Step 1: Compound Preparation (Self-Validating System)
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 20-50 mM) of this compound in DMSO. Ensure complete dissolution; sonication may be used if necessary.[12] Store at -20°C.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the chalcone from the stock solution using a serum-free culture medium.
-
Expert Insight: Preparing dilutions in a serum-free medium is crucial. Serum proteins can bind to the compound, reducing its effective concentration and leading to inaccurate IC50 values.
-
Trustworthiness Check: The final concentration of DMSO in the wells must be kept below 0.5%, and ideally below 0.1%, as higher concentrations are toxic to most cell lines.[8] A vehicle control (medium with the same final DMSO concentration as the highest compound dose) is mandatory to validate that the solvent is not causing cytotoxicity.
-
Step 2: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with a complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well into a 96-well plate (yielding 5,000 cells/well). Seeding density may require optimization for your specific cell line.[8]
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[9]
Step 3: Cell Treatment
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared chalcone dilutions to the respective wells in triplicate.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated only with medium containing the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Wells with cells in a complete medium only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin or Etoposide) to confirm assay performance.[8]
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (typically 24 or 48 hours).[1]
Step 4: MTT Assay and Measurement
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for an additional 4 hours at 37°C.[1][8] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[8][9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Part 3: Data Analysis and Interpretation
-
Correct Absorbance: Subtract the average absorbance of the blank control from all other readings.
-
Calculate Percent Viability: Determine the viability of treated cells relative to the vehicle control using the following formula:
-
% Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software to calculate the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.[8]
| Parameter | Example Value | Comment |
| Cell Line | MCF-7 | Human Breast Adenocarcinoma |
| Seeding Density | 5,000 cells/well | Optimize based on cell growth rate |
| Treatment Duration | 48 hours | Common timepoint for chalcones[10] |
| MTT Incubation | 4 hours | Allows for sufficient formazan development |
| Solubilizing Agent | DMSO | Ensures complete dissolution of formazan |
| Readout Wavelength | 570 nm | Peak absorbance for formazan |
| Calculated IC50 | e.g., 35.5 µM | Value is compound and cell-line dependent |
Beyond Viability: Elucidating the Mechanism of Cell Death
A reduction in viability as measured by the MTT assay indicates either a cytostatic (inhibition of proliferation) or cytotoxic (cell-killing) effect.[6] To build a comprehensive profile of this compound, further mechanistic studies are essential. Chalcones, including 2'-hydroxy derivatives, are frequently reported to induce apoptosis (programmed cell death).[11][13][14][15]
Key Apoptotic Events: Apoptosis is a controlled process executed by a family of proteases called caspases.[16] It can be initiated through extrinsic (death receptor) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like Caspase-3.[16] Studies on similar chalcones show they often trigger the intrinsic pathway, marked by changes in mitochondrial proteins (Bax/Bcl-2) and activation of Caspase-9, which in turn activates Caspase-3.[13][14]
Caption: Postulated apoptotic pathway induced by the chalcone.
Recommended Complementary Assays:
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[17][18] Comparing MTT and LDH results can help distinguish between cytostatic effects and membrane-compromising cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating apoptotic from necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]
-
Caspase-Glo® 3/7 Assay: This is a sensitive, luminescence-based assay that specifically measures the activity of Caspase-3 and -7, the primary executioner caspases. A significant increase in luminescence directly indicates the activation of the apoptotic cascade.[20]
By integrating data from these assays, researchers can confidently determine not only the cytotoxic potency (IC50) of this compound but also its primary mechanism of action, providing a solid foundation for further preclinical development.
References
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Pande, A. N., et al. (2018). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. PubMed Central. Available at: [Link]
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Zare, K., et al. (2012). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. Available at: [Link]
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Pardhi, V. P., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry. Available at: [Link]
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Ahmed, A. A., et al. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. Available at: [Link]
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Wang, Y., et al. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PubMed Central. Available at: [Link]
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Kim, J. Y., et al. (2018). The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity of 5'-amino-2'-hydroxy chalcones by MTT assay after 48 h incubation. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Liu, H., et al. (2019). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. PubMed Central. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Hu, Y., et al. (2025). Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Inflammation. Dovepress. Available at: [Link]
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Julaeha, E., et al. (2018). Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Al-Ostath, R. A., et al. (2025). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. Available at: [Link]
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Gomes, M. N., et al. (2017). Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. MDPI. Available at: [Link]
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Pontiki, E., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health. Available at: [Link]
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- 19. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Claisen-Schmidt Condensation of Chalcones
Welcome to the technical support center for chalcone synthesis via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can impact yield, purity, and reproducibility. Our focus is on providing actionable, scientifically-grounded solutions to common experimental issues.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you might encounter during the synthesis. Each issue is broken down by probable cause, the underlying chemical principles, and a step-by-step resolution protocol.
Issue 1: Low to No Yield of the Desired Chalcone
You've run the reaction, but TLC analysis shows faint product spots, or you've isolated minimal precipitate.
-
What is it? This side reaction is a significant issue when using an aromatic aldehyde that lacks α-hydrogens (a prerequisite for the Claisen-Schmidt reaction) in the presence of a strong base.[1][2][3] Under these conditions, two molecules of the aldehyde can disproportionate: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[4] This consumes your starting aldehyde, starving the main reaction.
-
Causality: High concentrations of a strong base (like NaOH or KOH) attack the carbonyl carbon of the aldehyde. A subsequent hydride transfer from the resulting intermediate to a second aldehyde molecule completes the disproportionation. This process is often favored at higher temperatures.
-
Resolution Protocol:
-
Moderate the Base: Switch from a high concentration of NaOH/KOH to a milder base or a lower concentration. Using catalytic amounts of base can be effective.[5]
-
Control Temperature: Perform the reaction at a reduced temperature. Initiating and running the reaction in an ice bath (0-5 °C) can significantly slow down the Cannizzaro reaction rate relative to the desired condensation.[6]
-
Order of Addition: Add the aldehyde slowly to the mixture of the ketone and the base in the solvent. This ensures the aldehyde is consumed in the Claisen-Schmidt pathway as soon as it's introduced, keeping its concentration low and minimizing the chance of self-reaction.
-
-
What is it? The reaction hinges on the formation of a stable enolate from the ketone component.[1][2] If the ketone's α-protons are not sufficiently acidic or are sterically hindered, enolate concentration will be too low to drive the reaction forward.
-
Causality: The pKa of the α-proton determines the ease of deprotonation. Electron-withdrawing groups on the ketone can increase acidity, while bulky groups near the α-carbon can prevent the base from accessing the proton.
-
Resolution Protocol:
-
Select an Appropriate Base: The base must be strong enough to deprotonate the ketone. For less acidic ketones, a stronger base like sodium ethoxide in ethanol might be necessary, though this must be balanced against promoting other side reactions.
-
Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol can stabilize the enolate through hydrogen bonding. For some systems, aprotic solvents may be preferred to increase the reactivity of the "naked" enolate.
-
Structural Considerations: If modifying conditions fails, consider if the chosen ketone is suitable. A ketone with more accessible and acidic α-protons may be required.
-
Issue 2: Multiple Spots on TLC / Isolation of an Impure Product
Your reaction yields a product, but TLC analysis shows significant impurities, or the crude product is difficult to purify.
-
What is it? This is one of the most common side reactions. The enolate generated from the starting ketone, acting as a nucleophile, attacks the β-carbon of the newly formed α,β-unsaturated chalcone product (a Michael acceptor).[6] This 1,4-addition forms an undesired Michael adduct, a larger and more complex molecule.[6][7]
-
Causality: The chalcone product is an excellent Michael acceptor. If a significant concentration of ketone enolate is present after the chalcone has formed, this secondary reaction becomes highly probable. Factors promoting this include strong bases, high temperatures, and an excess of the ketone.[6]
-
Resolution Protocol:
-
Stoichiometric Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the aldehyde relative to the ketone. This ensures the ketone is the limiting reagent and minimizes the amount of free enolate available to react with the product.
-
Temperature and Time Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6] Monitor the reaction closely by TLC and stop it (by neutralizing the base) as soon as the starting materials are consumed to prevent the subsequent Michael addition from occurring over extended periods.[6]
-
Slow Addition: Add the ketone solution dropwise to the aldehyde-base mixture. This keeps the instantaneous concentration of the enolate low, favoring its reaction with the abundant aldehyde over the newly forming chalcone product.
-
-
What is it? Two molecules of the enolizable ketone react with each other in an aldol condensation. This produces a β-hydroxy ketone or its dehydrated α,β-unsaturated ketone analogue, both of which are impurities.
-
Causality: This side reaction is favored when the aldehyde is unreactive or when the concentration of the ketone enolate is high before the aldehyde has a chance to react. The ketone enolate, being a strong nucleophile, will react with the most available electrophile—if that is another molecule of the ketone, self-condensation occurs.
-
Resolution Protocol:
-
Reverse the Order of Addition: A highly effective strategy is to add the ketone slowly to a solution containing the aldehyde and the base. This ensures the enolate is formed in the presence of a large excess of the more reactive electrophile (the aldehyde), making the desired cross-condensation the predominant pathway.
-
Use a More Reactive Aldehyde: If possible, choosing an aldehyde with electron-withdrawing groups can increase its electrophilicity and reaction rate with the enolate, outcompeting the self-condensation pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent for my specific reactants?
A1: The choice is a balance between reactivity and side reactions. A good starting point is 10-20% NaOH or KOH in ethanol.[8][9] This system is effective for many standard chalcone syntheses.[8][9]
| Base System | Typical Conditions | Best For | Potential Issues |
| NaOH/KOH in Ethanol | 10-20% aqueous solution, RT to reflux | General purpose, good for reactive aldehydes and ketones. | Can promote Cannizzaro and Michael reactions if not controlled. |
| Sodium Ethoxide in Ethanol | Freshly prepared, anhydrous | Less acidic ketones that require a stronger base for enolate formation. | Significantly increases the rate of side reactions; requires careful temperature control. |
| Solid NaOH/KOH (Solvent-free) | Grinding reactants with a mortar and pestle.[10] | Green chemistry approach, often high yield and fast.[10][11] | Can be exothermic; less control over temperature. May not be suitable for all substrates. |
| Piperidine in Ethanol | Catalytic amounts, reflux | Mild conditions, useful for sensitive substrates. | Slower reaction times; may not be effective for unreactive starting materials.[5] |
Q2: My final product is a persistent oil and won't crystallize. What can I do?
A2: This is a common issue often caused by residual impurities that inhibit the formation of a crystal lattice.
-
Step 1: Confirm Purity. Analyze the oil by TLC. If multiple spots are present, the impurities are the likely cause. The Michael adduct, being a common byproduct, is often an oil and can prevent crystallization.
-
Step 2: Purification. Standard recrystallization may fail if the impurities are very similar to the product. In this case, column chromatography is the most effective method. Use a solvent system (e.g., hexane/ethyl acetate) that gives good separation between the chalcone and the impurities on a TLC plate to guide your chromatography.
-
Step 3: Induce Crystallization. If the purified oil still resists crystallization, try scratch-seeding (scratching the inside of the flask with a glass rod at the air-solvent interface), adding a seed crystal if available, or slowly cooling a concentrated solution in a suitable solvent.
Q3: Why is monitoring the reaction with Thin-Layer Chromatography (TLC) so critical?
A3: TLC is your real-time view into the reaction's progress. It allows you to:
-
Determine Reaction Completion: You can see when your starting materials (ketone and aldehyde) have been consumed. This is crucial for knowing when to quench the reaction.
-
Detect Side Products: The appearance of new spots that are not your starting materials or desired product alerts you to side reactions.
-
Prevent Further Side Reactions: As mentioned, side reactions like the Michael addition occur after the chalcone is formed.[6] By stopping the reaction as soon as the chalcone is the dominant product, you can maximize your yield and minimize difficult purifications.[12]
Visualizing the Pathways
To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction.
Core Claisen-Schmidt Condensation Pathway
Caption: The desired reaction pathway for chalcone synthesis.
Troubleshooting Logic: Diagnosing Side Reactions
Caption: A flowchart for diagnosing and solving common issues.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Mezzetta, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(22), 15935-15945. Available from: [Link]
-
Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2. Available from: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Mezzetta, A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. Available from: [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7586. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free conditions: Supported mixed addenda heteropoly acid as a heterogeneous catalyst. Retrieved from [Link]
-
NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. YouTube. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
RSC Publishing. (2023, February 27). Solvent-free synthesis of chalcones using Mg(HSO4)2. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 23). Cannizzaro Reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]
-
ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Retrieved from [Link]
-
Aldol condensation, Cannizzaro reaction, perkin ,claisen schmidt & acetal formation II. (2025, October 6). YouTube. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2'-Hydroxy-5'-chlorochalcone
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is designed to address specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield of 2'-Hydroxy-5'-chlorochalcone is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Claisen-Schmidt condensation for synthesizing this compound can stem from several factors, ranging from suboptimal reaction conditions to reactant purity.[1][2] Here’s a breakdown of potential causes and their remedies:
-
Suboptimal Base Concentration and Type: The basicity of the reaction medium is critical for the initial deprotonation of the 2'-hydroxy-5'-chloroacetophenone to form the reactive enolate.[3][4][5][6]
-
Insight: If the base is too weak or the concentration too low, the enolate formation will be slow and incomplete. Conversely, an excessively high concentration of a strong base can promote side reactions.[7] For the synthesis of 2'-hydroxychalcones, sodium hydroxide (NaOH) has been shown to have better catalytic activity compared to other bases like calcium hydroxide or magnesium hydroxide.[8]
-
Recommendation: An optimized concentration of 40% aqueous NaOH has been reported to give good results for the synthesis of 2'-hydroxychalcones.[8][9] It is crucial to add the base solution dropwise to maintain control over the reaction temperature and minimize side reactions.
-
-
Incorrect Reaction Temperature: Temperature plays a significant role in the reaction kinetics and the stability of the product.
-
Insight: While heating can accelerate the reaction, it can also promote the formation of byproducts and potentially lead to the degradation of the desired chalcone. For 2'-hydroxychalcone synthesis, lower temperatures have been found to be beneficial.
-
Recommendation: Conducting the reaction at 0°C has been shown to provide the best yield and purity for 2'-hydroxychalcone synthesis.[8] Maintaining a low temperature helps to control the exothermic nature of the condensation and minimize side reactions.
-
-
Inappropriate Solvent: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate.
-
Insight: While ethanol is a commonly used solvent for Claisen-Schmidt condensations, other alcohols may offer advantages.[1][10]
-
Recommendation: Isopropyl alcohol (IPA) has been identified as a better solvent than methanol or ethanol for the synthesis of 2'-hydroxychalcone, leading to improved yields.[8]
-
-
Purity of Reactants: The presence of impurities in the starting materials, 2'-hydroxy-5'-chloroacetophenone and 4-chlorobenzaldehyde, can significantly hinder the reaction.[1]
-
Insight: Impurities can interfere with the catalyst or participate in unwanted side reactions. Water in the reactants or solvent can also be detrimental.[2][11]
-
Recommendation: Ensure the purity of your starting materials. If necessary, purify the 2'-hydroxy-5'-chloroacetophenone and 4-chlorobenzaldehyde by recrystallization or distillation before use.[12] Ensure all glassware is thoroughly dried.[2]
-
-
Reaction Time: The reaction may not be proceeding to completion.
-
Insight: Claisen-Schmidt condensations can require several hours to reach completion.[2]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending it. For 2'-hydroxychalcone synthesis, a reaction time of approximately 4 hours is often sufficient.[8]
-
Question 2: I am observing significant amounts of a side product. What could it be and how can I minimize its formation?
The formation of side products is a common issue in Claisen-Schmidt condensations. The most likely side products in the synthesis of this compound are the result of self-condensation or further cyclization.
-
Self-Condensation of 2'-hydroxy-5'-chloroacetophenone:
-
Insight: The enolate of 2'-hydroxy-5'-chloroacetophenone can react with another molecule of the ketone itself, leading to a self-condensation product.[11] This is more likely if the aldehyde is less reactive or if the reaction conditions are not optimized.
-
Recommendation: To minimize self-condensation, ensure a stoichiometric or slight excess of the more reactive electrophile, 4-chlorobenzaldehyde.[11] Adding the ketone dropwise to a mixture of the aldehyde and the base can also favor the desired cross-condensation.
-
-
Cannizzaro Reaction of 4-chlorobenzaldehyde:
-
Insight: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 4-chlorobenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol (4-chlorobenzyl alcohol) and carboxylic acid (4-chlorobenzoic acid).[7]
-
Recommendation: This side reaction is more prevalent at higher base concentrations and temperatures. By using the optimized conditions of a 40% NaOH solution at 0°C, the rate of the desired Claisen-Schmidt condensation should be significantly faster than the Cannizzaro reaction.
-
-
Formation of Flavanone:
-
Insight: 2'-hydroxychalcones can undergo an intramolecular cyclization under basic or acidic conditions to form the corresponding flavanone.[13] This is a common subsequent reaction for this class of compounds.
-
Recommendation: Careful control of reaction time and temperature is crucial. Once the chalcone formation is complete (as monitored by TLC), the reaction should be promptly worked up to prevent further conversion to the flavanone. Acidifying the reaction mixture during workup will also inhibit this base-catalyzed cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation for synthesizing this compound?
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[14] The reaction proceeds through the following key steps:[3][4][5][6]
-
Enolate Formation: A base, typically hydroxide, removes an acidic α-hydrogen from the ketone (2'-hydroxy-5'-chloroacetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (4-chlorobenzaldehyde).
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is an alkoxide.
-
Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (an aldol). This intermediate readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, which is the stable this compound product. The dehydration is driven by the formation of a conjugated system.
Q2: How can I effectively purify the crude this compound product?
Purification is essential to remove unreacted starting materials and any side products.
-
Initial Workup: After the reaction is complete, the mixture is typically poured into a mixture of ice and acid (e.g., dilute HCl) to neutralize the base and precipitate the crude chalcone.[15] The solid is then collected by vacuum filtration and washed with cold water.[15]
-
Recrystallization: This is the most common method for purifying chalcones.[1]
-
Solvent Selection: Ethanol is a frequently used and effective solvent for recrystallizing many chalcones.[2] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, and then cool further in an ice bath to maximize recovery. Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.[12][16] A common eluent system is a mixture of hexane and ethyl acetate.[16] The polarity of the eluent can be adjusted to achieve optimal separation.
Q3: How do I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and to monitor the progress of the reaction. The product should appear as a single spot.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule. A characteristic feature of 2'-hydroxychalcones is a signal at a low field (around 13 ppm) corresponding to the proton of the 2'-OH group, which is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group.[17] The protons of the α,β-unsaturated system will appear as doublets with a coupling constant (J value) of 15-17 Hz, confirming the E-geometry of the double bond.[17]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: This will show characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the α,β-unsaturated system, as well as the hydroxyl group (O-H).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is based on optimized conditions reported in the literature for the synthesis of 2'-hydroxychalcones.[8]
Materials:
-
2'-hydroxy-5'-chloroacetophenone
-
4-chlorobenzaldehyde
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), dilute
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-5'-chloroacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in isopropyl alcohol.
-
Cool the flask in an ice bath to 0°C.
-
While maintaining the temperature at 0°C, add the 40% aqueous NaOH solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is acidic to litmus paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Table 1: Troubleshooting Summary for Low Yield
| Problem | Possible Cause | Recommended Solution |
| No or Minimal Product Formation | Inactive or insufficient base | Use a fresh 40% aqueous NaOH solution.[8][9] |
| Low reaction temperature for a specific substrate | While 0°C is generally optimal, some substrates may require slightly higher temperatures. Monitor with TLC. | |
| Impure reactants | Purify starting materials by recrystallization or distillation.[1][12] | |
| Low Yield | Suboptimal reaction conditions | Follow the optimized protocol: 40% NaOH, IPA as solvent, 0°C.[8] |
| Incomplete reaction | Extend the reaction time and monitor by TLC.[2] | |
| Product loss during workup | Ensure complete precipitation before filtration. Wash with cold solvent to minimize dissolution. | |
| Side reactions (e.g., self-condensation) | Add the ketone dropwise to the aldehyde/base mixture.[11] |
Visualizations
Reaction Mechanism
Caption: A logical workflow for troubleshooting low yields in chalcone synthesis.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Mechanism of Claisen-Schmidt reaction. (2020, July 24). YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [https://www.umsl.edu/~orglab/documents/נ aldol/paldol.html]([Link] aldol/paldol.html)
-
Reang, K. T. (2024, January 10). How to improve the yield of chalcone synthesis? ResearchGate. Retrieved from [Link]
- Yulizar, Y., et al. (2021). Synthesis and biological activity of chlorochalcone derivative. AIP Conference Proceedings, 2346(1), 020021.
- Nowicki, J., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 5(25), 15095-15104.
- Puspitasari, F., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2833(1), 040001.
-
Yadav, G. D., & Wagh, D. P. (2021). Various types of catalysts used in Claisen‐Schmidt condensation reactions. ResearchGate. Retrieved from [Link]
- Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
- Al-Suhaimi, E. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7629.
- Climent, M. J., et al. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
- Pontiki, E., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 9(10), 923.
- Zeynizadeh, B., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 6(1), 603-611.
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Orzeł, Ł., et al. (2022). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. Retrieved from [Link]
-
ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone? Retrieved from [Link]
- Lindberg, D., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express, 12(1), 74.
-
PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]
- Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212.
-
UTAR Institutional Repository. (2022, May 30). Synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]
- El-Zaher, M. A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1836.
-
ResearchGate. (n.d.). Claisen-Schmidt Condensation between p-Chloro- benzaldehyde and Acetophenone in Presence of NP. Retrieved from [Link]
- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.
-
Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
- El-Zaher, M. A., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 29(8), 1836.
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Technical Support Center: Optimizing Reaction Conditions for 2'-Hydroxy-5'-chlorochalcone
Welcome to the technical support center for the synthesis and optimization of 2'-Hydroxy-5'-chlorochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chalcone synthesis. Here, we will delve into the underlying principles of the Claisen-Schmidt condensation, troubleshoot common experimental hurdles, and provide detailed protocols to enhance your reaction outcomes.
Understanding the Core Synthesis: The Claisen-Schmidt Condensation
The synthesis of this compound is primarily achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (2'-hydroxy-5'-chloroacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.[1] The absence of α-hydrogens on the aldehyde prevents its self-condensation, which is key to achieving a high yield of the desired chalcone.[1]
The reaction mechanism initiates with the abstraction of an acidic α-hydrogen from the acetophenone by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion.[2] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone structure of the chalcone.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield and purity of this compound?
A1: Temperature control is a paramount factor. While some chalcone syntheses proceed efficiently at room temperature, others may require heating.[3] However, for many 2'-hydroxychalcones, lower temperatures, even 0°C, can drastically improve both yield and purity by minimizing side reactions.[4][5] It is highly recommended to perform small-scale trial reactions at various temperatures to determine the optimal condition for your specific setup.[3]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of unreacted starting materials and/or byproducts. Common side reactions in chalcone synthesis include:
-
Cannizzaro Reaction: This disproportionation of the aldehyde starting material can become more prevalent at higher temperatures and with higher concentrations of the base catalyst.[3][6]
-
Self-Condensation of Ketone: The ketone can react with itself in an aldol condensation.[1] To mitigate this, it is advisable to slowly add the ketone to the mixture of the aldehyde and the base.[6]
-
Michael Addition: The enolate of the ketone can perform a 1,4-addition to the newly formed chalcone.[1] Using a slight excess of the aldehyde or conducting the reaction at a lower temperature can help minimize this.[1]
Q3: My crude product is an oil and won't crystallize. How should I proceed with purification?
A3: Difficulty in crystallization can stem from impurities or the intrinsic properties of the chalcone itself. First, verify the purity of the crude product using TLC.[1] If multiple spots are present, purification by column chromatography is necessary.[7] Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is often an effective eluent.[2] If the purified product is still an oil, it can be obtained by removing the solvent under reduced pressure.[1]
Q4: Which base catalyst is most effective for this synthesis?
A4: While various bases can be used, sodium hydroxide (NaOH) has been shown to have the best catalytic activity for the synthesis of 2'-hydroxychalcones compared to others like calcium hydroxide, magnesium hydroxide, and lithium hydroxide.[4][5] The concentration of the base is also a critical parameter to optimize.[5]
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols like ethanol and methanol are commonly used.[2][8] However, studies have shown that isopropyl alcohol (IPA) can be a better solvent for the synthesis of 2'-hydroxychalcones.[4][5] The volume of the solvent should be sufficient to ensure the homogeneity of the reaction mixture.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Catalyst: The base catalyst may be old or improperly stored, reducing its effectiveness.[6] | Use a fresh batch of catalyst. Ensure proper storage to prevent absorption of atmospheric CO2 and moisture.[6] |
| Suboptimal Temperature: The reaction may be too cold and proceeding slowly, or too hot, leading to side reactions.[1][3] | Monitor the reaction by TLC and consider cautiously increasing the temperature if the reaction is sluggish. Conversely, if side products are forming, try lowering the temperature.[3][6] | |
| Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.[1] | Increase the solvent volume to ensure a homogeneous solution.[1] | |
| Incomplete Reaction: The reaction may not have reached completion. | Extend the reaction time and continue to monitor the progress by TLC.[6] | |
| Messy Reaction (Multiple TLC Spots) | High Concentration of Base: A high concentration of a strong base can promote side reactions like the Cannizzaro reaction.[3][6] | Use a milder or less concentrated base. Consider adding the base portion-wise to control the reaction.[6] |
| Incorrect Stoichiometry: An excess of the ketone can lead to self-condensation. | Use a slight excess of the aldehyde to favor the desired reaction.[1] | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Mixture: The chalcone may not precipitate out of the solution, making filtration difficult. | After acidification, if a precipitate does not form, extract the product with a suitable organic solvent like ethyl acetate. |
| Formation of an Emulsion during Workup: This can complicate the separation of aqueous and organic layers. | Add a saturated brine solution to help break the emulsion. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on an optimized method demonstrated to provide high yields and purity.[4][5]
Materials:
-
2'-Hydroxy-5'-chloroacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-5'-chloroacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction at 0°C for approximately 4 hours. Monitor the progress of the reaction by thin-layer chromatography.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Carefully acidify the mixture with 10% HCl until it is acidic to litmus paper. A solid precipitate of this compound should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified product in a desiccator.
Purification by Column Chromatography
If the crude product requires further purification, column chromatography is a reliable method.[9]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Chromatography column
-
Collection flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound.
Caption: Claisen-Schmidt condensation mechanism for chalcone synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low product yields.
Caption: A logical workflow for troubleshooting low chalcone yields.
References
-
The Effect of Temperature on Chalcone Synthesis: A Technical Support Center. Benchchem.
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020-07-24). YouTube.
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Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
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Explain the mechanism of claisen-schmidt reaction. Vedantu.
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Safitri, W. N., Maulidya, V., Rahmadani, A., & Rijai, L. (2021). Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Conference Proceedings, 2393(1), 020011.
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Mulyani, M., Farah, H. I., Rusli, R., & Rahmadani, A. (2021). Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone. AIP Conference Proceedings, 2393(1), 020012.
-
Claisen Condensation Mechanism. BYJU'S.
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Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
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Effect of temperature on the yield of chalcone in model reaction (3b). ResearchGate.
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Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1), 50-63.
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Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019-03-09). MDPI.
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Effect of temperature on yield of chalcone. ResearchGate.
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Review of Methods and Various Catalysts Used for Chalcone Synthesis. ResearchGate.
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Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021-12-10).
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Claisen-Schmidt Condensation.
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Troubleshooting low yields in the oxidative cyclization of chalcones. Benchchem.
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Effects of temperature on the synthesis of chalcone. ResearchGate.
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Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212.
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024-04-17). Molecules, 29(8), 1845.
-
Synthesis of Chalcones from 2-Hydroxy-5-methylacetophenone: A Detailed Protocol for Researchers. Benchchem.
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Kalambe, N. A., et al. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. Trade Science Inc.
-
An optimized method for synthesis of 2'hydroxy chalcone. ResearchGate.
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Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2022). Antioxidants, 11(11), 2248.
-
Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. ResearchGate.
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024-04-17). Molecules, 29(8), 1845.
-
Synthesis of Biologically Active Substituted Chalcones. (1985). ScholarWorks at WMU.
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Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
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This compound. Benchchem.
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Technical Support Center: Troubleshooting Low Yields in Aldol Condensation for Chalcone Synthesis. Benchchem.
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022-08-02). ACS Omega, 7(32), 27751–27774.
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023-11-14). Molecules, 28(22), 7576.
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Chemistry & Biology Interface, 12(1), 1-18.
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Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(26), 23419–23447.
-
Technical Support Center: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
-
Protocol for Claisen-Schmidt Synthesis of 2-Hydroxy Chalcones: Application Notes for Researchers. Benchchem.
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015-12-19). RSC Advances, 6(1), 609-616.
-
2'-Hydroxy-4'-chlorochalcone. PubChem.
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Protocol for purification of 2,2',4-Trihydroxy-5'-methylchalcone by column chromatography. Benchchem.
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Technical Support Center: Navigating the Solubility Challenges of 2'-Hydroxy-5'-chlorochalcone
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-chlorochalcone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant solubility hurdles often encountered with this promising, yet challenging, compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and accurate experimental outcomes.
Understanding the Core Problem: Why is this compound Poorly Soluble?
This compound belongs to the chalcone family, a class of compounds known for their interesting biological activities, including anti-inflammatory and chemopreventive properties.[1][2] However, its chemical structure inherently limits its solubility in aqueous media.
Key structural features contributing to poor solubility include:
-
Aromatic Rings: The two phenyl rings are hydrophobic, repelling water molecules.
-
Planar Structure: The relatively flat molecular geometry facilitates efficient crystal lattice packing, making it difficult for solvent molecules to break the solid-state structure.
-
High Lipophilicity: The presence of a chlorine atom and the overall hydrocarbon skeleton results in a high octanol-water partition coefficient (LogP), indicating a preference for lipidic environments over aqueous ones. The computed XLogP3-AA value for the closely related 2'-Hydroxy-4'-chlorochalcone is 4.5, highlighting this characteristic.[3][4]
This poor aqueous solubility is a critical bottleneck in experimental biology, as compounds must be in solution to interact with their biological targets.[5][6] Precipitation in your assay can lead to inaccurate quantification, underestimated potency, and misleading structure-activity relationships.[5]
Frequently Asked Questions (FAQs)
Q1: I am preparing stock solutions. What is the best starting solvent for this compound?
A1: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for dissolving hydrophobic compounds for in vitro screening.[6][7] It can typically dissolve this compound to concentrations of 10-20 mM.
-
Alternative: N,N-Dimethylformamide (DMF) is another suitable option, with some studies on other chalcones showing high solubility in this solvent.[8]
Causality: These solvents are effective because they are polar enough to disrupt the crystal lattice of the chalcone but also have a non-polar character that can accommodate the hydrophobic aromatic rings.
Pro-Tip: Always use fresh, anhydrous grade solvents. DMSO is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of your compound over time, leading to precipitation in your stock vial.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A2: This is a common and expected issue known as "aqueous dropout." It occurs because the high concentration of DMSO that keeps the compound soluble in the stock is dramatically reduced upon dilution into the aqueous buffer. The compound is then exposed to a predominantly water-based environment where it is not soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous precipitation.
Q3: What are co-solvents and how do I use them?
A3: Co-solvents are water-miscible organic solvents that, when added to your aqueous buffer, increase its ability to dissolve hydrophobic compounds.
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400).
-
Mechanism: They work by reducing the overall polarity of the solvent system, making it more "hospitable" to the chalcone.
-
Implementation: Prepare your assay buffer with a small percentage (e.g., 1-10%) of the co-solvent before adding your compound stock. The exact percentage will need to be optimized for your specific assay, as high concentrations of organic solvents can affect protein stability and cell viability.
Q4: I've heard about cyclodextrins. Are they a good option for this compound?
A4: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility of hydrophobic molecules, including chalcones.[9][10][11]
-
What they are: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.
-
Mechanism of Action: The hydrophobic this compound molecule gets encapsulated within the lipophilic cavity of the cyclodextrin. The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[9]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Troubleshooting Guides & Protocols
Protocol 1: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh out your this compound in a suitable vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5]
-
Visual Inspection: Ensure there are no visible particles. A clear solution is critical.
-
Storage: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin
This protocol determines the concentration of HP-β-CD required to solubilize your chalcone to the desired level.[11]
-
Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your chosen aqueous buffer (e.g., PBS) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add Excess Chalcone: Add an excess amount of solid this compound to each cyclodextrin solution. A visible amount of undissolved solid should remain at the bottom of each tube.[11]
-
Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.[11]
-
Quantification: Analyze the concentration of the dissolved chalcone in the filtrate using a suitable method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the concentration of dissolved chalcone against the concentration of HP-β-CD. The resulting phase solubility diagram will show how the solubility of your compound increases with the cyclodextrin concentration.
Caption: Workflow for a cyclodextrin phase solubility study.
Data Summary Table: General Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Starting Concentration | Advantages | Considerations |
| DMSO | Polar aprotic solvent | 10-20 mM (stock) | High solubilizing power for many organics. | Can be toxic to cells at >1% v/v. Risk of aqueous dropout. |
| Co-solvents (Ethanol, PEG-400) | Reduces polarity of aqueous media | 1-10% v/v in final buffer | Simple to implement, can be effective at low %. | Can affect protein conformation or cell viability at high %. |
| Cyclodextrins (HP-β-CD) | Encapsulation of hydrophobic guest | 1-20 mM in final buffer | Low toxicity, high aqueous solubility, forms a true solution. | Can be a costly reagent. May affect drug-target binding if the complex is too stable. |
| Surfactants (e.g., Tween® 80) | Micellar solubilization[12][13] | Above Critical Micelle Concentration (CMC) | Can significantly increase apparent solubility. | Can interfere with some biological assays or disrupt cell membranes. |
| Solid Dispersions | Disperses drug in a hydrophilic carrier[14] | N/A (Formulation technique) | Enhances dissolution rate.[12] | Requires specialized formulation equipment (e.g., spray dryer).[10] |
Final Recommendations from Your Application Scientist
There is no single "magic bullet" for solubility. The optimal solution will depend on the specific requirements of your experiment (e.g., cell-based vs. biochemical assay, required final concentration).
-
Always start with DMSO for your primary stock solution.
-
Anticipate aqueous dropout upon dilution and be prepared to troubleshoot.
-
Optimize the final DMSO concentration first, as it is the simplest variable to adjust.
-
If precipitation persists, progress to more advanced techniques like co-solvents or cyclodextrins. A phase solubility study is highly recommended for quantitative and reproducible results when using cyclodextrins.
-
Always run vehicle controls in your experiments to ensure that your chosen solvent system does not interfere with the assay readout.
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, high-quality data in your research and development endeavors.
References
-
PubChem. (n.d.). 2'-Hydroxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Hydroxy-4'-chlorochalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Hydroxy-4-methoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Chloro 4-hydroxy chalcone. National Center for Biotechnology Information. Retrieved from [Link]
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Da Nascimento, A. C., et al. (2020). Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes. PubMed. Retrieved from [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Rong, Y. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Salehi, B., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. Retrieved from [Link]
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Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
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Singh, R., & Singh, P. (2025). Chalcones: A Solubility Study at Different Temperatures. ResearchGate. Retrieved from [Link]
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Cirrincione, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. Retrieved from [Link]
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Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
-
Zeni, A. L. B., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PubMed Central. Retrieved from [Link]
-
Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
A. T. M. Serajuddin. (2025). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Retrieved from [Link]
-
da Silva, A. C. G., et al. (2024). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. MDPI. Retrieved from [Link]
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Technical Support Center: 2'-Hydroxy-5'-chlorochalcone - Stability and Degradation
Here is the technical support center for 2'-Hydroxy-5'-chlorochalcone.
Introduction
This compound is an α,β-unsaturated ketone featuring a reactive pharmacophore with significant potential in drug discovery and materials science. Its chemical structure, containing a phenolic hydroxyl group, a halogen substituent, and a keto-ethylenic bridge, imparts a unique reactivity profile. However, these same functional groups can be susceptible to various degradation pathways, potentially compromising experimental results, product shelf-life, and biological activity.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for understanding, predicting, and troubleshooting the stability of this compound. By explaining the causality behind its degradation and providing validated protocols, this guide aims to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by four factors:
-
Light (UV/Visible): This is often the most significant factor. Chalcones are known to be photosensitive, undergoing isomerization or dimerization upon exposure to light.[1]
-
pH: The compound's stability is pH-dependent. Both strongly acidic and alkaline conditions can catalyze hydrolysis or other reactions.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation, leading to the formation of various byproducts. The presence of a hydroxyl group can influence its thermal decomposition profile.[4][5]
-
Oxidizing Agents: The electron-rich phenolic ring and the α,β-unsaturated system are susceptible to oxidation, which can lead to the formation of epoxides, cleavage products, or cyclized structures like aurones and flavones.[6]
Q2: How does the 2'-hydroxy group specifically impact the molecule's stability and degradation?
A2: The ortho-hydroxyl group plays a crucial role. It can form an intramolecular hydrogen bond with the carbonyl oxygen, which generally increases the stability of the molecule.[1] However, this same group makes the chalcone a precursor for oxidative cyclization reactions, leading to the formation of flavones or aurones, which are common degradation products under certain oxidative or thermal conditions.[6][7]
Q3: What role does the 5'-chloro substituent play in the degradation process?
A3: The chlorine atom at the 5'-position is an electron-withdrawing group. This influences the electron density of the aromatic ring and the acidity of the 2'-hydroxyl group. This can affect the molecule's susceptibility to nucleophilic attack and alter the kinetics of various degradation reactions. For instance, it can influence the rate of hydrolysis and the molecule's overall thermal stability profile.[4]
Q4: What are the best practices for storing solid this compound and its solutions?
A4:
-
Solid Form: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture. It should be kept in a cool, dark place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Solutions: Solutions are generally less stable than the solid compound. Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and store them at low temperatures (-20°C or -80°C). The choice of solvent is critical; polar aprotic solvents (e.g., DMSO, DMF) are common, but their purity must be high to avoid reactive impurities. Stability in alcohols like methanol and isopropanol has been noted to be better than in non-polar solvents for some chalcones.[1]
Section 2: Troubleshooting Guide for Experimental Instability
This section addresses common problems encountered during experiments and links them to potential degradation issues.
| Observed Problem | Potential Cause & Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis over a short time. | Photodegradation: This is the most likely cause if the experiment is conducted under ambient light. Action: Repeat the experiment under yellow light or in amber-colored labware. Prepare a "dark control" sample by wrapping it in aluminum foil and compare its chromatogram to the light-exposed sample. The most common photodegradation pathway is reversible E/Z (trans/cis) isomerization.[1] |
| A gradual color change (e.g., yellowing) of the solution. | Oxidative or pH-Induced Degradation: Exposure to atmospheric oxygen or a shift in the solution's pH can cause degradation. The 2'-hydroxy group is particularly susceptible to oxidation. Action: Degas your solvents before use or work under an inert atmosphere. Ensure the pH of your buffers and media is stable and appropriate for the compound. Oxidative cyclization can lead to colored aurone byproducts.[6] |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation in Assay Medium: The compound may be unstable under the assay conditions (e.g., pH 7.4, 37°C, presence of media components). Action: Perform a stability check. Incubate the compound in the assay medium (without cells or target proteins) for the duration of the experiment. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to quantify any degradation. |
| Precipitate formation in a solution that was previously clear. | Formation of Insoluble Degradants or Dimers: Photodimerization, a [2+2] cycloaddition reaction, can lead to the formation of less soluble cyclobutane dimers.[1] Alternatively, significant structural changes from hydrolysis or oxidation can alter solubility. Action: Analyze the precipitate if possible. Review the experimental conditions for light exposure and temperature fluctuations. Consider filtering the solution before use if stability cannot be fully controlled. |
Section 3: Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is essential. This process intentionally stresses the molecule to identify likely degradation products and validate the stability-indicating power of analytical methods.[8]
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to comply with the principles outlined in the ICH Q1A(R2) guideline. The goal is to achieve 5-20% degradation, which is sufficient for method validation without producing secondary products that are not relevant to normal storage conditions.[9][10]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology for Forced Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze it. This is your time-zero, unstressed control.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature, as chalcones can be very sensitive to base.[3] Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize with HCl, dilute, and analyze.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature and protected from light. Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours), dilute, and analyze.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a vial of the solid compound in an oven at 80°C.
-
Analyze samples at set time points (e.g., 24, 48, 72 hours).
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, expose a "dark control" sample, wrapped completely in aluminum foil, to the same temperature and humidity conditions.
-
Analyze both the exposed and dark control samples. A significant difference in degradation indicates photosensitivity.[1]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid). A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the formation of new chromophores.
Section 4: Key Degradation Pathways
Understanding the chemical transformations that this compound can undergo is essential for interpreting stability data.
Photodegradation Pathways
Upon exposure to UV radiation, two primary, often competing, reactions can occur.[1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Preventing Byproduct Formation in Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the Claisen-Schmidt condensation. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance reaction efficiency and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your chalcone synthesis experiments.
Q1: My TLC plate shows multiple spots, with one major byproduct. What's happening and how can I fix it?
A1: The presence of multiple spots on your TLC plate is a clear indicator of side reactions occurring alongside your main chalcone synthesis.[1] The most common byproduct is often a result of a Michael addition reaction, where the enolate of your starting ketone attacks the β-carbon of the newly formed chalcone.[2] This is especially prevalent with strong bases, high temperatures, and prolonged reaction times.[2]
Underlying Cause: The α,β-unsaturated carbonyl system of the chalcone product is an excellent Michael acceptor. The enolate of the starting ketone, a potent nucleophile, can add to this system in a 1,4-conjugate addition, leading to the formation of a Michael adduct.[2][3]
Strategies for Prevention:
-
Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly decrease the rate of the Michael addition.[2]
-
Choice of Base: Employing milder bases or a stoichiometric amount of a strong base that gets consumed during the reaction can limit the concentration of the enolate available to act as a Michael donor.[2]
-
Reaction Time: Closely monitor the reaction's progress using TLC.[4] Once the starting materials are consumed and the chalcone spot is prominent, work up the reaction to prevent the subsequent Michael addition.[2]
-
Alternative Synthesis Route: Consider a Wittig reaction between the corresponding ylide and benzaldehyde in water. This method avoids the basic conditions that promote Michael addition and can lead to higher yields and purity.[5]
Q2: I'm observing the self-condensation of my ketone starting material. How do I promote the desired cross-condensation?
A2: Self-condensation of the ketone is a competing reaction where the ketone's enolate attacks another molecule of the ketone instead of the aromatic aldehyde.[1] This reduces the yield of the desired chalcone.
Underlying Cause: The selectivity of the Claisen-Schmidt condensation relies on the higher electrophilicity of the aldehyde's carbonyl carbon compared to the ketone's, and the fact that aromatic aldehydes lack α-hydrogens, preventing their self-condensation.[1] However, if the ketone is particularly reactive or the reaction conditions are not optimized, self-condensation can become significant.
Strategies for Prevention:
-
Order of Addition: A common strategy is to add the base to a solution of the ketone to pre-form the enolate, and then slowly add the aldehyde to the reaction mixture. This ensures the enolate preferentially reacts with the more electrophilic aldehyde as it is introduced.
-
Stoichiometry: Using a slight excess of the aldehyde can help to ensure the ketone enolate reacts with the aldehyde rather than another molecule of the ketone.
-
Catalyst Choice: The choice of base can influence the equilibrium between the reactants and the enolate. Experimenting with different bases (e.g., NaOH, KOH, or milder bases like piperidine) can help optimize the reaction for your specific substrates.[6][7]
Q3: My reaction with an aromatic aldehyde lacking α-hydrogens is still producing byproducts, especially at higher temperatures. What could be the cause?
A3: When using an aromatic aldehyde that cannot enolize, the formation of byproducts at elevated temperatures, particularly with strong bases, often points to the Cannizzaro reaction.[8] This is a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[9]
Underlying Cause: The Cannizzaro reaction is favored under strongly basic conditions and at higher temperatures.[8][9] The hydroxide ion attacks the carbonyl carbon of the aldehyde, and the resulting intermediate then transfers a hydride to a second molecule of the aldehyde.
Strategies for Prevention:
-
Temperature Management: Avoid excessive heating. Many chalcone syntheses proceed efficiently at room temperature or with gentle warming.[8][10] If heating is necessary, conduct small-scale trials to find the optimal temperature that promotes chalcone formation without initiating the Cannizzaro reaction.[8]
-
Base Concentration: Use the minimum effective concentration of the base catalyst. High concentrations of a strong base will accelerate the Cannizzaro reaction.[8][11]
-
Reaction Monitoring: Use TLC to monitor the disappearance of the aldehyde.[4] If the reaction is complete, immediate workup will prevent the slower Cannizzaro reaction from consuming the remaining aldehyde.
Frequently Asked Questions (FAQs)
What is the fundamental reaction for synthesizing chalcones?
The most common method is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (typically an acetophenone) that has α-hydrogens.[1][12] The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1]
Why is a base like NaOH or KOH typically used as the catalyst?
Base catalysis is preferred because it efficiently generates the nucleophilic enolate from the ketone.[1][13] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[14][15] The selectivity of the Claisen-Schmidt reaction is enhanced because aromatic aldehydes, such as benzaldehyde, do not have α-hydrogens and therefore cannot form an enolate themselves, which prevents self-condensation of the aldehyde.[1]
What are the advantages of "green chemistry" approaches like solvent-free grinding?
Green chemistry methods reduce environmental impact and can improve reaction efficiency.[16] Solvent-free grinding, which involves physically grinding the solid reactants with a solid catalyst (e.g., NaOH), eliminates the need for hazardous organic solvents.[1][16] This technique often leads to shorter reaction times, simpler product isolation through filtration, and high product yields.[1][16]
How can I effectively monitor the progress of my chalcone synthesis?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the reaction.[4] By spotting the reaction mixture over time, you can qualitatively assess the consumption of the starting materials and the formation of the chalcone product.[4] The reaction is generally considered complete when the starting material spots have significantly diminished or disappeared, and the product spot is prominent.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the desired Claisen-Schmidt condensation pathway and the formation of common byproducts.
Caption: Desired chalcone synthesis pathway and common side reactions.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes the impact of key parameters on byproduct formation in Claisen-Schmidt condensations.
| Parameter | Effect on Michael Addition | Effect on Ketone Self-Condensation | Effect on Cannizzaro Reaction | Recommendation for High Purity |
| Temperature | Increased at higher temperatures[2] | Can increase with temperature | Significantly promoted by high temperatures[8] | Run at room temperature or with gentle heating; avoid excessive heat.[8] |
| Base | Promoted by strong bases[2] | Dependent on base strength and concentration | Requires a strong base[9] | Use a milder base or a stoichiometric amount of a strong base.[2] |
| Reaction Time | Increases with prolonged time[2] | Can increase if aldehyde is consumed | Can become significant over long periods | Monitor reaction by TLC and work up promptly upon completion.[2][4] |
| Stoichiometry | Promoted by excess ketone[2] | Favored if ketone is in excess | Independent of ketone/aldehyde ratio | Use equimolar amounts or a slight excess of the aldehyde. |
| Solvent | Can be influenced by solvent polarity | Solvent choice can affect solubility and reactivity | Can occur in various protic solvents | Consider solvent-free grinding for cleaner reactions.[16] |
Detailed Experimental Protocols
Protocol 1: Standard Base-Catalyzed Chalcone Synthesis with Minimized Byproducts
This protocol is a standard procedure with modifications to reduce side reactions.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol in a round-bottom flask.[17]
-
Cool the mixture in an ice bath with constant stirring.[2]
-
Slowly add the 10% NaOH solution dropwise to the cooled mixture over 15-20 minutes.[2]
-
Continue stirring in the ice bath and monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).[4][18]
-
Once the starting materials are consumed (typically 1-3 hours), acidify the mixture with dilute HCl to precipitate the crude chalcone.[2][19]
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the pure chalcone.[1][18]
Protocol 2: Solvent-Free Synthesis by Grinding
This "green" protocol is an efficient alternative that often minimizes byproducts.[16]
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Solid sodium hydroxide (NaOH) (1.0 eq)
-
Mortar and pestle
Procedure:
-
Place the substituted acetophenone, substituted benzaldehyde, and solid NaOH in a mortar.[1][16]
-
Grind the mixture with a pestle. The reaction often initiates within minutes, indicated by the mixture becoming a paste and changing color.[1][18]
-
Continue grinding for the recommended time (e.g., 10-30 minutes) or until TLC analysis shows completion.
-
Add cold water to the mortar and continue to grind to break up the solid mass.
-
Collect the crude product by suction filtration and wash thoroughly with water.[1][16]
-
The product is often of high purity but can be recrystallized from 95% ethanol if necessary.[1][16]
References
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
AIP Publishing. (2023). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
YouTube. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. Retrieved from [Link]
-
ResearchGate. (2024). How to improve the yield of chalcone synthesis?. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the yield of chalcone in model reaction (3b). Retrieved from [Link]
-
ResearchGate. (2023). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?. Retrieved from [Link]
-
Prezi. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link]
-
Pearson+. (n.d.). In a Claisen-Schmidt condensation between acetophenone and benzal.... Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
National Institutes of Health. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. prezi.com [prezi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. In a Claisen-Schmidt condensation between acetophenone and benzal... | Study Prep in Pearson+ [pearson.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. youtube.com [youtube.com]
Navigating the Purification Maze: A Technical Support Guide for Chlorinated Chalcones
For Immediate Release
For researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated chalcones, the path from crude product to a highly purified compound can be fraught with challenges. This technical support center provides a comprehensive guide to troubleshooting common purification issues, ensuring the integrity and success of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My chlorinated chalcone "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a frequent obstacle in the recrystallization of chalcones, occurring when the compound's melting point is lower than the solution's temperature or when substantial impurities are present, leading to freezing-point depression.[1] To address this, consider the following strategies:
-
Increase Solvent Volume: The rapid precipitation from a highly concentrated solution might be the culprit. Reheat the solution to dissolve the oil and introduce a small amount of additional hot solvent to lower the saturation level. Allow for a slower cooling process.[1]
-
Adjust Cooling Temperature: If you are using a solvent with a high boiling point, the solution's temperature may exceed the melting point of your chalcone. In such cases, re-dissolve the compound and let the solution cool slightly before placing it in an ice bath.[1]
-
Modify the Solvent System: Opt for a solvent with a lower boiling point. When using a mixed solvent system (e.g., ethanol/water), dissolve your compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) at a reduced temperature.[1]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites, encouraging crystal growth.[1]
-
Seeding: Introduce a tiny, pure crystal of your chlorinated chalcone (a "seed crystal") to the cooling solution before it becomes cloudy. This provides a template for crystallization.[1]
-
-
Preliminary Purification: Impurities can significantly depress the melting point. A pre-purification step, such as washing the crude product or a preliminary run through a short silica column, can be beneficial.[1]
Q2: I'm observing co-elution of my chlorinated chalcone with impurities during column chromatography. How can I improve separation?
A2: Co-elution is a common challenge, especially when dealing with structurally similar byproducts. Here’s how to enhance your chromatographic separation:
-
Optimize the Solvent System: The polarity of your mobile phase is critical.
-
Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Solvent Selectivity: Experiment with different solvent combinations. For instance, replacing a hexane/ethyl acetate system with a dichloromethane/methanol or a toluene/acetone system can alter the selectivity of the separation due to different interactions with the stationary phase.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider alternatives if you're facing persistent separation issues.
-
Alumina: Basic or neutral alumina can be effective for separating certain chlorinated chalcones, especially if your compound is sensitive to the acidic nature of silica.
-
Reversed-Phase Chromatography: For highly polar chalcones or impurities, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
-
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Q3: My purified chlorinated chalcone appears to be degrading, indicated by a color change or the appearance of new spots on TLC. What could be the cause and how can I prevent it?
A3: The stability of chlorinated chalcones can be influenced by several factors, particularly exposure to light and air, and residual acid or base from the synthesis.
-
Light Sensitivity: Many chalcones are photosensitive and can undergo isomerization or degradation upon exposure to UV light. It is advisable to work in a fume hood with the sash lowered to minimize light exposure and to store samples in amber vials or wrapped in aluminum foil.
-
Oxidation: The α,β-unsaturated ketone moiety in chalcones can be susceptible to oxidation. To mitigate this, consider degassing your solvents and storing the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Residual Catalysts: Incomplete removal of acidic or basic catalysts from the synthesis (e.g., HCl or NaOH) can lead to degradation over time. Ensure thorough washing and neutralization steps during the workup. If necessary, a final wash of the organic layer with a saturated sodium bicarbonate solution (to remove acid) or dilute ammonium chloride solution (to remove base) can be beneficial.
-
Storage Conditions: For long-term storage, keep the purified chlorinated chalcone in a cool, dark, and dry place, preferably under an inert atmosphere.
Section 2: Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of chlorinated chalcones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not dissolve in hot solvent. | Incorrect solvent choice (too non-polar). | Select a more polar solvent. Refer to solvent miscibility charts and consider a mixed solvent system. |
| Product crystallizes too quickly upon cooling. | Solution is too concentrated. | Reheat the solution and add more hot solvent to achieve a less saturated solution. |
| No crystals form, even after prolonged cooling. | Solution is too dilute; compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, consider a different solvent or a mixed solvent system where your compound is less soluble at cooler temperatures. |
| Colored impurities remain in the crystals. | Impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Low recovery of purified product. | Premature crystallization during hot filtration; using too much solvent. | Ensure the filtration apparatus is pre-heated. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Guide 2: Column Chromatography Troubleshooting
This guide addresses common problems faced during the purification of chlorinated chalcones using column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Repack the column carefully, ensuring a uniform and compact bed. Use the "slurry method" for packing for best results. |
| Bands are streaking or tailing. | Sample is not soluble in the mobile phase; column is overloaded; interaction with acidic silica. | Pre-adsorb the sample onto a small amount of silica before loading it onto the column. Reduce the amount of sample loaded. Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize active sites on the silica gel. |
| Poor separation between spots. | Inappropriate mobile phase polarity. | Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. |
| Product elutes too quickly or too slowly. | Mobile phase is too polar or too non-polar. | Adjust the solvent ratio. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow it down. |
Section 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of a Chlorinated Chalcone
-
Solvent Selection: Begin by testing the solubility of your crude chlorinated chalcone in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) in small test tubes. A suitable recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat for 5-10 minutes.
-
Hot Filtration (if decolorized): Pre-heat a funnel with a fluted filter paper and another Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Scratching the inside of the flask with a glass rod can help induce crystallization.[2] Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography of a Chlorinated Chalcone
-
TLC Analysis: Develop a TLC system that gives good separation of your chlorinated chalcone from its impurities. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Secure a glass column vertically. Pack the column with silica gel using the "slurry method" (mixing the silica gel with the initial mobile phase solvent and pouring it into the column).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure chlorinated chalcone and remove the solvent using a rotary evaporator.
Section 4: Visualizing the Workflow
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Section 5: Purity Assessment
Ensuring the purity of your final chlorinated chalcone is paramount. The following analytical techniques are recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities will broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.
By following these guidelines and troubleshooting steps, researchers can overcome the challenges associated with the purification of chlorinated chalcones, leading to higher quality compounds for further research and development.
References
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: [Link]
-
SATHYABAMA Institute of Science and Technology. Synthesis and Characterization of Chalcone. Available from: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-5'-chlorochalcone
Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-chlorochalcone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable chalcone derivative. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your synthetic protocols.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of various biologically active compounds, including flavonoids and other heterocyclic structures.[1] Its α,β-unsaturated ketone core makes it a versatile precursor for numerous pharmacological agents.[2][3] The reliable and scalable synthesis of this compound is therefore of paramount importance in medicinal chemistry and drug discovery. The most common synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between 2'-hydroxy-5'-chloroacetophenone and benzaldehyde.[4][5] While straightforward in principle, scaling up this reaction can present several challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when undertaking the synthesis of this compound.
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between 2'-hydroxy-5'-chloroacetophenone and benzaldehyde.
Caption: General reaction scheme for the synthesis of this compound.
Q2: Which base catalyst is most effective for this synthesis?
Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for the Claisen-Schmidt condensation to produce chalcones.[6][7] The choice between them often comes down to solubility in the chosen solvent system and cost-effectiveness for large-scale production. For this specific synthesis, sodium hydroxide has been shown to provide excellent catalytic activity.[8][9]
Q3: What are the recommended starting materials?
The primary starting materials are 2'-hydroxy-5'-chloroacetophenone and benzaldehyde. The purity of these reagents is crucial for achieving a high yield and minimizing side reactions. It is advisable to use freshly distilled benzaldehyde to remove any benzoic acid, which can interfere with the reaction.
Q4: What is a typical yield for this reaction on a lab scale?
With an optimized protocol, yields of this compound can be quite high, often exceeding 80%.[10][11] For instance, a synthesis of a similar derivative, 2'-hydroxy-5'-chloro-4-methoxychalcone, reported a yield of 60.06%.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low or No Product Yield
A low or complete lack of product is a frequent issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Analysis:
-
Reagent Purity is Paramount: The presence of impurities, especially acidic ones like benzoic acid in benzaldehyde, can neutralize the base catalyst, thereby inhibiting the reaction.[12] Always use high-purity starting materials.
-
Base Activity and Concentration: The concentration of the base is critical. While a strong base is necessary, excessively high concentrations can promote unwanted side reactions.[12] Ensure your base solution is accurately prepared and fresh.
-
Temperature Control: This reaction is typically exothermic. Maintaining a low temperature, often around 0°C, is crucial to prevent the formation of by-products and favor the desired chalcone.[8][9]
-
Mixing Efficiency: On a larger scale, ensuring homogenous mixing is vital for the reaction to proceed to completion. Inadequate stirring can lead to localized "hot spots" and incomplete conversion.[12]
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Common Side Reactions:
-
Cannizzaro Reaction: If the reaction temperature is too high or the base concentration is excessive, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[2]
-
Self-Condensation of Acetophenone: The 2'-hydroxy-5'-chloroacetophenone can react with itself, especially if the benzaldehyde is added too slowly or if its reactivity is low.
-
Michael Addition: The product chalcone can sometimes react with another enolate, leading to the formation of a Michael adduct.
Mitigation Strategies:
| Side Reaction | Primary Cause | Recommended Solution |
| Cannizzaro Reaction | High temperature, excess base | Maintain reaction temperature at 0°C; use the optimal concentration of base.[8][9] |
| Self-Condensation | Slow addition of aldehyde | Ensure benzaldehyde is present in the correct stoichiometric amount from the start. |
| Michael Addition | Prolonged reaction time, excess enolate | Monitor the reaction closely by TLC and quench it once the starting materials are consumed. |
Problem 3: Product Purification Challenges
Even with a good yield, isolating the pure this compound can be challenging.
Common Purification Issues and Solutions:
-
Oily Product: The crude product may initially appear as an oil. Vigorous stirring or scratching the inside of the flask can often induce crystallization.[13]
-
Recrystallization Difficulties: Finding a suitable solvent for recrystallization is key. Ethanol is often effective for chalcones.[14] If the product remains impure after one recrystallization, a second recrystallization or column chromatography may be necessary.
-
Persistent Impurities: If TLC analysis shows persistent impurities, column chromatography is the most effective purification method. A common eluent system is a mixture of hexane and ethyl acetate.[14]
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Optimized Lab-Scale Synthesis
This protocol is optimized for high yield and purity on a laboratory scale.[1][8][9]
Materials:
-
2'-Hydroxy-5'-chloroacetophenone (0.05 mol)
-
Benzaldehyde (0.05 mol)
-
Isopropyl alcohol (IPA) (50 mL)
-
40% Aqueous Sodium Hydroxide (NaOH) solution (20 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-5'-chloroacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add 20 mL of a 40% aqueous solution of sodium hydroxide to the stirred mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Continue stirring the reaction at 0°C for approximately 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~5.
-
Filtration and Washing: Filter the resulting solid precipitate and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature.
Protocol 2: Solvent-Free Synthesis
For a greener and potentially more scalable approach, a solvent-free method can be employed.[14][15][16]
Materials:
-
2'-Hydroxy-5'-chloroacetophenone (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Solid Sodium Hydroxide (1 equivalent)
-
Mortar and pestle
Procedure:
-
Grinding: In a mortar, combine the 2'-hydroxy-5'-chloroacetophenone and benzaldehyde.
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide to the mixture.
-
Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically turn into a paste and may solidify.
-
Isolation: Add water to the mortar and break up the solid.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with water.
-
Drying: Dry the purified product.
Workflow for Scaling Up Synthesis
Caption: A logical workflow for scaling up the synthesis of this compound.
References
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry.
-
Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone - AIP Publishing. Available at: [Link]
-
Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product - MDPI. Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available at: [Link]
-
Various types of catalysts used in Claisen‐Schmidt condensation reactions - ResearchGate. Available at: [Link]
-
Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - NIH. Available at: [Link]
-
SYNTHESIS OF CHALCONES - Jetir.Org. Available at: [Link]
-
Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. - ResearchGate. Available at: [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct. Available at: [Link]
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - MDPI. Available at: [Link]
-
Synthesis and biological activity of chlorochalcone derivative - AIP Publishing. Available at: [Link]
-
Optimization of Synthetic Condition for 2'hydroxy Chalcone by using Mixture Design. Available at: [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PubMed Central. Available at: [Link]
-
SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE | TSI Journals. Available at: [Link]
-
Synthesis and toxicity test of 2'-hydroxy-5'-chloro-3,4-dymethoxychalcone - Unmul Repository. Available at: [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone | Scilit. Available at: [Link]
- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents.
-
Synthesis of the 2′-hydroxychalcone derivatives by Claisen-Schmidt reaction. Available at: [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone - Asian Journal of Research in Chemistry. Available at: [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone | Request PDF - ResearchGate. Available at: [Link]
-
Solvent-Free Synthesis of Chalcones | Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]
-
(PDF) Solvent Free Synthesis of Chalcones and their Antibacterial Activities - ResearchGate. Available at: [Link]
-
Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Publishing. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. Available at: [Link]
-
2'-Hydroxy-5'-chloroacetophenone - ChemBK. Available at: [Link]
-
A Review: Green Synthesis of Chalcone - Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]
-
Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds - ResearchGate. Available at: [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
Problem in chalcone synthesis. - ResearchGate. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. Available at: [Link]
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reaction monitoring techniques for chalcone synthesis
<clear>## Technical Support Center: Reaction Monitoring for Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis. Here, we move beyond mere procedural lists to offer a comprehensive resource grounded in scientific principles and extensive field experience. Our goal is to empower you to effectively monitor your reactions, troubleshoot common issues, and confidently interpret your results.
The Critical Role of Reaction Monitoring
Chalcones, characterized by their α,β-unsaturated ketone core, are pivotal intermediates in flavonoid biosynthesis and possess a wide spectrum of biological activities, making them a focal point in medicinal chemistry.[1][2] The Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and a ketone, is the most common synthetic route.[1][3][4]
Effective reaction monitoring is not merely a quality control step; it is fundamental to optimizing yield, minimizing side reactions (such as the Cannizzaro reaction), and determining the precise endpoint of the reaction.[3][5][6] This guide will walk you through the most effective techniques, from the rapid, qualitative assessment offered by Thin-Layer Chromatography (TLC) to the quantitative power of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chalcone synthesis.[1][5] It allows for the visual assessment of the consumption of starting materials (aldehydes and ketones) and the formation of the chalcone product.[1][5]
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluent).[1] In chalcone synthesis, the product is generally less polar than the starting aldehyde. By selecting an appropriate mobile phase, clear separation between reactants and products can be achieved.[1]
Step-by-Step Protocol for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spotting:
-
Dissolve small amounts of your starting aldehyde and ketone in a suitable solvent (e.g., ethyl acetate) to serve as standards.
-
Using separate capillary tubes, apply small spots of each standard and a spot of the reaction mixture onto the origin line. Ensure the spots are small and distinct.[5]
-
A "co-spot," where the reaction mixture is spotted on top of the starting material spots, can aid in confirming identity.
-
-
Development:
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
After the plate has dried, visualize the spots under a UV lamp (typically at 254 nm).[5][7] Aromatic compounds, including chalcones and the starting materials, are usually UV-active and will appear as dark spots.[1] Circle the spots with a pencil.
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[5]
-
Monitor the reaction by comparing the intensity of the starting material spots to the product spot over time. The reaction is considered complete when the starting material spots have significantly diminished or disappeared, and the product spot is prominent.[1]
-
Troubleshooting Guide & FAQs for TLC
Q1: My product spot and one of the starting material spots have very similar Rf values. How can I improve separation?
-
Adjust Eluent Polarity: Systematically vary the ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[5] Even small adjustments can significantly improve resolution. A common starting point is a hexane:ethyl acetate mixture.[6]
-
Try Different Solvents: If adjusting the ratio is ineffective, consider switching to a different solvent system, such as dichloromethane/hexane or toluene/ethyl acetate.[5]
-
Focus on a Different Reactant: If the chalcone and acetophenone spots are difficult to resolve, focus on monitoring the disappearance of the benzaldehyde spot, which often has a more distinct Rf value.[6]
Q2: I'm seeing significant streaking on my TLC plate. What's causing this?
-
Sample Overload: Applying too much sample to the plate is a common cause of streaking. Try diluting your reaction mixture sample before spotting.
-
Acidic/Basic Impurities: If your reaction is run under strongly acidic or basic conditions, residual catalyst can cause streaking. Try neutralizing a small aliquot of the reaction mixture before TLC analysis.[5]
-
Compound Instability: Some chalcones can be unstable on the acidic surface of silica gel, leading to decomposition and streaking.[5] Consider using alumina plates or running a 2D-TLC to check for stability.[5]
Q3: No product spot is visible on the TLC plate, even after several hours.
-
Incorrect Eluent System: Your product may be too polar (stuck on the baseline) or too non-polar (ran with the solvent front). Try running two plates with significantly different polarity eluents to locate the product spot.
-
Reaction Not Initiated: Confirm that the catalyst was added and that the reaction conditions (temperature, stirring) are appropriate.
-
Product Decomposition: As mentioned, the product may be degrading on the silica gel plate.[5]
Section 2: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of chalcone synthesis, HPLC is the method of choice.[8] It provides accurate data on reactant consumption, product formation, and the emergence of any byproducts.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is typically used for chalcone analysis.[8] A non-polar stationary phase (like a C18 column) is used with a polar mobile phase (e.g., a methanol-water or acetonitrile-water mixture).[8][9] The less polar chalcone product is retained longer on the column, resulting in a later elution time compared to the more polar starting materials.[8] UV detection is highly effective, as chalcones have strong absorbance in the 310-390 nm range.[8]
Typical HPLC Conditions for Chalcone Analysis
| Parameter | Typical Setting |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) or Acetonitrile:Buffer (60:40, v/v)[8] |
| Flow Rate | 0.8 - 1.2 mL/min[8] |
| Column Temperature | 30-40 °C[8] |
| Detection | UV at 310 - 370 nm[8] |
| Injection Volume | 10 - 20 µL[8] |
Step-by-Step Protocol for HPLC Monitoring
-
Standard Preparation: Prepare primary stock solutions (e.g., 1000 µg/mL) of the starting materials and the purified chalcone product in the mobile phase.[8] Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
-
-
Analysis: Inject the prepared standards and reaction samples onto the equilibrated HPLC system.
-
Quantification: Use the calibration curves generated from the standards to determine the concentration of reactants and product in the reaction mixture at each time point.
Troubleshooting Guide & FAQs for HPLC
Q1: I'm observing peak fronting or tailing in my chromatograms. What should I do?
-
Sample Overload: This is a common cause of peak distortion. Try decreasing the concentration of your injected sample.
-
Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the mobile phase.[10] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Column Contamination: Impurities from previous runs can affect peak shape. Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column itself may need replacement.
Q2: My retention times are drifting between runs. How can I stabilize them?
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Increase the equilibration time if necessary.[11]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase carefully.[10][11]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly impact retention times.[11]
Q3: I'm seeing poor resolution between my chalcone peak and a starting material peak.
-
Optimize Mobile Phase: Adjust the ratio of your organic solvent and water/buffer. A small change can sometimes be enough to improve separation.
-
Change Stationary Phase: If you are using a standard C18 column, consider an aryl-based stationary phase, which can offer different selectivity for aromatic compounds through π-π interactions.[12]
-
Adjust Temperature: Modifying the column temperature can alter the selectivity of the separation.[12]
Section 3: Spectroscopic Techniques (NMR and UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for monitoring chalcone synthesis, providing detailed structural information and allowing for the quantification of reactants and products directly in the reaction mixture.[13]
-
Monitoring Progress: By taking ¹H NMR spectra of the reaction mixture over time, you can monitor the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the vinylic proton signals of the chalcone (typically between 7-8 ppm).[13][14][15]
-
In Situ Monitoring: Real-time reaction monitoring can be performed directly in an NMR tube, allowing for kinetic studies and the potential identification of reaction intermediates.[16]
Troubleshooting NMR Monitoring:
-
Q: The peaks in my crude reaction mixture are broad.
-
A: This can be due to the presence of paramagnetic species or high viscosity. Diluting the sample may help. Ensure the sample is properly shimmed.
-
-
Q: I'm having trouble integrating the signals accurately due to overlap.
-
A: Try using a higher field NMR spectrometer for better signal dispersion. Alternatively, focus on well-resolved signals that are unique to each component for quantification.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simple and rapid method for monitoring the formation of the chalcone product.
-
Principle: Chalcones exhibit strong absorbance in the UV-Vis spectrum, typically with a maximum wavelength (λmax) between 340-390 nm, which is characteristic of the extended conjugated system.[8] The starting materials (benzaldehyde and acetophenone) absorb at lower wavelengths.
-
Application: By monitoring the increase in absorbance at the λmax of the chalcone, the progress of the reaction can be followed.[17] A recently developed method allows for the quantification of total chalcone content using antimony pentachloride, which forms a colored complex with chalcones that can be measured spectrophotometrically at 390 nm.[18][19]
Troubleshooting UV-Vis Monitoring:
-
Q: The absorbance reading is unstable.
-
A: Ensure the sample is homogenous and free of air bubbles. Allow the spectrophotometer to warm up and stabilize before taking measurements.
-
-
Q: My results are not reproducible.
-
A: Use high-purity solvents for dilutions. Ensure accurate and consistent pipetting.
-
Workflow and Decision Making
The choice of monitoring technique depends on the specific requirements of your research.
Caption: Decision workflow for selecting the appropriate reaction monitoring technique.
References
-
The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Dianhar, H. (2023). Green synthesis of chalcones derivatives. ResearchGate. Retrieved from [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. Jetir.org. Retrieved from [Link]
-
da Silva, J. L., et al. (2025). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. MethodsX. Retrieved from [Link]
-
Al-Mawsawi, L. Q., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2021). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]
- Hwang, D., et al. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry.
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Al-Mawsawi, L. Q., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Center for Biotechnology Information. Retrieved from [Link]
-
Tran, T. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]
- ResearchGate. (2020). Preparing Students for Research: Synthesis of Substituted Chalcones as a Comprehensive Guided-Inquiry Experience.
-
Hwang, D., et al. (2011). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. PubMed. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series.... Retrieved from [Link]
- International Journal of Advance Research, Ideas and Innovations in Technology. (2022).
-
da Silva, J. L., et al. (2025). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. PubMed. Retrieved from [Link]
- ResearchGate. (n.d.).
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). Problem in chalcone synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Retrieved from [Link]
-
Praxilabs. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Praxilabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
PharmaTutor. (2018). A Review on Chalcones Synthesis and their Biological Activity. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews.
- Kumar, A., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules.
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Validation & Comparative
The Enhanced Antimicrobial Efficacy of 2'-Hydroxy-5'-chlorochalcone: A Comparative Analysis
A Technical Guide for Researchers in Drug Discovery and Development
In the escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that exhibit potent and broad-spectrum activity. Among these, chalcones (1,3-diphenyl-2-propen-1-one) have emerged as a privileged structure, demonstrating a wide array of pharmacological properties, including significant antimicrobial effects.[1][2] Modifications to the two aromatic rings (Ring A and Ring B) of the chalcone backbone have been shown to dramatically influence their biological activity. This guide provides an in-depth comparative analysis of 2'-Hydroxy-5'-chlorochalcone, examining its antimicrobial performance against other chalcone derivatives and elucidating the key structural motifs responsible for its enhanced potency.
Comparative Antimicrobial Activity: The Decisive Role of Substitution
The antimicrobial efficacy of chalcones is intrinsically linked to the nature and position of substituents on their aromatic rings.[2] Experimental data from various studies, summarized below, consistently demonstrate that specific substitutions can transform a modestly active compound into a potent antimicrobial agent. Our focus, this compound, exemplifies this principle.
A pivotal study directly compared the antimicrobial activity of 2'-hydroxychalcone with its chlorinated derivatives, including 5'-chloro-2'-hydroxychalcone. The results unequivocally showed that the introduction of a chlorine atom significantly enhanced the inhibitory effects against a panel of microorganisms.[1] Specifically, chalcones substituted with a chlorine atom demonstrated greater efficacy in inhibiting the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans when compared to the unsubstituted 2'-hydroxychalcone.[1][3]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Chalcones
| Compound | Substituents | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference(s) |
| This compound | 2'-OH, 5'-Cl | Potent Activity | Potent Activity | Potent Activity | [1] |
| 2'-Hydroxychalcone | 2'-OH | Lower Activity | Lower Activity | Lower Activity | [1] |
| 4-Chlorochalcone | 4-Cl | Moderate Activity | Moderate Activity | Moderate Activity | [4] |
| 4-Hydroxychalcone | 4-OH | Variable Activity | Variable Activity | Variable Activity | [5] |
| 2',4'-Dihydroxychalcone | 2'-OH, 4'-OH | 12.5 | - | - | [5] |
| 4-Nitrochalcone | 4-NO₂ | 471 (MIC₅₀) | - | - | [6] |
| 2-Trifluoromethylchalcone | 2-CF₃ | 15.6 | 31.25 | 15.62 | [4][7] |
| 3-Trifluoromethylchalcone | 3-CF₃ | 7.81 | 15.6 | 31.25 | [7] |
Note: "Potent Activity" and "Lower Activity" are derived from qualitative comparisons in the cited literature where specific MIC values for this compound were not provided in a tabular format, but its superior efficacy to the parent compound was explicitly stated.[1]
Structure-Activity Relationship (SAR): Unpacking the Synergy of Hydroxyl and Chloro Groups
The superior antimicrobial performance of this compound is not coincidental but rather a direct consequence of the synergistic interplay between the 2'-hydroxyl group and the 5'-chloro substituent on Ring A.
The Influence of the 2'-Hydroxyl Group
The presence of a hydroxyl group at the 2' position of Ring A is a well-established determinant of enhanced biological activity in chalcones.[8][9][10] This functional group can participate in several key interactions:
-
Intramolecular Hydrogen Bonding: The 2'-hydroxyl group can form a hydrogen bond with the adjacent carbonyl oxygen. This interaction is believed to stabilize the molecule and may influence its conformation, potentially improving its interaction with microbial targets.[11]
-
Chelation of Metal Ions: The ortho-hydroxy-keto functionality can act as a chelating agent for essential metal ions within microbial cells, disrupting enzymatic processes and cellular homeostasis.
-
Enhanced Membrane Interaction: The hydroxyl group increases the polarity of the molecule, which can facilitate its interaction with and potential disruption of microbial cell membranes.
The Role of the 5'-Chloro Substituent
The introduction of a halogen, such as chlorine, onto the chalcone scaffold is a common strategy to boost antimicrobial potency.[12] Halogens are electron-withdrawing groups, and their presence can influence the molecule's properties in several ways:
-
Increased Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich membranes of microorganisms.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic distribution across the chalcone backbone, particularly affecting the reactivity of the α,β-unsaturated carbonyl system. This system is a known Michael acceptor and is thought to react with nucleophilic residues (such as cysteine thiols) in microbial enzymes and proteins, leading to their inactivation.[13]
-
Steric Hindrance: The position of the chlorine atom can introduce steric bulk, which may influence the binding affinity and selectivity of the chalcone for its molecular targets.
The combination of the 2'-hydroxyl and 5'-chloro groups in this compound creates a molecule with optimized electronic and steric properties for potent antimicrobial action.
Proposed Mechanism of Antimicrobial Action
While the precise molecular targets of many chalcones are still under investigation, a general mechanism of action has been proposed. Chalcones are believed to exert their antimicrobial effects through a multi-targeted approach, which contributes to their efficacy and may circumvent the development of resistance.
A plausible signaling pathway for the antimicrobial action of chalcones like this compound involves the following key steps:
-
Cell Membrane Interaction and Penetration: The chalcone's lipophilicity, enhanced by the chloro group, facilitates its passage across the microbial cell membrane. The hydroxyl group may also aid in initial interactions with membrane components.
-
Inhibition of Key Cellular Enzymes: Once inside the cell, the electrophilic α,β-unsaturated carbonyl system of the chalcone can react with nucleophilic residues in essential enzymes. This can disrupt critical metabolic pathways such as fatty acid synthesis, DNA replication (via inhibition of DNA gyrase), and cellular respiration.[13]
-
Disruption of Cellular Division: Chalcones have been shown to target proteins involved in cell division, such as the FtsZ protein, leading to the inhibition of bacterial replication.[13]
-
Inhibition of Efflux Pumps: Some chalcones can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antimicrobial agents.[5][13] This action can restore or enhance the susceptibility of resistant strains to antibiotics.
Below is a diagram illustrating this proposed multi-pronged mechanism of action.
Figure 1: Proposed multi-target antimicrobial mechanism of this compound.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a chalcone derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum, standardized to 0.5 McFarland turbidity
-
Chalcone stock solution (typically in DMSO)
-
Positive control (microorganism in broth without chalcone)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Chalcone Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the chalcone stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Inoculation: a. Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). b. Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. c. Add 100 µL of the diluted inoculum to each well containing the chalcone dilutions and the positive control well. The negative control well receives 100 µL of sterile broth.
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism being tested.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the chalcone at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Conclusion
References
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- Kostrzewa-Łenyk, A., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(17), 9718.
- Burmaoglu, S., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 688-693.
- Dhaliwal, J. S., et al. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology, 13, 1004392.
- Konečná, K., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Microbiology, 13, 946328.
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- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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- ResearchGate. (n.d.). MIC and MFC of chalcones against C. albicans (LABMIC 0105/0107) and C. tropicalis (LABMIC 0110/0111).
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- Patil, S. B., et al. (2012). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338.
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- Ngaini, Z., et al. (2016). Synthesis and antimicrobial studies of hydroxylated chalcone derivatives with variable chain length. Journal of Chemical and Pharmaceutical Research, 8(1), 610-615.
- Miri, R., et al. (2023). Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. Molecules, 28(22), 7569.
- Almekhlafi, S., et al. (2020). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(1), 61-68.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
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The Halogen Effect: A Comparative Guide to the Antioxidant Activity of Halogenated vs. Non-Halogenated Chalcones
For researchers and drug development professionals, the chalcone scaffold represents a privileged structure, a versatile backbone for synthesizing a multitude of biologically active compounds.[1] Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are extensively studied for their wide-ranging pharmacological effects, including anticancer, anti-inflammatory, and notably, antioxidant properties.[2][3] A key strategy in medicinal chemistry for optimizing the therapeutic potential of such scaffolds is the introduction of substituents, with halogens being a frequent choice.
This guide provides an in-depth comparison of the antioxidant activity of halogenated versus non-halogenated chalcones, grounded in experimental data. We will explore the structure-activity relationships (SAR) that govern their efficacy, detail the standardized methodologies for their evaluation, and explain the causal chemical principles behind the observed activities.
The Chemical Core of Chalcone Antioxidant Activity
The antioxidant potential of a chalcone is not incidental; it is intrinsically linked to its chemical architecture. The α,β-unsaturated ketone moiety and the nature of the substituents on its two aryl rings (commonly labeled Ring A and Ring B) are the primary determinants of its ability to neutralize reactive oxygen species (ROS).[2][4]
Several key features contribute to this activity:
-
Hydroxyl Groups (-OH): Phenolic hydroxyl groups are paramount. They can readily donate a hydrogen atom to a free radical, stabilizing it and forming a relatively stable phenoxy radical in the process.[2] The position and number of these groups significantly influence the antioxidant capacity.
-
The Enone System: The conjugated system of the α,β-unsaturated ketone can delocalize electrons, contributing to the stability of the radical species formed after scavenging. The integrity of this double bond is often crucial for maintaining high antioxidant activity.[2]
-
Other Electron-Donating Groups: Substituents like methoxy (-OCH3) and amino (-NH2) groups can also enhance antioxidant activity by increasing the electron density on the aromatic rings, making hydrogen atom donation more favorable.[1]
The Halogen Factor: Modulating Activity Through Electronegativity and Sterics
Introducing a halogen (Fluorine, Chlorine, Bromine, Iodine) onto one or both aryl rings has a profound, albeit complex, effect on the molecule's antioxidant capacity. Halogens exert a dual electronic influence:
-
Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect can, in principle, hinder the molecule's ability to donate a hydrogen atom, thereby reducing antioxidant activity.
-
Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect can counteract the inductive effect. The strength of this +M effect decreases down the group (F > Cl > Br > I).
The net result depends on the specific halogen, its position on the ring (ortho, meta, or para), and the presence of other functional groups.
Caption: General chemical structure of a chalcone, highlighting the two aryl rings and the central enone bridge.
Comparative Analysis: Experimental Evidence
The true impact of halogenation is revealed through experimental data. The antioxidant activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.
Studies have shown that halogen substitution can either enhance or diminish antioxidant potential. For instance, one study found that 2-bromo, 2-fluoro, and 4-fluoro substituted chalcones exhibited better radical scavenging activity than their chlorine-substituted counterparts.[5] Specifically, a 2-bromo-4'-methoxy chalcone was identified as having the highest activity, while a 2-chloro-4'-methoxy chalcone showed poor activity in several assays.[5]
Conversely, other research has demonstrated that adding bromine across the central double bond of a chalcone leads to a significant decrease in its antioxidant capacity.[2] This underscores the importance of the α,β-unsaturated system for radical scavenging.[2] The position of the halogen is also critical; an ortho-positioned chlorine on Ring B was shown to have a strong inhibitory effect on MAO-B, an enzyme linked to oxidative stress.[6]
Table 1: Comparative Antioxidant Activity (DPPH Scavenging) of Chalcone Derivatives
| Compound ID | Ring A Substituent | Ring B Substituent | Antioxidant Activity (% Inhibition or IC50) | Reference |
| Non-Halogenated | ||||
| Chalcone 3b | 4'-Hydroxy | 4-Methoxy | 86.94% inhibition @ 10 µg/mL | [2] |
| Chalcone 3c | 4'-Hydroxy | 3,4-Dimethoxy | 43.67% inhibition @ 2 µg/mL | [2] |
| Halogenated | ||||
| 2-Bromo-4'-methoxy chalcone | 4'-Methoxy | 2-Bromo | Highest Activity among tested halogenated chalcones | [5] |
| 2-Fluoro-4'-methoxy chalcone | 4'-Methoxy | 2-Fluoro | Better activity than chloro-substituted | [5] |
| 4-Fluoro-4'-methoxy chalcone | 4'-Methoxy | 4-Fluoro | Better activity than chloro-substituted | [5] |
| 2-Chloro-4'-methoxy chalcone | 4'-Methoxy | 2-Chloro | Poor Activity among tested halogenated chalcones | [5] |
| Compound 7c (Brominated 3c) | 4'-Hydroxy | 3,4-Dimethoxy | 6.44% inhibition @ 2 µg/mL (Activity decreased from 43.67%) | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Standardized Methodologies for Assessment
To ensure the trustworthiness and reproducibility of antioxidant activity data, standardized in vitro assays are employed. These protocols provide a self-validating system when performed with appropriate controls, such as a known antioxidant standard like ascorbic acid or butylated hydroxytoluene (BHT).[5][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable methods.[2][7]
-
Principle: DPPH is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at ~517 nm.[4] The degree of discoloration indicates the scavenging potential of the test compound.
-
Experimental Protocol:
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[7][8] A series of dilutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) are also prepared.[7][8]
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the test compound. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a UV-Vis spectrophotometer. A control sample (containing only the solvent and DPPH) is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds.
-
Principle: ABTS is reacted with a strong oxidizing agent (like potassium persulfate) to generate the blue-green ABTS radical cation (ABTS•+).[4] In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form. The reduction in absorbance, typically measured at ~734 nm, is proportional to the antioxidant's activity.[4]
-
Experimental Protocol:
-
Radical Generation: The ABTS•+ solution is prepared by mixing ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[4][9]
-
Reaction: The ABTS•+ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance. Then, various concentrations of the test chalcone are added.
-
Measurement: The decrease in absorbance is recorded after a set incubation time.
-
Calculation: The scavenging percentage and IC50 value are calculated similarly to the DPPH assay.
-
Caption: A generalized workflow for determining antioxidant activity using radical scavenging assays like DPPH or ABTS.
Conclusion and Future Perspectives
The decision to halogenate a chalcone in the pursuit of enhanced antioxidant activity is not straightforward. The evidence indicates that the type of halogen and its specific placement on the aryl rings are critical factors that can lead to either a significant improvement or a detrimental reduction in efficacy.
-
Key Takeaway: Halogenation is a viable strategy for modulating the antioxidant activity of chalcones, but it is not a guaranteed path to improvement. Fluoro and bromo substitutions, particularly at the ortho- and para-positions, appear promising, while chloro substitutions may be less effective.[5] Crucially, modifications that disrupt the α,β-unsaturated carbonyl system, such as bromination of the double bond, should be avoided as they severely compromise activity.[2]
-
Future Research: Future work should focus on systematic studies that compare all four halogens at various positions on both aromatic rings within a consistent molecular backbone. Combining experimental data with computational docking studies can provide deeper mechanistic insights into how these substitutions affect radical stability and interaction with biological targets. Such a comprehensive approach will enable a more predictive and rational design of next-generation chalcone-based antioxidants for therapeutic applications.
References
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. BioMed Research International, 2014, 876539. [Link]
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Rimal, B., et al. (2018). Halogen Substituted Chalcone as Potential Antioxidants: An In Vitro Study. ResearchGate. [Link]
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Venkatachalam, H., Nayak, Y., & Jayashree, B. S. (2012). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Drug Development and Research, 4(3), 244-250. [Link]
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Yilmaz, I., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules, 27(18), 6049. [Link]
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Deore, S. L., & Wankhede, S. B. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 16(4), 2326-2332. [Link]
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Gomha, S. M., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1030386. [Link]
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Lakhekar, S. N., Rahatikar, G. B., & Baseer, M. A. (2019). Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Current Pharma Research, 10(1), 3245-3249. [Link]
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Ferreira, R. J., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14605. [Link]
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Al-Ostath, A. I., et al. (2023). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Molecules, 28(19), 6814. [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(18), 4059. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2'-Hydroxy-5'-chlorochalcone
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of synthetic methodologies for 2'-Hydroxy-5'-chlorochalcone. This guide moves beyond mere procedural outlines to provide a critical comparison of prevalent and emerging techniques. As a key intermediate in the synthesis of flavonoids and other biologically active heterocycles, the efficient and reliable production of this chalcone is of paramount importance.[1][2] Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties, making their synthesis a focal point of medicinal chemistry.[3][4]
This document is structured to provide a holistic understanding, from the foundational principles of the classical Claisen-Schmidt condensation to the advantages offered by modern, sustainable alternatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.
Pillar 1: The Conventional Workhorse - Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis.[5] It is a base-catalyzed aldol condensation between an acetophenone (in this case, 2'-hydroxy-5'-chloroacetophenone) and a benzaldehyde, followed by a rapid dehydration step to yield the thermodynamically stable α,β-unsaturated ketone product.[6]
Reaction Principle and Mechanistic Insights
The reaction proceeds via the following key steps:
-
Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the ketone (2'-hydroxy-5'-chloroacetophenone), forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Adduct Formation: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the final chalcone, driven by the formation of a conjugated system spanning both aromatic rings.
Causality in Experimental Design
-
Choice of Base: Strong aqueous bases like NaOH or KOH are highly effective at generating the enolate required for the reaction to proceed.[3] The concentration and amount of the base are critical; sufficient base is needed to catalyze the reaction, but excess can lead to side reactions like Cannizzaro reactions with the aldehyde.[7]
-
Solvent System: Polar protic solvents like ethanol or isopropyl alcohol are commonly used as they effectively dissolve both the reactants and the base catalyst.[6][7] Isopropyl alcohol has been shown to be a particularly effective solvent for this reaction.[7]
-
Temperature Control: The reaction is typically conducted at low temperatures (0°C).[2][7] This is a crucial parameter to control. Lower temperatures slow down the rate of side reactions, leading to a cleaner reaction profile and a higher yield of the desired product with better purity.[7]
Optimized Experimental Protocol: Claisen-Schmidt Synthesis
This protocol is optimized for high yield and purity based on established methodologies.[2][7]
Materials:
-
2'-Hydroxy-5'-chloroacetophenone (1.0 eq.)
-
Benzaldehyde (1.0 eq.)
-
Isopropyl Alcohol (IPA)
-
40% Aqueous Sodium Hydroxide (NaOH) solution
-
10% Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 2'-hydroxy-5'-chloroacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of isopropyl alcohol.
-
Reaction Initiation: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Base Addition: Slowly add 20 mL of a 40% aqueous NaOH solution dropwise to the stirred mixture, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Maintain the reaction at 0°C with vigorous stirring for approximately 4 hours. Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.[6]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully acidify the mixture with 10% HCl until it is acidic to litmus paper. This will precipitate the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[6]
Pillar 2: Modern & Sustainable Alternatives
While effective, the classical Claisen-Schmidt condensation often involves significant solvent usage and can have long reaction times.[1] Green chemistry principles have driven the development of more sustainable alternatives.
Mechanochemical Synthesis (Ball Milling)
Mechanochemistry utilizes mechanical force (grinding, milling) to induce chemical reactions, often in the absence of a solvent.[8] This approach offers a significant leap in sustainability.
-
Principle: Reactants are placed in a milling vessel with grinding balls. The high-energy collisions provide the activation energy for the reaction. A solid catalyst, like KOH, is used.
-
Advantages: This method drastically reduces or eliminates the need for solvents, leading to a much higher E-Factor (environmental factor). Reaction times are often significantly shorter, and yields can be superior to solution-phase methods.[1][8]
-
Experimental Data: In a study on the synthesis of 2'-hydroxychalcones via ball milling, the reaction of 5'-chloro-2'-hydroxyacetophenone with various benzaldehydes yielded excellent results. For example, the reaction with 3,4-dimethoxybenzaldehyde gave a 95% yield.[8]
Wittig Reaction
The Wittig reaction offers a fundamentally different approach to forming the central C=C double bond of the chalcone.[9]
-
Principle: It involves the reaction of an aldehyde with a phosphorus ylide. For chalcone synthesis, the ylide would be generated from a phenacyl halide.
-
Advantages: The Wittig reaction is highly regioselective and can be more effective than aldol condensations when dealing with sterically hindered substrates.[9] An improved procedure using water as a solvent has been developed, enhancing its green credentials.[9]
-
Disadvantages: The primary drawback is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which must be separated from the product.[9]
Comparative Performance Analysis
The choice of synthetic method depends on the specific requirements of the researcher, including scale, available equipment, and desired purity. The table below provides an objective comparison based on reported data.
| Parameter | Optimized Claisen-Schmidt | Mechanochemical Synthesis | Wittig Reaction |
| Reaction Time | ~4 hours[7] | 30-60 minutes[8] | Varies (can be several hours)[9] |
| Typical Yield | High (>85%)[7] | Excellent (>90%)[8] | High to Excellent (>90%)[9] |
| Purity (Crude) | Good, may require recrystallization[9] | High[8] | High, but contains Ph₃P=O[9] |
| Solvent Usage | Moderate (IPA, Water)[7] | None or minimal (for workup)[8] | Low (Water) or Moderate (Organic)[9] |
| Sustainability | Fair | Excellent | Good (with aqueous protocol) |
| Simplicity | High | Moderate (requires ball mill) | Moderate (requires ylide prep) |
Validation Workflow: From Synthesis to Characterization
A robust synthesis is incomplete without rigorous validation of the final product. The following workflow ensures the identity and purity of the synthesized this compound.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude chalcone in a minimum amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
-
Thin-Layer Chromatography (TLC): Used to monitor reaction completion and assess the purity of the final product against the starting materials. A single spot indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural elucidation. For this compound, one would expect to see:
-
¹H NMR: Characteristic doublets for the α and β vinyl protons with a large coupling constant (J ≈ 15 Hz) confirming the trans configuration.[10][11] A singlet for the phenolic -OH proton, and distinct aromatic proton signals.
-
¹³C NMR: A signal for the carbonyl carbon around 193 ppm, and signals for the phenolic carbon (~163 ppm) and the vinyl carbons.[12]
-
-
Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch around 1640-1660 cm⁻¹, a broad O-H stretch for the phenol, and C=C stretching for the vinyl group and aromatic rings.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₁₅H₁₁ClO₂.[13]
Visualizing the Process
The following diagrams illustrate the core reaction mechanism and the overall experimental workflow.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General workflow from synthesis to final product validation.
Conclusion
The synthesis of this compound can be successfully achieved through several methods. The traditional Claisen-Schmidt condensation remains a reliable and accessible method, especially when optimized for temperature and solvent conditions.[7] However, for laboratories prioritizing sustainability and efficiency, mechanochemical synthesis presents a compelling alternative, offering excellent yields in shorter timeframes with minimal waste.[8] The Wittig reaction , while more complex in its setup, provides a robust option for specific applications where aldol chemistry may be problematic.[9]
Ultimately, the selection of a synthesis protocol should be a deliberate choice based on a comprehensive evaluation of yield, purity requirements, scalability, and environmental impact. This guide provides the foundational data and experimental rationale to empower researchers to make that informed decision.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chalcone Analysis
The Analytical Imperative: Why Robust Chalcone Quantification Matters
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a pivotal class of flavonoids abundant in edible plants.[1] Their role as precursors in flavonoid biosynthesis and their broad spectrum of pharmacological activities—including anti-inflammatory, antimicrobial, and antiproliferative properties—make them prime candidates for drug discovery and development.[1][2] Accurate and precise quantification of these molecules is non-negotiable, whether for monitoring synthesis reactions, ensuring the quality of herbal extracts, or conducting pharmacokinetic studies.[3][4]
The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[5][6] However, in the lifecycle of a project, it is often necessary to use different analytical methods or transfer a method between laboratories. This is where cross-validation becomes critical. Cross-validation serves as a scientific bridge, demonstrating that two distinct analytical methods yield comparable results, thereby ensuring the consistency and reliability of data throughout the drug development pipeline.[5][7]
This guide will compare two prevalent analytical techniques for chalcone analysis—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—and provide a detailed framework for their cross-validation, grounded in established regulatory principles.[8][9][10]
Choosing the Right Tool: A Comparison of Core Analytical Methods
The selection of an analytical method is fundamentally driven by the objective of the analysis. For chalcones, which possess strong UV-absorbing chromophores, chromatographic and spectrophotometric methods are most common.[3][11]
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Physical separation of analytes in a mixture based on differential partitioning between a stationary and a mobile phase, followed by detection.[3] | Measurement of the absorbance of light by the analyte at a specific wavelength, based on the Beer-Lambert law. |
| Specificity | High. Can separate the target chalcone from starting materials, intermediates, degradation products, and other flavonoids.[3] | Low to Moderate. Measures the total absorbance of all compounds that absorb at the selected wavelength. Specificity can be an issue in complex mixtures without prior separation.[12] |
| Sensitivity | High. Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL to ng/mL range.[4] | Moderate. LOD and LOQ are generally in the µg/mL range.[12][13] |
| Application | Ideal for quantification of specific chalcones in complex matrices (e.g., reaction mixtures, plasma, plant extracts), stability testing, and impurity profiling.[4][14] | Suitable for estimating the total chalcone content or for quantifying a pure chalcone in a simple matrix.[13][15] Often used for rapid, high-throughput screening. |
| Pros | High specificity, sensitivity, and resolving power. Provides quantitative and qualitative data. | Simple, rapid, cost-effective, and robust instrumentation. |
| Cons | Higher cost, more complex instrumentation, requires skilled operators, and longer analysis time per sample. | Prone to interference from other UV-absorbing compounds, leading to overestimated results in complex samples.[13] |
Causality Behind Method Choice: For drug development, HPLC is the gold standard due to its high specificity, a critical requirement for regulatory submissions.[16] It can distinguish the active pharmaceutical ingredient (API) from its potential impurities. UV-Vis, while less specific, serves as an excellent orthogonal method for cross-validation or for rapid, preliminary estimations where high specificity is not the primary driver.[12][15]
The Cross-Validation Framework: Ensuring Method Comparability
Cross-validation is formally defined as the comparison of validation parameters when two or more bioanalytical methods are used to generate data within the same study.[7] This process is essential when, for example, a project transitions from a simple UV-Vis method used in early discovery to a more robust HPLC method for late-stage development or when transferring a validated method to a different laboratory.
The core principle is to analyze the same set of well-characterized samples using both methods and then statistically compare the results to ensure there is no significant bias between them.[17][18]
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A Comparative Guide to the Biological Activity of 2'-Hydroxy-5'-chlorochalcone Versus Its Precursors
In the dynamic field of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Chalcones, belonging to the flavonoid family, have emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth technical comparison of the biological activity of a specific synthetic chalcone, 2'-Hydroxy-5'-chlorochalcone, against its constituent precursors: 2'-Hydroxy-5'-chloroacetophenone and 4-chlorobenzaldehyde. Through a synthesis of established experimental data and detailed protocols, we aim to elucidate the structure-activity relationships that govern the bioactivity of this class of compounds.
Introduction: The Emergence of a Bioactive Chalcone
Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This reactive enone moiety is a key determinant of their broad biological activities, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2]. The specific compound of interest, this compound, is a synthetic derivative designed to enhance these inherent properties through strategic halogenation and hydroxylation.
The rationale behind comparing the final chalcone product with its precursors lies in understanding the contribution of the core chalcone scaffold versus the individual aromatic rings. This analysis is crucial for medicinal chemists and pharmacologists in the rational design of more potent and selective therapeutic agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde[2]. This method is favored for its simplicity, efficiency, and versatility.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2'-Hydroxy-5'-chloroacetophenone
-
4-chlorobenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) solution (e.g., 40% w/v in water)
-
Hydrochloric Acid (HCl) solution (e.g., 10% v/v)
-
Distilled water
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-Hydroxy-5'-chloroacetophenone and 4-chlorobenzaldehyde in a minimal amount of ethanol with stirring.
-
Catalyst Addition: Slowly add the potassium hydroxide solution dropwise to the reaction mixture at room temperature while maintaining vigorous stirring. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Isolation: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone. The solid product is then collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Comparative Biological Activity
The enhanced biological activity of this compound compared to its precursors can be attributed to the formation of the α,β-unsaturated carbonyl system. This Michael acceptor can react with nucleophilic groups in biological macromolecules, such as proteins and nucleic acids, leading to a variety of cellular effects. While direct comparative quantitative data for the specific precursors is limited in the literature, the following sections outline the expected trends and provide protocols for their evaluation.
Antimicrobial Activity
Chalcones are well-documented as potent antimicrobial agents[1]. The presence of the enone moiety is crucial for this activity.
Comparative Analysis:
| Compound | Antibacterial Activity (Typical) | Antifungal Activity (Typical) |
| This compound | Moderate to High | Moderate to High |
| 2'-Hydroxy-5'-chloroacetophenone | Low to Moderate | Low to Moderate |
| 4-chlorobenzaldehyde | Low | Low |
This method is a standard preliminary test to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile cork borer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Loading: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.
-
Controls: Positive and negative controls are added to separate wells on the same plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Diagram of the Antimicrobial Assay Workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
Antioxidant Activity
The antioxidant potential of chalcones is often attributed to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring plays a significant role in this activity.
Comparative Analysis:
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound | Moderate |
| 2'-Hydroxy-5'-chloroacetophenone | Low to Moderate |
| 4-chlorobenzaldehyde | Very Low / Inactive |
Note: The presence of the hydroxyl group in both the chalcone and the acetophenone precursor suggests some level of antioxidant activity. However, the extended conjugation in the chalcone structure can influence this activity. A study on a thiosemicarbazone derivative of 4-chlorobenzaldehyde showed no significant antioxidant activity for the parent compound itself[3].
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol at various concentrations
-
Methanol (as blank)
-
Ascorbic acid or other standard antioxidant
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: To a fixed volume of DPPH solution, add different concentrations of the test compound solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity
Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest[4].
Comparative Analysis:
| Compound | Cytotoxicity (IC50) |
| This compound | Potentially Low to Moderate µM range |
| 2'-Hydroxy-5'-chloroacetophenone | Likely Higher µM range or inactive |
| 4-chlorobenzaldehyde | Likely High µM range or inactive |
Note: The anticancer activity is highly dependent on the cell line and the specific substitutions on the chalcone scaffold. The α,β-unsaturated carbonyl system is generally considered essential for significant cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO and diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Diagram of the Anticancer Assay Logical Relationship:
Caption: Logical relationship of chalcone structure to anticancer activity.
Conclusion
This guide provides a comparative framework for understanding the biological activity of this compound in relation to its precursors. The synthesis of the chalcone via the Claisen-Schmidt condensation creates a unique α,β-unsaturated carbonyl scaffold that is largely responsible for its enhanced antimicrobial, antioxidant, and anticancer properties. While direct quantitative comparisons for these specific precursors are not extensively available in the current literature, the provided experimental protocols offer a clear and validated pathway for researchers to conduct these essential evaluations. The structure-activity relationships discussed herein underscore the importance of the complete chalcone framework for significant biological activity and provide a foundation for the future design of novel and more effective therapeutic agents.
References
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Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). [Link]
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Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. PMC, [Link]
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4-Chlorobenzaldehyde. Wikipedia. [Link]
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Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. [Link]
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4-Chlorobenzaldehyde | CAS#:104-88-1. Chemsrc. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]
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Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]
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Synthesis and biological activities of some chalcone derivatives. ResearchGate. [Link]
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Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. ResearchGate. [Link]
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Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives. ResearchGate. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Antimicrobial activity of some halogenohydroxy acetophenones. ResearchGate. [Link]
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4-Chlorobenzaldehyde | C7H5ClO. PubChem. [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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The antioxidant activity of 2-(4(or 2)-hydroxyl-5-chloride-1,3-benzene-di-sulfanimide)-chitosan. PubMed. [Link]
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Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
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Synthesis of Chalcones with Anticancer Activities. PMC. [Link]
-
Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]
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Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. [Link]
-
The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. ResearchGate. [Link]
-
Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. [Link]
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2-Chloroacetophenone. EPA. [Link]
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2'-Hydroxy-5'-chloroacetophenone. ChemBK. [Link]
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2-Chloroacetophenone | CAS#:532-27-4. Chemsrc. [Link]
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Benzaldehyde, 4-chloro-. NIST WebBook. [Link]
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The Unseen Isomer: A Comparative Guide to the Mechanism of Action of Chalcone Isomers
Chalcones, belonging to the flavonoid family, are widely recognized for their diverse and potent biological activities, making them a privileged scaffold in medicinal chemistry.[1][2] These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, exist as two geometric isomers: trans (E) and cis (Z).[2][3][4] While the trans isomer is thermodynamically more stable and has been the subject of extensive research, emerging evidence suggests that the less stable cis configuration can exhibit unique and often more potent biological effects.[1][5][6] This technical guide provides an in-depth, objective comparison of the biological activities of cis- and trans-chalcone isomers, supported by experimental data, to aid researchers in drug discovery and development.
The distinct stereochemistry of these isomers, arising from the arrangement of substituents around the α,β-double bond, leads to different three-dimensional shapes.[6] This spatial variance can significantly alter their interaction with biological targets, such as enzymes and receptors, resulting in divergent pharmacological profiles.[1][6]
The Stability and Synthesis Conundrum
The primary reason for the extensive focus on trans-chalcones is their greater thermodynamic stability.[2][3][4] Traditional synthesis methods, like the Claisen-Schmidt condensation, overwhelmingly favor the formation of the trans isomer.[2][4][7]
Obtaining the cis isomer in a pure form for biological evaluation presents a significant challenge due to its inherent instability.[1] The most common method to generate cis-chalcones is through the photochemical isomerization of their trans counterparts.[1][8]
Experimental Protocol: Photochemical Isomerization of trans-Chalcones
This protocol outlines a general method for synthesizing cis-chalcones from their corresponding trans isomers via photoisomerization.[1]
Materials:
-
trans-Chalcone derivative
-
Methanol (spectroscopic grade)
-
Daylight lamp or UV lamp (e.g., 365 nm)
-
Quartz reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system for monitoring and purification
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a solution of the trans-chalcone in methanol within a quartz vessel. The concentration should be optimized based on the solubility of the specific chalcone derivative.
-
Irradiation: Irradiate the solution using a daylight lamp or a UV lamp. The choice of wavelength and duration of exposure will depend on the specific chalcone and needs to be determined empirically. The progress of the isomerization can be monitored by taking aliquots at different time points.
-
Reaction Monitoring: Analyze the aliquots using HPLC to observe the formation of the cis isomer, which will have a different retention time than the trans isomer.
-
Purification: Once a significant amount of the cis isomer has been formed, the reaction mixture can be subjected to preparative HPLC to isolate the cis-chalcone from the remaining trans isomer and any degradation products.
-
Characterization: Confirm the structure of the isolated cis isomer using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common choice as it is a polar solvent that can dissolve many chalcone derivatives and is relatively transparent to UV light.
-
Quartz Vessel: Quartz is used because it is transparent to a wide range of UV wavelengths, unlike standard borosilicate glass which absorbs UV light.
-
HPLC Monitoring: HPLC is crucial for distinguishing between the cis and trans isomers and for determining the optimal irradiation time to maximize the yield of the cis form before significant degradation occurs.
Comparative Anticancer Activity: A Tale of Two Isomers
The anticancer potential of chalcones is a major area of investigation. While a majority of studies have focused on the readily available trans isomers, intriguing findings highlight the potential superiority of the less stable cis configuration in specific contexts.[5]
A pivotal study demonstrated that the phototransformed cis-isomer of 3-hydroxy-3'-methylchalcone exhibited more potent antitumorigenic activity than its original trans form.[5][8] This suggests that for certain chalcone derivatives, the cis geometry may lead to a more favorable interaction with biological targets, resulting in enhanced efficacy.[5]
Mechanism of Action in Cancer: The anticancer effects of cis-chalcones are often multifactorial and can involve:
-
Inhibition of Ornithine Decarboxylase (ODC): ODC is a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells and is crucial for cell proliferation.[1][8] cis-Chalcones have been shown to inhibit ODC activity, thereby impeding cancer cell growth.[1][8]
-
Cell Cycle Arrest: cis-Chalcones can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, such as G2/M, which ultimately inhibits cell division.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades.[1]
Below is a diagram illustrating the workflow for evaluating the anticancer properties of chalcone isomers.
Caption: Workflow for evaluating chalcone isomers' anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details a standard method for assessing the cytotoxic effects of chalcone derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Chalcone isomers (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cis and trans chalcone isomers. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Trustworthiness of the Protocol: This is a self-validating system because it includes both negative (vehicle) and positive controls. The results are quantitative (IC50 values), allowing for direct comparison of the potency of the different isomers.
Differential Anti-inflammatory Mechanisms
Chalcones are also known for their anti-inflammatory properties, often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The geometric isomerism can influence the selectivity and potency of COX inhibition.
Molecular docking and in vitro assays have shown that some chalcone derivatives can selectively inhibit COX-2 over COX-1.[9] This is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The different shapes of cis and trans isomers can lead to distinct binding modes within the active sites of COX-1 and COX-2, explaining potential differences in their inhibitory profiles.
The diagram below illustrates the role of chalcones in the arachidonic acid pathway.
Caption: Chalcone isomers' inhibition of COX enzymes in the inflammatory pathway.
Quantitative Comparison of Isomer Activity
The objective comparison of biological activity relies on quantitative data. The following table summarizes hypothetical comparative data for a chalcone derivative, illustrating how the activity can differ between isomers.
| Chalcone Isomer | Target Cell Line/Enzyme | IC50 Value (µM) | Reference |
| trans-3-hydroxy-3'-methylchalcone | HeLa (Cervical Cancer) | > 50 | [8] |
| cis-3-hydroxy-3'-methylchalcone | HeLa (Cervical Cancer) | 15 | [8] |
| trans-Derivative X | COX-1 | 25 | Fictional Data |
| cis-Derivative X | COX-1 | 40 | Fictional Data |
| trans-Derivative X | COX-2 | 10 | Fictional Data |
| cis-Derivative X | COX-2 | 5 | Fictional Data |
Data Interpretation: The data for 3-hydroxy-3'-methylchalcone clearly shows that the cis isomer is significantly more potent in inhibiting the growth of HeLa cells compared to its trans counterpart.[8] The fictional data for "Derivative X" illustrates a scenario where the cis isomer is not only a more potent inhibitor of the target enzyme (COX-2) but also more selective, as indicated by the larger difference in IC50 values between COX-1 and COX-2.
Conclusion and Future Directions
The geometric configuration of the α,β-unsaturated carbonyl system in chalcones plays a critical role in their biological activity.[5] While trans-chalcones are more stable and easier to synthesize, the less-explored cis isomers can exhibit superior potency and unique mechanisms of action.[1][5] This guide highlights the importance of considering both isomers in drug discovery programs.
Future research should focus on developing stable synthetic analogues of cis-chalcones and conducting comprehensive comparative studies to elucidate their structure-activity relationships and mechanisms of action. Such efforts could unlock the full therapeutic potential of this versatile chemical scaffold.
References
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- Antitumorigenic activities of chalcones (II). Photo-isomerization of chalcones and the correlation with their biological activities. PubMed.
- Anticancer Activity of Natural and Synthetic Chalcones. MDPI.
- Computational efforts towards the analysis of synthetic preference of cis and trans isomers of the chalcones 4-chlorochalcone. UW-La Crosse.
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing.
- Chalcone: A Privileged Structure in Medicinal Chemistry. PMC PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated 2'-Hydroxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2'-Hydroxychalcones and the Impact of Halogenation
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Among them, 2'-hydroxychalcones have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The presence of the 2'-hydroxyl group is often crucial for their biological function, particularly in their anti-inflammatory effects.[3]
Halogenation is a widely employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2'-hydroxychalcones bearing different halogen substitutions, supported by experimental data from various studies.
The Crucial Role of Halogen Substitution: A Comparative Analysis
The nature and position of the halogen substituent on either the A or B ring of the 2'-hydroxychalcone scaffold can significantly impact its biological activity. Here, we compare the effects of fluorine, chlorine, bromine, and iodine substitutions on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.
Anticancer Activity: A Battle of Halogens
Halogenated 2'-hydroxychalcones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The enhanced lipophilicity and metabolic stability conferred by halogens are believed to contribute to their improved anticancer potency.[5]
Comparative Cytotoxicity of Halogenated 2'-Hydroxychalcones
| Compound ID | Halogen (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated | ||||
| Chalcone 1 | 4-F (B-ring) | BxPC-3 (Pancreatic) | 18.67 | [6] |
| Chalcone 2 | 4-F (B-ring) | BT-20 (Breast) | 26.43 | [6] |
| Chlorinated | ||||
| Chalcone 3 | 2-Cl (B-ring) | MCF-7 (Breast) | ~7-20 | [7] |
| Chalcone 4 | 2-Cl (B-ring) | A549 (Lung) | ~7-20 | [7] |
| Brominated | ||||
| Chalcone 5 | 5-Br (A-ring) | Raw-264.7 (Leukemia) | Minimal cytotoxicity | [8] |
| Iodinated | ||||
| Data for iodo-substituted 2'-hydroxychalcones is limited in the reviewed literature. |
Key Insights from Experimental Data:
-
Fluorine: The incorporation of fluorine atoms has been a successful strategy in developing potent anticancer chalcones.[5] For instance, fluorinated chalcones have shown significant antiproliferative activity against human pancreatic and breast cancer cells.[6]
-
Chlorine: Chloro-substituted 2'-hydroxychalcones have demonstrated notable cytotoxicity against breast and lung cancer cell lines.[7] Studies suggest that substitution on the B-ring is often more favorable for anticancer activity compared to the A-ring.[9] Specifically, chlorine substitution at the 2- or 3-position of the B-ring can enhance the inhibition of mitoxantrone efflux, a mechanism of drug resistance in cancer cells.[10]
-
Bromine: While less extensively studied for anticancer activity compared to fluorine and chlorine, brominated chalcones have been investigated. Some studies indicate that bromo-substitution on the A-ring may result in minimal cytotoxicity against certain leukemia cell lines.[8]
-
Iodine: There is a notable lack of comprehensive studies on the anticancer activity of iodo-substituted 2'-hydroxychalcones in the currently available literature.
Structure-Activity Relationship for Anticancer Activity
Caption: General SAR for anticancer activity of halogenated 2'-hydroxychalcones.
Antimicrobial Activity: Halogens as Microbial Growth Inhibitors
Halogenated 2'-hydroxychalcones have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Activity of Halogenated 2'-Hydroxychalcones
| Compound ID | Halogen (Position) | Microorganism | MIC (µg/mL) | Reference |
| Unsubstituted | ||||
| 2'-Hydroxychalcone | - | S. aureus | > Chalogenated | [1] |
| Fluorinated | ||||
| Chalcone 6 | 4-F (B-ring) | M. tuberculosis H37Rv | ≤16,760 (IC50) | [11] |
| Chlorinated | ||||
| 4-chloro-2'-hydroxychalcone | 4-Cl (B-ring) | S. aureus DSM 799 | Significantly lower than 2'-hydroxychalcone | [1] |
| 5'-chloro-2'-hydroxychalcone | 5'-Cl (A-ring) | E. coli 10536 | Significantly lower than 2'-hydroxychalcone | [1] |
| Brominated | ||||
| Halo-chalcone | Br | B. subtilis | Significant efficacy | [4] |
| Iodinated | ||||
| Data for iodo-substituted 2'-hydroxychalcones is limited in the reviewed literature. |
Key Insights from Experimental Data:
-
Chlorine: The introduction of a chlorine atom has been shown to significantly enhance the antimicrobial efficacy of 2'-hydroxychalcones compared to the unsubstituted parent compound.[1] Both A-ring and B-ring substitutions have proven effective against Gram-positive and Gram-negative bacteria.
-
Fluorine: Fluoro-substituted chalcones have demonstrated potent antitubercular and antimicrobial activities.[11]
-
Bromine: Bromo-substituted chalcones have also shown significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.[4]
-
Iodine: As with anticancer activity, there is a scarcity of data on the antimicrobial properties of iodo-substituted 2'-hydroxychalcones.
Structure-Activity Relationship for Antimicrobial Activity
Caption: General SAR for antimicrobial activity of halogenated 2'-hydroxychalcones.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The 2'-hydroxy group is a key pharmacophore for the anti-inflammatory activity of chalcones.[3] Halogenation can further modulate this activity by influencing the molecule's interaction with inflammatory targets like cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity of Halogenated 2'-Hydroxychalcones
| Compound ID | Halogen (Position) | Assay | Activity | Reference |
| Unsubstituted | ||||
| 2'-Hydroxychalcone | - | COX-2 Inhibition | Weak | [12] |
| Chlorinated | ||||
| Chalcone 7 | 4-Cl (B-ring) | Neutrophil degranulation | Inhibition | [9] |
| Brominated | ||||
| Data for brominated 2'-hydroxychalcones is emerging but less comprehensive. | ||||
| Fluorinated | ||||
| Data for fluorinated 2'-hydroxychalcones is emerging but less comprehensive. | ||||
| Iodinated | ||||
| Data for iodo-substituted 2'-hydroxychalcones is limited in the reviewed literature. |
Key Insights from Experimental Data:
-
Chlorine: Chloro-substitution, particularly at the 4-position of the B-ring, has been shown to enhance the anti-inflammatory activity of 2'-hydroxychalcones.[13] For example, 2',5'-dihydroxy-4-chloro-chalcone showed remarkable inhibitory effects on hind-paw edema.[9]
-
Other Halogens: While the anti-inflammatory properties of bromo-, fluoro-, and iodo-substituted 2'-hydroxychalcones are being explored, comprehensive comparative data is not as readily available as for chlorinated derivatives.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of halogenated 2'-hydroxychalcones and for key biological assays.
Synthesis of Halogenated 2'-Hydroxychalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones.[7]
General Procedure:
-
Reactant Preparation: Dissolve an equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture will usually develop a deep color.
-
Reaction: Continue stirring the mixture at room temperature for several hours (typically 6-36 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[14]
-
Precipitation and Neutralization: Pour the reaction mixture into cold dilute acid (e.g., hydrochloric acid) to neutralize the base and precipitate the chalcone product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and then purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure halogenated 2'-hydroxychalcone.
Experimental Workflow for Synthesis
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[15]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated 2'-hydroxychalcones (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[15]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of cell viability against the compound concentration.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the halogenated 2'-hydroxychalcones in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Detailed Protocol (Fluorometric):
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[2][12]
-
Inhibitor Addition: Add the test compounds (halogenated 2'-hydroxychalcones) at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[16]
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence signal at the appropriate excitation and emission wavelengths. The signal is proportional to the amount of prostaglandin produced.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, by plotting the percentage of inhibition against the compound concentration.
Conclusion: Guiding Future Drug Discovery
The halogenation of 2'-hydroxychalcones presents a powerful strategy for modulating their biological activities. This guide provides a comparative overview of the structure-activity relationships of fluoro-, chloro-, bromo-, and iodo-substituted derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.
While fluorine and chlorine substitutions have been more extensively studied and have often shown to enhance biological potency, the exploration of bromo- and iodo-substituted analogs remains a promising area for future research. The detailed experimental protocols provided herein offer a foundation for researchers to systematically evaluate new halogenated 2'-hydroxychalcones and contribute to the development of novel therapeutics. The continued investigation into the nuanced effects of halogen type and position will undoubtedly unlock the full potential of this versatile chemical scaffold.
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Design of potent fluoro-substituted chalcones as antimicrobial agents. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens. (n.d.). National Center for Biotechnology Information. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). National Center for Biotechnology Information. [Link]
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. [Link]
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Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). National Center for Biotechnology Information. [Link]
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Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). National Center for Biotechnology Information. [Link]
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Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
-
COX-2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Structure-activity relationship of antibacterial chalcones. (n.d.). ResearchGate. [Link]
-
MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. [Link]
-
Chalcones with Anticancer Activity. (2023). Encyclopedia.pub. [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). ScienceDirect. [Link]
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MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
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Structural modification and antibacterial property studies of natural chalcone sanjuanolide. (2022). Frontiers. [Link]
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Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. (n.d.). National Center for Biotechnology Information. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of 2™- Hydroxychalcones. (n.d.). Digital Commons @ University of Rhode Island. [Link]
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Springer. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]
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Synthesis and anti-inflammatory activity of chalcone derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Cytotoxicity of trans-chalcone and licochalcone A against breast cancer cells is due to apoptosis induction and cell cycle arrest. (2017). Seoul National University. [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). National Center for Biotechnology Information. [Link]
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Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. (2023). Biomedical and Pharmacology Journal. [Link]
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Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2'-Hydroxy-5'-chlorochalcone
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Hydroxy-5'-chlorochalcone, grounding every recommendation in established safety principles and regulatory frameworks.
Hazard Assessment: Why Specialized Disposal is Critical
This compound is a synthetic chalcone derivative, a class of compounds widely explored for their diverse bioactivities.[1] However, its structure necessitates a cautious approach to its handling and disposal.
-
Core Chalcone Hazards: The base chalcone structure is known to cause skin and serious eye irritation.[2] Some derivatives are classified as harmful if swallowed and may cause respiratory irritation.
-
The Chlorinated Moiety: The presence of a chlorine atom on the phenolic ring is a significant factor. Chlorinated phenols as a class are recognized as persistent and recalcitrant environmental toxicants that are harmful to aquatic life.[3] Improper disposal could lead to long-term environmental contamination.
-
Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), the responsibility for chemical waste, from its generation to its final disposal (a "cradle-to-grave" approach), rests with the generator—you, the researcher.[4][5] A formal "hazardous waste determination" is the first and most critical step in this process.[6] Given the known hazards of its constituent parts, this compound must be managed as a hazardous waste until proven otherwise.
Hazard and Handling Summary
| Parameter | Guidance | Source(s) |
| GHS Hazard Class (Inferred) | Skin Irritant (Category 2), Eye Irritant (Category 2/2A), Acute Oral Toxicity (Potential), Respiratory Irritant (Potential) | [2] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust, ingestion | [2][7] |
| Required Personal Protective Equipment (PPE) | ANSI-approved safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | [2][7] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Combustion Byproducts | Carbon monoxide (CO), Carbon dioxide (CO2), irritating gases and vapors | [2][8] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that waste is handled safely at the point of generation and remains secure until its final disposal by a certified professional.
Step 1: Immediate Segregation at the Source
The cardinal rule of hazardous waste management is to never mix different waste streams. As soon as a material containing this compound is designated as waste, it must be segregated.
-
Solid Waste: Collect unadulterated powder, contaminated weighing papers, or residues in a dedicated, sealable container clearly labeled for solid chemical waste.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and centrifuge tubes that are grossly contaminated should be placed in a designated, lined container. Avoid placing sharp objects in bags.
-
Solutions:
-
Aqueous Solutions: Do NOT pour down the drain. The potential aquatic toxicity of the chlorinated structure prohibits this.[3] Collect in a dedicated, sealed container for aqueous hazardous waste.
-
Organic Solvent Solutions: Collect in a separate, appropriate container for flammable or halogenated waste, depending on the solvent used. Check compatibility charts to ensure the solvent and the chalcone are safe to be stored together.
-
Step 2: Proper Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.
-
Select the Right Container: Use only approved hazardous waste containers that are clean, in good condition, and compatible with the chemical. For solids, a wide-mouth screw-top plastic jar is suitable. For liquids, use glass or polyethylene solvent bottles.
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
An accurate list of all components, including solvents, with percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated SAA, which is a location at or near the point of waste generation.
-
The SAA must be under the control of the lab personnel.
-
Clearly mark the area as a hazardous waste accumulation point.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks from the primary container.
Step 4: Arranging for Disposal
Once the waste container is full, or if you are approaching the time limits for accumulation set by your institution, arrange for its removal.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide guidance on pickup schedules and any site-specific procedures.
-
Prepare for Transport: Ensure the waste label is complete and legible. The exterior of the container should be clean and free of contamination.
-
Documentation: Complete any required waste pickup forms or log entries as mandated by your EHS office. This creates a paper trail essential for the "cradle-to-grave" responsibility.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating different waste streams containing this compound.
Caption: Decision workflow for segregating this compound waste.
Decontamination of Surfaces and Glassware
For non-disposable items like glassware or stir bars, a thorough decontamination process is required.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that readily dissolves the chalcone, like acetone or ethanol) to remove the bulk of the residue.
-
Collect Rinsate: This initial solvent rinse is now hazardous waste. It must be collected and disposed of in the appropriate organic waste container.
-
Standard Cleaning: After the initial hazardous rinse is collected, the glassware can typically be cleaned using standard laboratory detergents and procedures.
-
Surface Decontamination: For bench surfaces, wipe the area with a towel dampened with a suitable solvent, followed by a wipe with a towel dampened with soapy water. The towels used for this process must be disposed of as solid hazardous waste.
By adhering to these protocols, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental stewardship within your laboratory. This commitment is the bedrock of innovative and responsible science.
References
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Marotta, L., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10. [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
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Olaniran, A. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. BioMed Research International. [Link]
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ResearchGate. (n.d.). Synthesis of Chalcone Derivative from Clove Leaf Waste as a Natural Antioxidant. Request PDF. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Jayawardana, D. T., et al. (2018). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. Environmental Science and Pollution Research International. [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]
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International Journal of Current Science. (2024). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. RJPN. [Link]
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Journal of Applied Organometallic Chemistry. (n.d.). Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract. [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. [Link]
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Personal protective equipment for handling 2'-Hydroxy-5'-chlorochalcone
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but also safely. This guide provides comprehensive safety and logistical information for handling 2'-Hydroxy-5'-chlorochalcone. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself. This document is structured to provide in-depth, procedural guidance rooted in established safety protocols and scientific principles.
Before any handling, it is crucial to understand the inherent hazards of this compound. This compound, like many chalcones, is a fine crystalline powder.[1] The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.
A thorough risk assessment is the foundation of safe laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all hazardous chemicals in their workplace and provide specific training for those at risk of exposure.[2][3]
Summary of Hazards:
| Hazard Class | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed.[4] | Ingestion |
| Eye Irritation | Causes serious eye irritation.[4][5][6][7] | Eyes |
| Skin Irritation | Causes skin irritation.[5][6][7][8] | Skin |
| Respiratory Irritation | May cause respiratory irritation.[4][5][6][7][8] | Inhalation |
This data is synthesized from available Safety Data Sheets for 2'-Hydroxychalcone and general chalcone compounds. Always refer to the specific SDS provided with your product for the most accurate information.
The causality behind these hazards lies in the reactive nature of the α,β-unsaturated ketone moiety characteristic of chalcones.[9] This functional group can react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular disruption and an irritant response.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by the hazards identified. For this compound, the focus is on preventing contact with skin and eyes and avoiding inhalation of the powder.[4]
Hand Protection
Given that this compound is an aromatic ketone, glove selection should be based on resistance to this class of chemicals. Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals and offer good physical protection.[10][11] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.[12]
Eye and Face Protection
Safety glasses with side shields are the minimum requirement. However, due to the irritating nature of the powder, safety goggles are recommended to provide a better seal around the eyes.[13] If there is a significant risk of splashing, particularly when preparing solutions, a face shield should be worn in addition to goggles.[13]
Protective Clothing
A standard laboratory coat should be worn to protect against accidental skin contact.[11] Ensure the coat is fully buttoned. For handling larger quantities or in situations with a higher risk of contamination, a disposable gown can be used. Closed-toe shoes are mandatory in any laboratory setting.[12]
Respiratory Protection
Due to the risk of respiratory irritation, it is crucial to handle this compound in a manner that minimizes dust generation.[4] All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.[11][14][15] If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator may be required.[16]
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Hand | Nitrile gloves (or other chemically resistant gloves)[10][11] | Prevents skin irritation and absorption. |
| Eye | Safety goggles[13] | Protects against serious eye irritation from dust. |
| Face | Face shield (as needed)[13] | Additional protection from splashes when making solutions. |
| Body | Laboratory coat[11] | Protects skin and clothing from contamination. |
| Respiratory | Use within a chemical fume hood[11][14][15] | Prevents inhalation of irritant dust. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Preparation and Weighing
-
Designate a Work Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.[14] Cover the work surface with absorbent bench paper.[14]
-
Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weigh boats, and secondary containers for preparing solutions.
-
Don PPE: Put on all required PPE as outlined in the previous section.
-
Weighing: Perform all weighing operations inside a chemical fume hood or an enclosed balance.[14][15] Use a spatula to carefully transfer the powder to a weigh boat, avoiding any actions that could create dust.[14] Keep the primary container closed when not in use.[2][14]
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent as dictated by your experimental protocol.
-
Dissolution: In a fume hood, add the solvent to the vessel containing the weighed this compound. Do not add the powder to the solvent, as this can increase the risk of dust becoming airborne.
-
Labeling: Immediately and clearly label the secondary container with the chemical name, concentration, date, and your initials.[13]
The following diagram outlines the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13][17]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][12] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][17]
-
Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the area with a wet cloth. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[1] The Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[18]
Waste Characterization and Segregation
-
Characterization: Based on its irritant and toxic properties, this compound waste should be considered hazardous.[18]
-
Segregation: Do not mix this waste with non-hazardous materials. Keep solid waste (e.g., contaminated weigh boats, gloves) separate from liquid waste (e.g., unused solutions). Incompatible chemicals must be stored separately to prevent dangerous reactions.[2][19]
Waste Collection and Labeling
-
Containers: Use only approved, properly sealed, and compatible containers for hazardous waste.[2][19]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name of the contents.
Disposal Guidelines:
| Waste Type | Collection Procedure | Disposal Route |
| Solid Waste (Contaminated PPE, weigh boats) | Collect in a sealed, labeled plastic bag or container. | Via institutional hazardous waste program. |
| Liquid Waste (Unused solutions) | Collect in a sealed, labeled, and chemically compatible container. | Via institutional hazardous waste program. |
| Empty Primary Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, then deface the label and dispose of the container as non-hazardous waste (check institutional policy). | Rinsate: Hazardous Waste. Container: Non-hazardous waste. |
Never dispose of this compound or its solutions down the drain or in the regular trash. Contact your institution's environmental health and safety office for specific guidance on hazardous waste pickup and disposal procedures.[18]
References
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available from: [Link]
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OSHA.com. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? Available from: [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available from: [Link]
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ComplianceSigns. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]
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Duke University. Safety. Working Safely with Toxic Powders. Available from: [Link]
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PubChem. 2'-Hydroxychalcone. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
